molecular formula C24H23FNNaO4 B565248 3-Keto Fluvastatin Sodium Salt CAS No. 1331643-17-4

3-Keto Fluvastatin Sodium Salt

Katalognummer: B565248
CAS-Nummer: 1331643-17-4
Molekulargewicht: 431.439
InChI-Schlüssel: SJKFKRIRLAAVPV-CALJPSDSSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Keto Fluvastatin Sodium Salt, with the CAS number 1331643-17-4, is a high-purity chemical impurity and metabolite of Fluvastatin. It is provided as a yellow solid for research and analytical purposes. This compound is structurally related to Fluvastatin, a medication that belongs to the class of HMG-CoA reductase inhibitors and is used to lower lipid levels and reduce the risk of cardiovascular disease . As a metabolite, this compound is valuable for studies focusing on the pharmacokinetic and metabolic profile of the parent drug, Fluvastatin, which undergoes hepatic metabolism primarily via the CYP2C9 isozyme . Researchers utilize this compound as a standard in the development and application of analytical methods to identify and quantify impurities in pharmaceutical formulations, ensuring quality control and stability assessment. The molecular formula of this compound is C24H23FNNaO4, and it has a molecular weight of 431.43 g/mol . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

sodium;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKFKRIRLAAVPV-CALJPSDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857907
Record name Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331643-17-4
Record name 3-Keto fluvastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331643174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-KETO FLUVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9G3ZJQ834
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Keto Fluvastatin Sodium Salt (CAS 1331643-17-4): Synthesis, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Situating 3-Keto Fluvastatin in the Pharmaceutical Landscape

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, plays a pivotal role in managing hypercholesterolemia.[1] Its mechanism of action involves the competitive inhibition of the rate-limiting step in cholesterol biosynthesis.[1] The quality and purity of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. 3-Keto Fluvastatin Sodium Salt, identified by the CAS number 1331643-17-4, is recognized as a significant process-related impurity and an oxidative degradation product of Fluvastatin.[2][3] Its presence in the final drug product must be meticulously controlled to adhere to the stringent limits set by regulatory bodies, typically guided by ICH Q3A/B principles.[2][4]

This technical guide provides an in-depth exploration of this compound, offering insights into its formation, proposed synthesis for use as a reference standard, comprehensive characterization, and robust analytical control strategies. The information presented herein is intended to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to effectively manage this critical impurity.

Physicochemical Properties and Structural Elucidation

3-Keto Fluvastatin is structurally analogous to the parent drug, with the key difference being the oxidation of the hydroxyl group at the C3 position of the heptenoic acid side chain to a ketone. This seemingly minor modification significantly alters the molecule's polarity and, consequently, its chromatographic behavior.[2]

PropertyValueSource
CAS Number 1331643-17-4[5]
Molecular Formula C₂₄H₂₃FNNaO₄[5]
Molecular Weight 431.43 g/mol [5][6]
IUPAC Name Sodium (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate[2]
Alternate Names 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt[5]
Nature Process-related and oxidative degradation impurity of Fluvastatin[2][3]

Genesis and Synthesis: From Impurity to Reference Standard

The formation of 3-Keto Fluvastatin is primarily attributed to oxidative stress during the synthesis, purification, or storage of Fluvastatin.[3] The secondary alcohol at the C3 position is susceptible to oxidation, leading to the corresponding ketone. While its presence in the API is undesirable, the controlled synthesis of high-purity 3-Keto Fluvastatin is essential for its use as a reference standard in analytical method development and validation.

Proposed Synthetic Pathway

A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, based on established principles of organic chemistry, a plausible route involves the selective oxidation of the C3 hydroxyl group of a protected Fluvastatin derivative, followed by deprotection and salt formation.

G Fluvastatin Fluvastatin Sodium ProtectedFluvastatin Protected Fluvastatin (e.g., tert-butyl ester) Fluvastatin->ProtectedFluvastatin Protection Oxidation Selective Oxidation (e.g., Dess-Martin periodinane or Swern oxidation) ProtectedFluvastatin->Oxidation ProtectedKeto Protected 3-Keto Fluvastatin Oxidation->ProtectedKeto Deprotection Deprotection (e.g., Trifluoroacetic acid) ProtectedKeto->Deprotection KetoAcid 3-Keto Fluvastatin (Free Acid) Deprotection->KetoAcid SaltFormation Salt Formation (e.g., Sodium hydroxide or Sodium bicarbonate) KetoAcid->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: Protection of the Carboxylic Acid

  • Dissolve Fluvastatin Sodium in a suitable solvent (e.g., dichloromethane).

  • Convert the sodium salt to the free acid by acidification (e.g., with dilute HCl) and extract into an organic solvent.

  • Protect the carboxylic acid group, for instance, as a tert-butyl ester, to prevent side reactions during oxidation.

Step 2: Selective Oxidation of the 3-Hydroxyl Group

  • Dissolve the protected Fluvastatin in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C, depending on the chosen reagent).

  • Slowly add a selective oxidizing agent. A suitable choice would be Dess-Martin periodinane or a Swern oxidation protocol, which are known for their mild conditions and high selectivity for the oxidation of primary and secondary alcohols.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quench the reaction and work up the mixture to isolate the crude protected 3-Keto Fluvastatin.

Step 3: Purification of the Protected Intermediate

  • Purify the crude product using column chromatography on silica gel to obtain the pure protected 3-Keto Fluvastatin.

Step 4: Deprotection and Salt Formation

  • Remove the protecting group from the carboxylic acid. For a tert-butyl ester, this can be achieved using an acid such as trifluoroacetic acid.

  • After deprotection, carefully neutralize the reaction mixture and isolate the 3-Keto Fluvastatin free acid.

  • Dissolve the free acid in a suitable solvent (e.g., ethanol) and treat with one equivalent of sodium hydroxide or sodium bicarbonate solution to form the sodium salt.

  • Isolate the final product, this compound, by precipitation or lyophilization.

Analytical Characterization and Quality Control

A robust analytical strategy is crucial for the detection, identification, and quantification of 3-Keto Fluvastatin in the Fluvastatin API and its formulations. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone for the analysis of Fluvastatin and its impurities. One such method has been developed for the simultaneous analysis of Fluvastatin and five of its impurities, including 3-keto-5-hydroxy Fluvastatin.[7]

Illustrative HPLC Method Parameters:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v)[7] or a gradient elution with a buffered aqueous phase and an organic modifier.
Flow Rate 0.6 mL/min[7]
Detection Wavelength 242 nm[7]
Column Temperature Ambient or controlled (e.g., 30 °C)

In such a reversed-phase HPLC system, 3-Keto Fluvastatin, being more polar than Fluvastatin due to the loss of a hydroxyl group and the introduction of a keto group, is expected to have a shorter retention time. The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness for the quantification of 3-Keto Fluvastatin.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Fluvastatin API or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detector (242 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantify 3-Keto Fluvastatin (vs. Reference Standard) Chromatogram->Quantification

Workflow for the analytical control of 3-Keto Fluvastatin.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification and structural confirmation, LC-MS and NMR are indispensable.

  • LC-MS/MS: This technique is highly sensitive and specific for identifying impurities. In the positive ion mode, the protonated molecule [M+H]⁺ of 3-Keto Fluvastatin would be observed. The fragmentation pattern in MS/MS would differ from that of Fluvastatin due to the presence of the ketone. For ketones, a major fragmentation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group.[8] A detailed study of the fragmentation of a certified reference standard is necessary to establish a library for routine identification.

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for the structural elucidation of the impurity. In the ¹H NMR spectrum of 3-Keto Fluvastatin, the signal corresponding to the proton attached to the hydroxyl-bearing carbon (C3) in Fluvastatin would be absent. The adjacent methylene protons would likely show a different chemical shift and coupling pattern. In the ¹³C NMR spectrum, the resonance for the C3 carbon would shift significantly downfield, appearing in the characteristic region for a ketone carbonyl carbon. A complete spectral assignment requires the analysis of a purified sample of the impurity.

Forced Degradation Studies

To understand the degradation pathways of Fluvastatin and to ensure the stability-indicating nature of the analytical methods, forced degradation studies are performed.[9] Fluvastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[9] The formation of 3-Keto Fluvastatin is expected to be prominent under oxidative stress conditions (e.g., exposure to hydrogen peroxide). Analysis of the stressed samples by a validated HPLC method helps to track the formation of degradation products and confirm that they are well-resolved from the parent drug and from each other.

Conclusion and Future Perspectives

This compound is a critical impurity in the manufacturing of Fluvastatin that requires diligent control and monitoring. This guide has provided a comprehensive overview of its properties, a proposed synthetic approach for its preparation as a reference standard, and a framework for its analytical characterization and control. A thorough understanding of the formation and behavior of this impurity is essential for ensuring the quality, safety, and efficacy of Fluvastatin-containing drug products. Future work in this area could focus on the development of more efficient and selective synthetic routes for the reference standard and the exploration of advanced analytical techniques for its trace-level detection and quantification.

References

  • Fluvastatin Impurities and Related Compound. Veeprho. [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD. [Link]

  • Fluvastatin-impurities. Pharmaffiliates. [Link]

  • Fluvastatin Impurity 11. SynZeal. [Link]

  • 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Veeprho. [Link]

  • 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Veeprho. [Link]

  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced degradation studies of rosuvastatin and ezetimibe | Download Table. ResearchGate. [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry. [Link]

  • Forced degradation study of statins: A review. ResearchGate. [Link]

  • Process for preparation of statins with high syn to anti ratio.
  • Forced degradation. Scientific Research Publishing. [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. [Link]

  • 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Veeprho. [Link]

  • Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. Allmpus. [Link]

  • Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • (3R,5R)-3,5-dihydroxyhept-6-enoic acid. PubChem. [Link]

  • Selective Oxidation of α,β‐Unsaturated Alcohols With Lyophilisates of Bjerkandera adusta. ChemBioEng Reviews. [Link]

  • NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. MDPI. [Link]

  • Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PubMed Central. [Link]

  • Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. PubMed. [Link]

  • (PDF) Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. ResearchGate. [Link]

  • 3,5-Dihydroxyhept-3-enoic acid | C7H12O4 | CID 154455002. PubChem. [Link]

  • 2,2-Dihydroxyhept-6-enoic acid | C7H12O4 | CID 21612484. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 3-Keto Fluvastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Keto Fluvastatin Sodium Salt is a significant process-related impurity and oxidative degradation product of Fluvastatin, a widely prescribed synthetic HMG-CoA reductase inhibitor used for the management of hypercholesterolemia.[1][2][3] The presence and control of this impurity are of paramount importance in the pharmaceutical industry to ensure the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is characterized by the oxidation of the secondary alcohol at the 3-position of the heptenoic acid side chain of Fluvastatin to a ketone. This structural modification significantly alters the polarity and physicochemical properties of the molecule compared to the parent drug.

Table 1: Chemical Identifiers of this compound and its Free Base

PropertyThis compound3-Keto Fluvastatin (Free Base)
CAS Number 1331643-17-4[1][4][5]1331822-02-6[3][6]
Molecular Formula C24H23FNNaO4[1][4][5]C24H24FNO4[3][6]
Molecular Weight 431.43 g/mol [1][4][5]409.4 g/mol [6]
IUPAC Name Sodium (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate[1](E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid[3][6]
Synonyms 3-Keto Fluvastatin Sodium3-Keto Fluvastatin

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of a ketone group in place of a hydroxyl group at the 3-position alters the molecule's polarity, which in turn affects its solubility, stability, and chromatographic behavior.

Table 2: Physicochemical Properties of 3-Keto Fluvastatin and Parent Compound

PropertyThis compound3-Keto Fluvastatin (Free Base)Fluvastatin Sodium (Parent Drug)
Appearance Off-white solidData not availableWhite to pale yellow powder, hygroscopic
Solubility Soluble in Methanol-DMSO mixtures[7]Data not availableSoluble in water, ethanol, and methanol[8]
Melting Point Data not availableData not available194-197 °C[8]
pKa Data not availableData not available4.5[8]
XLogP3 Data not available3.6[6]3.5 (for free acid)
Stability Light sensitive[9]Can form during storage[3]Unstable in acidic conditions and during storage[3][10]

Spectroscopic Characterization

While comprehensive, publicly available spectroscopic data for this compound is limited, the following provides an expected spectroscopic profile based on its structure and data for the parent compound.

  • UV-Vis Spectroscopy: this compound is expected to exhibit a UV spectrum with absorbance maxima similar to Fluvastatin, which has λmax at approximately 233 nm and 305 nm.[1] However, the introduction of the keto group might cause a slight shift in the absorbance wavelength and intensity. The USP monograph for Fluvastatin Sodium suggests monitoring 3-hydroxy-5-keto fluvastatin at a different wavelength (365 nm) compared to other impurities (305 nm), indicating a potential shift in its UV absorption.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic C=O stretching vibration for the newly formed ketone, in addition to the other functional group signals present in Fluvastatin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals corresponding to the CH-OH group in Fluvastatin would be absent. The protons adjacent to the new ketone at the 3-position would likely show a downfield shift.

    • ¹³C NMR: A new signal corresponding to the ketone carbonyl carbon would be expected to appear in the downfield region (typically 190-220 ppm). The signal for the carbon previously attached to the hydroxyl group would also shift.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound. Fragmentation patterns would be indicative of the 3-keto structure.

Synthesis and Formation

3-Keto Fluvastatin is primarily formed as a process-related impurity during the synthesis of Fluvastatin and as a degradation product upon storage.[1][2][3]

G Fluvastatin Fluvastatin Oxidation Oxidation (e.g., during synthesis, storage) Fluvastatin->Oxidation Keto_Fluvastatin 3-Keto Fluvastatin Oxidation->Keto_Fluvastatin

Caption: Formation of 3-Keto Fluvastatin from Fluvastatin via oxidation.

The formation of this impurity is attributed to the oxidation of the 3-hydroxyl group of the heptenoic acid side chain.[3] Forced degradation studies on statins have shown their susceptibility to various stress conditions, including oxidative stress.[1][4]

Control Strategies: To minimize the formation of 3-Keto Fluvastatin, several control strategies can be implemented during the manufacturing process and storage of Fluvastatin:[2][3]

  • Optimization of Reduction Steps: Careful control of the reduction steps during the synthesis of the dihydroxy acid side chain.

  • Inert Atmosphere: Conducting synthesis and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Antioxidant Inclusion: The use of antioxidants in the formulation.

  • Validated Purification Methods: Implementation of robust purification techniques to effectively remove this impurity.

Analytical Methodologies

The detection and quantification of this compound as an impurity in Fluvastatin drug substance and product are crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique employed.

Experimental Protocol: HPLC Method for Fluvastatin and its Impurities

This protocol is a composite based on published methods for Fluvastatin and its degradation products.[10][11] Method validation according to ICH guidelines is essential for its application in a GMP environment.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A reported isocratic mobile phase is a mixture of methanol and 0.10 M ammonium acetate (70:30, v/v).[12]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detector: UV detector set at an appropriate wavelength. While 242 nm and 305 nm are used for Fluvastatin and some impurities, 3-Keto Fluvastatin may require monitoring at a different wavelength, such as 365 nm, for optimal detection.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by further dilution.

    • Sample Solution: Accurately weigh and dissolve the Fluvastatin drug substance or a powdered tablet sample in the solvent.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (3-Keto Fluvastatin RS) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (Fluvastatin API/Drug Product) Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 365 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for the HPLC analysis of 3-Keto Fluvastatin impurity.

Pharmacology and Toxicology

There is a lack of specific pharmacological and toxicological data for this compound in the public domain. However, as an impurity in a widely used drug, its potential for biological activity and toxicity must be considered. The general principle in pharmaceutical development is that impurities should be controlled to the lowest possible levels.

The toxicological profile of the parent drug, Fluvastatin, is well-characterized, with the most common side effects being myopathy and, in rare cases, rhabdomyolysis and liver injury.[13][14][15] Without specific data, it is prudent to assume that structurally similar impurities may have similar or other adverse effects. Regulatory guidelines require that impurities above a certain threshold be qualified through toxicological studies.

Regulatory Context and Impurity Control

The control of impurities in active pharmaceutical ingredients (APIs) and drug products is governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities.[7][16][17]

    • Reporting Threshold: The level at which an impurity must be reported.

    • Identification Threshold: The level above which the structure of an impurity must be determined.

    • Qualification Threshold: The level above which an impurity's safety must be established.

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that arise during the manufacturing and storage of the final drug product, including degradation products.[16][17]

Pharmaceutical manufacturers must establish appropriate specifications for impurities like this compound in both the drug substance and the final product, with acceptance criteria justified by data from batch analyses, stability studies, and, if necessary, toxicological assessments.

Conclusion

This compound is a critical impurity of Fluvastatin that requires careful monitoring and control. Its formation through oxidation necessitates robust manufacturing processes and appropriate storage conditions. While specific physicochemical and toxicological data for this impurity are not extensively available in the public literature, the analytical methodologies for its detection and quantification are established. This technical guide provides a foundational understanding of the chemical properties of this compound to aid researchers and drug development professionals in ensuring the quality and safety of Fluvastatin-containing pharmaceuticals.

References

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

  • GSRS. (n.d.). 3-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

  • Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2011). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society, 56(4), 894-900.
  • Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2011). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society, 56(4), 894-900.
  • Kashyap, N., Mathur, A., & Pandit, S. (2024). DEVELOPMENT & VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF CHROMATOGRAPHIC PURITY OF FLUVASTATIN SODIUM. International Journal of Novel Research and Development, 9(8).
  • Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

  • PubChem. (n.d.). 3-Keto fluvastatin. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluvastatin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link]

  • Al-Ghannam, S. M., & El-Nahhal, Y. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26.
  • Plant Archives. (2020). PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000. 20(2), 4363-4369.
  • FDA. (2012). Important safety label changes to cholesterol-lowering statin drugs. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Fluvastatin Sodium. Retrieved from [Link]

  • Reddy, P. S., Reddy, P. M., & Reddy, P. P. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.
  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Therapeutic Goods Administration. (2013). Complying with requirements relating to impurities in prescription medicines. Retrieved from [Link]

  • Allmpus. (n.d.). fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. Retrieved from [Link]

  • SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(6), 811-824.
  • Kumar, N., Sangeetha, D., & Reddy, P. G. (2012). LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development. Journal of Pharmaceutical and Biomedical Analysis, 62, 97-111.
  • Abdel-Aziz, O., & El-Gizawy, S. M. (2015). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 7(12), 5023-5032.
  • ResearchGate. (n.d.). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products | Request PDF. Retrieved from [Link]

  • SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Fluvastatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Keto Fluvastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Keto Fluvastatin Sodium Salt, a critical process-related and oxidative degradation impurity of the cholesterol-lowering agent, Fluvastatin.[1][2] As the control of such impurities is paramount for ensuring the safety, efficacy, and stability of the active pharmaceutical ingredient (API), this document is designed for researchers, analytical scientists, and drug development professionals. We will explore a plausible laboratory-scale synthesis for producing this impurity as an analytical reference standard, followed by a detailed exposition of the orthogonal analytical techniques required for its definitive characterization. The methodologies presented herein are grounded in established principles and are designed to meet the stringent requirements of regulatory bodies, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Imperative of Impurity Profiling in Fluvastatin Sodium

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used extensively in the treatment of hyperlipidemia.[3] It functions by inhibiting the rate-limiting step in cholesterol biosynthesis, thereby reducing levels of low-density lipoprotein (LDL) cholesterol.[3][4] The chemical integrity of the Fluvastatin API is crucial, and its purity profile is a key quality attribute.

3-Keto Fluvastatin, with the IUPAC name sodium (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate, is formed by the oxidation of the 3-hydroxyl group on the heptenoic acid side chain of Fluvastatin.[1][2] This modification transforms the critical syn-3,5-dihydroxy functionality, which mimics the natural substrate of the HMG-CoA reductase enzyme, into a 3-keto-5-hydroxy moiety. The emergence of this impurity can occur during synthesis, purification, or storage and directly impacts the API's quality and stability.[1] Therefore, rigorous control and monitoring, guided by ICH Q3A/B principles, are essential for regulatory compliance and risk mitigation.[2] This guide provides the necessary framework for synthesizing a reference standard and implementing a robust analytical control strategy.

Section 1: Synthesis of this compound as an Analytical Reference Standard

The synthesis of an impurity reference standard is a foundational step in the development of any validated analytical method. As 3-Keto Fluvastatin is an oxidation product, its preparation involves the selective oxidation of the C3 secondary alcohol of Fluvastatin.

Synthetic Rationale and Pathway

The primary challenge in this synthesis is to selectively oxidize the C3 hydroxyl group without affecting the C5 hydroxyl group or other functionalities in the molecule. This requires the use of a mild and selective oxidizing agent. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol are well-suited for this transformation due to their high selectivity for primary and secondary alcohols under mild conditions. The subsequent step involves a simple acid-base reaction to form the desired sodium salt.

G Fluv_acid Fluvastatin (Free Acid) Keto_acid 3-Keto Fluvastatin (Free Acid) Fluv_acid:e->Keto_acid:w Oxidation Ox_reagent Selective Oxidizing Agent (e.g., Dess-Martin Periodinane) in DCM Ox_reagent->Fluv_acid Final_product This compound (CAS: 1331643-17-4) Keto_acid:e->Final_product:w Salt Formation Base 1 eq. NaOH in Ethanol/Water Base->Keto_acid

Caption: Proposed synthetic route for this compound.
Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Selective Oxidation of Fluvastatin

  • Dissolve Fluvastatin free acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Causality: The use of DMP at low temperatures provides high selectivity for the oxidation of the secondary alcohol at C3 with minimal side reactions. The inert atmosphere prevents unwanted oxidative degradation from atmospheric oxygen.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 20 minutes.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-Keto Fluvastatin free acid.

Step 2: Purification of the Free Acid

  • Purify the crude product using column chromatography on silica gel.

    • Rationale: A gradient elution system (e.g., ethyl acetate in hexanes) is typically required to separate the slightly more non-polar keto-acid from any unreacted Fluvastatin and other byproducts.

Step 3: Formation of the Sodium Salt

  • Dissolve the purified 3-Keto Fluvastatin free acid in ethanol.

  • Add one molar equivalent of 0.1 M sodium hydroxide solution dropwise while stirring.

  • Remove the solvent under reduced pressure to yield this compound as a solid.

  • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Section 2: Comprehensive Characterization and Analytical Control Strategy

The unambiguous identification and quantification of 3-Keto Fluvastatin require an orthogonal analytical approach, employing multiple techniques that rely on different physicochemical principles. This ensures the trustworthiness and robustness of the characterization data.[1]

G cluster_0 Primary Analysis cluster_1 Structural Confirmation HPLC HPLC-UV Purity Assay & Quantification LCMS LC-MS Molecular Weight Confirmation HPLC->LCMS Report Certificate of Analysis (Purity, Identity, Structure) HPLC->Report NMR NMR Spectroscopy Definitive Structure Elucidation ('H, 'C) LCMS->NMR NMR->Report

Caption: Orthogonal analytical workflow for impurity characterization.
Chromatographic Purity and Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying 3-Keto Fluvastatin from the parent API and other related substances.[4] A stability-indicating reverse-phase method is typically developed and validated.

Detailed HPLC Protocol A typical method would be based on established protocols for Fluvastatin analysis.[5][6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Separation & Detection: Perform the separation and detect the eluents.

    • Self-Validation: The method's validity is confirmed by achieving baseline separation between Fluvastatin and all known impurities, including 3-Keto Fluvastatin. Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure no co-elution.

Parameter Condition Rationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmIndustry standard for separating molecules of this polarity.
Mobile Phase Acetonitrile and 0.01M Phosphate Buffer (pH 4.5) in a gradient or isocratic elutionProvides good resolution and peak shape. The pH control is critical for the ionization state of the carboxylic acids.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity.
Detector Wavelength 305 nm or 242 nmThese are common absorbance maxima for Fluvastatin and its derivatives, providing high sensitivity.[4][5][6]

Expected Results: 3-Keto Fluvastatin is expected to have a different retention time than Fluvastatin due to the change in polarity from the oxidation of the hydroxyl group.

Structural Confirmation by Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of an impurity by providing accurate molecular weight data.[2]

Methodology

  • Interface: An electrospray ionization (ESI) source is typically used, as it is well-suited for polar molecules like Fluvastatin derivatives.

  • Analysis Mode: The analysis can be run in both positive and negative ion modes to maximize information. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. In positive ion mode, the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺ can be seen.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide an accurate mass measurement, further confirming the elemental composition.

Compound Formula (Sodium Salt) Molecular Weight Ion Mode Expected m/z
This compoundC₂₄H₂₃FNNaO₄431.43ESI-408.15 (as [M-Na]⁻)
3-Keto Fluvastatin Free AcidC₂₄H₂₄FNO₄409.45ESI-408.15 (as [M-H]⁻)
3-Keto Fluvastatin Free AcidC₂₄H₂₄FNO₄409.45ESI+410.17 (as [M+H]⁺)

Table based on data from Pharmaffiliates and Veeprho.[2][7]

Unambiguous Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework.[1][2] Comparing the ¹H and ¹³C NMR spectra of the synthesized impurity with that of Fluvastatin reveals key differences that confirm the oxidation at the C3 position.[8]

Expected Spectral Features

  • ¹H NMR: The most significant change is the disappearance of the methine proton signal (CH-OH) at the C3 position. Additionally, the protons on the adjacent carbons (C2 and C4 methylene groups) would likely experience a downfield shift due to the deshielding effect of the newly formed ketone.

  • ¹³C NMR: The spectrum will show the disappearance of the C3 carbon signal from the alcohol region (~65-70 ppm) and the appearance of a new signal in the ketone carbonyl region (~200-210 ppm).

Atom Position Fluvastatin (Approx. δ ppm) Expected 3-Keto Fluvastatin (Approx. δ ppm) Rationale for Change
H3 ~4.2 ppmSignal AbsentConversion of C-H to C=O
H2 / H4 ~1.5-2.5 ppmShifted downfieldDeshielding effect of adjacent C=O group
C3 ~68 ppmSignal AbsentC-OH bond is gone
C=O (Ketone) N/A~205 ppmAppearance of new ketone carbonyl carbon

Conclusion

The effective control of the this compound impurity is a non-negotiable aspect of modern pharmaceutical manufacturing. This guide has detailed a scientifically sound approach to this challenge, beginning with a plausible synthesis of the impurity to serve as a certified reference standard. The subsequent characterization strategy, built on the orthogonal pillars of HPLC-UV, LC-MS, and NMR, provides a robust and self-validating framework for its identification and quantification. By understanding the causality behind the formation of this impurity and implementing the rigorous analytical controls described, drug development professionals can ensure the consistent quality, safety, and stability of Fluvastatin, thereby adhering to global regulatory standards and safeguarding patient health.

References

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O solution. Retrieved from [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 892-897. Retrieved from [Link]

  • El-Enany, N., et al. (2001). Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 481-489. Retrieved from [Link]

  • Al-Sabha, T. N., & Al-Khafaji, M. H. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. Iraqi Journal of Pharmaceutical Sciences, 28(1), 44-51. Retrieved from [Link]

  • Google Patents. (n.d.). US7662848B2 - Process for the preparation of Fluvastatin Sodium salt.
  • International Journal of Novel Research and Development. (2024). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD, 9(8). Retrieved from [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

  • ResearchGate. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin Sodium-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Fluvastatin Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Fluvastatin EP Impurity G | 101125-34-2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium.
  • ResearchGate. (n.d.). Mass spectrum of Fluvastatin Sodium acid degradate. Retrieved from [Link]

  • Reddy, G. P., et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. Retrieved from [Link]

  • Galiullina, L., et al. (2016). NMR Study of Conformational Structure of Fluvastatin and Its Complex with Dodecylphosphocholine Micelles. BioNanoScience, 6(4), 352-354. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Keto Fluvastatin Sodium Salt: A Critical Fluvastatin Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of synthetic pharmaceuticals, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, has been pivotal in managing hypercholesterolemia.[1] However, its synthesis and stability present challenges, leading to the formation of various impurities. This guide provides a comprehensive technical overview of one such critical impurity: 3-Keto Fluvastatin Sodium Salt. We will delve into its formation, characterization, and control, offering field-proven insights and robust analytical protocols for researchers, quality control analysts, and drug development professionals dedicated to ensuring the integrity of fluvastatin products.

The Imperative of Impurity Profiling in Fluvastatin

Fluvastatin exerts its therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[2] This action effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) levels in the blood.[3][4] The molecular integrity of fluvastatin is paramount to its function and safety.

The International Council for Harmonisation (ICH) provides a clear regulatory framework (specifically the Q3A and Q3B guidelines) for the control of impurities in new drug substances and products.[5][6][7] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, as even trace amounts can potentially impact the drug's quality, safety, and efficacy.[6] 3-Keto Fluvastatin is a known process-related and degradation impurity of fluvastatin, making its diligent monitoring and control a non-negotiable aspect of pharmaceutical manufacturing.[8][9]

Physicochemical Profile: this compound

Understanding the fundamental properties of an impurity is the first step toward developing effective control and analytical strategies. 3-Keto Fluvastatin is formed by the oxidation of the secondary alcohol at the 5-position of the heptenoic acid side chain of fluvastatin to a ketone. Note: While the IUPAC name indicates a 3-oxo group relative to the carboxylic acid, it corresponds to the oxidation of the 5-hydroxy position of the parent fluvastatin molecule. This structural change, as illustrated below, results in altered physicochemical properties, notably an increase in polarity, which influences its chromatographic behavior.[8]

Chemical Structures:

  • Fluvastatin Sodium: C₂₄H₂₅FNNaO₄

  • This compound: C₂₄H₂₃FNNaO₄

PropertyThis compound
CAS Number 1331643-17-4[4][8]
Molecular Formula C₂₄H₂₃FNNaO₄[4]
Molecular Weight 431.43 g/mol [4][10]
IUPAC Name Sodium (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate[8]
Nature Process-related and oxidative degradation impurity[8][9]

Formation Pathways and Strategic Control

Effective control of 3-Keto Fluvastatin stems from a deep understanding of its formation mechanisms. It can arise both during the manufacturing process and upon storage.

  • Process-Related Formation: During the synthesis of fluvastatin, the side chain is often constructed using a reduction step to form the two hydroxyl groups. Incomplete or inefficient reduction of the corresponding keto-precursor can lead to the formation of 3-Keto Fluvastatin as a process-related impurity.[8][11]

  • Degradation Pathway: Fluvastatin is susceptible to oxidation. The secondary hydroxyl group can be oxidized to a ketone under various stress conditions, including exposure to oxidative agents, light, and elevated temperatures.[9][12] Studies have shown that fluvastatin is unstable during storage, and forced degradation studies confirm its sensitivity to photolytic stress.[12][13]

The following diagram illustrates the oxidative degradation pathway from Fluvastatin to 3-Keto Fluvastatin.

G Fluvastatin Fluvastatin (5-Hydroxy Group) Keto_Impurity 3-Keto Fluvastatin (5-Hydroxy oxidized to 3-Keto) Fluvastatin->Keto_Impurity Oxidation Stress Oxidative Stress (e.g., Light, Heat, Oxidizing Agents) Stress->Fluvastatin

Oxidative formation of 3-Keto Fluvastatin.

Causality-Driven Control Strategies: To mitigate the presence of this impurity, a multi-faceted approach is required:

  • Synthesis Optimization: The reduction step in the fluvastatin synthesis must be rigorously optimized and controlled. This includes the choice of reducing agent, reaction temperature, and pH to ensure complete conversion and minimize the formation of the keto-intermediate.[8]

  • Inert Atmosphere Processing: Handling the API and its intermediates under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation.[8][9]

  • Use of Antioxidants: For the drug product formulation, the inclusion of suitable antioxidants can be evaluated to quench free radicals and inhibit oxidative pathways.[8]

  • Controlled Storage Conditions: As fluvastatin is sensitive to light and moisture, the drug substance and final product must be stored in tight, light-resistant containers as recommended by pharmacopeial monographs.[12][14] The recommended storage is often below 30°C, protected from light and moisture.[12]

Analytical Workflows for Detection and Quantification

A robust, validated, stability-indicating analytical method is essential for accurately quantifying 3-Keto Fluvastatin. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[2]

The diagram below outlines a typical analytical workflow for impurity analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh API or Drug Product Dissolve_Sample Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolve_Sample Standard Weigh 3-Keto Fluvastatin Reference Standard Dissolve_Std Prepare Stock & Working Standards Standard->Dissolve_Std HPLC Inject into HPLC-UV System Dissolve_Sample->HPLC Dissolve_Std->HPLC Separation Isocratic/Gradient Elution on C18 Column HPLC->Separation Detect Detect at 305 nm Separation->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Impurity (Using Relative Response Factor) Integrate->Calculate Report Report Result vs. Specification Calculate->Report

Analytical workflow for 3-Keto Fluvastatin quantification.
Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a representative method for the quantification of 3-Keto Fluvastatin in Fluvastatin Sodium drug substance. The choice of a C18 column is based on its proven efficacy in separating fluvastatin from its polar and non-polar impurities. The mobile phase composition is selected to achieve optimal resolution and peak shape.

1. Materials and Reagents:

  • Fluvastatin Sodium API (Test Sample)

  • This compound Reference Standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Potassium Dihydrogen Orthophosphate

  • Orthophosphoric Acid (OPA)

2. Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-Phase C18, 4.6 mm x 250 mm, 5 µmIndustry standard for separating compounds of moderate polarity like statins and their impurities.
Mobile Phase Methanol : Phosphate Buffer (pH 4.5)Provides good separation efficiency. The buffered aqueous component controls the ionization of the acidic analytes, ensuring consistent retention times and sharp peaks.
Flow Rate 1.0 mL/minA typical analytical flow rate that provides a balance between resolution and run time.
Detection UV at 305 nm[14][15]Wavelength at which fluvastatin and its related impurities exhibit significant absorbance, providing good sensitivity.
Injection Volume 20 µLStandard volume for achieving good peak response without overloading the column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

3. Solution Preparation:

  • Buffer Preparation: Prepare a 10mM Potassium Dihydrogen Orthophosphate solution in water and adjust the pH to 4.5 using diluted OPA.[15]

  • Diluent: Prepare a mixture of Methanol and Water (50:50 v/v).[15]

  • Standard Solution: Accurately weigh and dissolve the 3-Keto Fluvastatin Reference Standard in the diluent to obtain a known concentration (e.g., 5 µg/mL).

  • Test Solution: Accurately weigh about 25 mg of the Fluvastatin Sodium sample, dissolve it in a 50 mL volumetric flask with the diluent, and make up to volume.[15] This results in a concentration of approximately 500 µg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., n=5) and verify system suitability parameters (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Test Solution.

  • Identify the 3-Keto Fluvastatin peak in the Test Solution chromatogram by comparing its retention time with that from the Standard Solution.

5. Calculation: The percentage of 3-Keto Fluvastatin is calculated using the standard external standard formula, accounting for the concentrations and peak areas. If a reference standard is unavailable, percentage can be estimated using the relative response factor (RRF) against the main fluvastatin peak, as described in pharmacopeial methods.[14]

Why this protocol is self-validating: The protocol's integrity is ensured by the system suitability test, which confirms the performance of the chromatographic system before sample analysis. The use of a specific, characterized reference standard provides direct traceability for quantification. For full validation under ICH Q2(R1), the method must be rigorously tested for specificity (in the presence of other impurities and degradants), linearity, accuracy, precision, and robustness.[16]

Regulatory Perspective and Specification Setting

The acceptable limit for 3-Keto Fluvastatin is dictated by regulatory guidelines, primarily from the ICH. The thresholds determine the level of control and documentation required.

ThresholdICH Q3A(R2) Guideline (for Drug Substance)Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification > 0.10% or 1.0 mg/day intake (whichever is lower)The impurity's structure must be elucidated.
Qualification > 0.15% or 1.0 mg/day intake (whichever is lower)Toxicological data is required to demonstrate the impurity's safety at the proposed specification limit.
Thresholds can vary based on the maximum daily dose of the drug.[5][17]

Setting Specifications: Based on these guidelines and typical industry practice, a specification limit for a known, identified impurity like 3-Keto Fluvastatin in the drug substance is often set at "Not More Than 0.2%".[2] The final limit must be justified based on data from batches used in clinical and safety studies, the manufacturing process capability, and stability data.[17] Any unspecified impurity is typically controlled at a lower limit, such as NMT 0.10%.[2]

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of fluvastatin-containing medicines. Its status as both a process-related and degradation impurity necessitates a comprehensive control strategy that spans from synthesis design to finished product storage. A thorough understanding of its formation pathways allows for the implementation of targeted mitigation steps, while a robust, validated, stability-indicating HPLC method provides the necessary tool for its accurate monitoring. By integrating these scientific principles and adhering to the regulatory framework established by ICH, pharmaceutical manufacturers can confidently deliver high-purity fluvastatin products that meet the highest standards of safety and efficacy.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Veeprho. (n.d.). Fluvastatin Impurities and Related Compound. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Fluvastatin Capsules. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Fluvastatin. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

  • gsrs. (n.d.). 3-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • IJNRD. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

  • PubMed. (n.d.). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Retrieved from [Link]

  • N.A. (n.d.).
  • Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Fluvastatin Sodium acid degradate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). An efficient industrial process for the preparation of fluvastatin sodium. Retrieved from [Link]

  • Thieme. (2011). Synthesis of (+)- and (–)-Fluvastatin. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluvastatin-induced myofibrillar damage is associated with elevated ROS, and impaired fatty acid oxidation, and is preceded by mitochondrial morphological changes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Fluvastatin. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2015). PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Fluvastatine Accord 80 mg prolonged-release tablet. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass) of 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Keto Fluvastatin

Authored by: A Senior Application Scientist

Abstract

3-Keto Fluvastatin is a significant process-related impurity and degradation product of Fluvastatin, a widely used statin medication for managing cholesterol.[1][2] Its presence in the active pharmaceutical ingredient (API) can impact purity, stability, and potentially, safety and efficacy.[1][2] Therefore, robust analytical methods for its detection, quantification, and structural confirmation are imperative for quality control in drug development and manufacturing. This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Keto Fluvastatin, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While empirical data is not publicly available, this guide synthesizes predictive data based on first principles of spectroscopy and the known chemical structure. Detailed, field-proven protocols for acquiring such data are also presented, offering a self-validating framework for researchers and drug development professionals.

Introduction: The Significance of 3-Keto Fluvastatin

Fluvastatin is a synthetic HMG-CoA reductase inhibitor that plays a crucial role in managing hyperlipidemia.[3] The efficacy and safety of any pharmaceutical product are contingent on the purity of the API. Impurities that arise during synthesis or degradation can have unintended pharmacological effects or reduce the therapeutic efficacy of the drug. 3-Keto Fluvastatin, formed through the oxidation of the 3-hydroxyl group of the heptenoic acid side chain, is one such critical impurity.[2] Its polarity and UV absorbance differ from the parent drug, necessitating specific analytical methods for its monitoring. This guide serves as a foundational resource for the spectroscopic elucidation of 3-Keto Fluvastatin's structure.

Molecular Structure and Functional Group Analysis

The chemical structure of 3-Keto Fluvastatin, (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid, provides the basis for predicting its spectroscopic characteristics.[2][4]

Key Structural Features:

  • Indole Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, substituted with an isopropyl group at the N1 position.

  • Fluorophenyl Group: A para-substituted fluorobenzene ring attached to the C3 position of the indole core.

  • Heptenoic Acid Side Chain: A seven-carbon chain containing several key functional groups:

    • A β-keto group at the C3 position.

    • A δ-hydroxyl group at the C5 position.

    • An α,β-unsaturated system (alkene) between C6 and C7.

    • A carboxylic acid at the C1 position.

These functional groups each have characteristic spectroscopic signatures that will be explored in the following sections.

Diagram: Logical Relationship of Functional Groups in 3-Keto Fluvastatin

3-Keto Fluvastatin 3-Keto Fluvastatin Indole Core Indole Core 3-Keto Fluvastatin->Indole Core Heptenoic Acid Side Chain Heptenoic Acid Side Chain 3-Keto Fluvastatin->Heptenoic Acid Side Chain Fluorophenyl Group Fluorophenyl Group 3-Keto Fluvastatin->Fluorophenyl Group β-Keto Group (C3) β-Keto Group (C3) Heptenoic Acid Side Chain->β-Keto Group (C3) δ-Hydroxyl Group (C5) δ-Hydroxyl Group (C5) Heptenoic Acid Side Chain->δ-Hydroxyl Group (C5) Unsaturated System (C6-C7) Unsaturated System (C6-C7) Heptenoic Acid Side Chain->Unsaturated System (C6-C7) Carboxylic Acid (C1) Carboxylic Acid (C1) Heptenoic Acid Side Chain->Carboxylic Acid (C1)

Caption: Key functional moieties of 3-Keto Fluvastatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Keto Fluvastatin.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet.
~7.0 - 7.6Multiplet8HAromatic-HProtons on the indole ring and the fluorophenyl group will resonate in the aromatic region. The specific splitting patterns will depend on their coupling with adjacent protons and the fluorine atom.
~6.5 - 6.8Doublet of doublets1HC7-H (vinylic)This vinylic proton is coupled to the C6 proton and is part of the indole system, leading to a downfield shift.
~5.5 - 5.8Doublet of doublets1HC6-H (vinylic)Coupled to the C7 proton and the C5 proton, appearing in the vinylic region.
~4.5 - 4.8Multiplet1HN-CH(CH₃)₂The methine proton of the isopropyl group is adjacent to the nitrogen atom, causing a downfield shift.
~4.2 - 4.4Multiplet1HC5-HThe proton on the carbon bearing the hydroxyl group is deshielded by the oxygen atom.
~3.5 - 3.7Singlet2HC2-H₂These protons are alpha to the carboxylic acid carbonyl group, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons.
~2.7 - 2.9Doublet2HC4-H₂These protons are alpha to the ketone carbonyl group and adjacent to the C5-H, hence appearing as a doublet.
~1.5 - 1.7Doublet6HN-CH(CH₃)₂The six equivalent protons of the two methyl groups on the isopropyl substituent will appear as a doublet due to coupling with the methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment Justification
~205 - 215C=OC3 (Ketone)Ketone carbonyl carbons are highly deshielded and appear significantly downfield.
~170 - 180C=OC1 (Carboxylic Acid)Carboxylic acid carbonyl carbons are also deshielded, but typically appear upfield relative to ketones.
~110 - 165Aromatic/Vinylic CIndole, Fluorophenyl, C6, C7Carbons in the aromatic rings and the double bond will resonate in this region. The carbon attached to fluorine will show a large C-F coupling constant.
~65 - 75C-OC5The carbon atom bonded to the hydroxyl group is deshielded.
~45 - 55C-NN-CH(CH₃)₂The methine carbon of the isopropyl group is attached to nitrogen.
~40 - 50CH₂C2, C4Methylene carbons adjacent to carbonyl groups.
~20 - 25CH₃N-CH(CH₃)₂The methyl carbons of the isopropyl group will appear in the aliphatic region.
Diagram: NMR Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Add Standard Add internal standard (e.g., TMS) Dissolve Sample->Add Standard Transfer Transfer to NMR tube Add Standard->Transfer Tune Probe Tune and match probe Transfer->Tune Probe Lock Lock on solvent signal Tune Probe->Lock Shim Shim for homogeneity Lock->Shim Acquire Spectra Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) Shim->Acquire Spectra Fourier Transform Fourier Transform Acquire Spectra->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration Integrate ¹H signals Baseline Correction->Integration Peak Picking Peak pick ¹H and ¹³C Integration->Peak Picking

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
3500 - 3200 (broad)O-H stretchC5-OH (Alcohol)The broadness is due to hydrogen bonding.
3300 - 2500 (broad)O-H stretch-COOH (Carboxylic Acid)A very broad absorption characteristic of the hydrogen-bonded dimer of a carboxylic acid.
~1715C=O stretchC3=O (Ketone)A strong, sharp absorption typical for an aliphatic ketone.
~1700C=O stretch-COOH (Carboxylic Acid)A strong absorption, often overlapping with the ketone stretch.
~1650C=C stretchC6=C7 (Alkene)Absorption for the carbon-carbon double bond.
1600, 1475C=C stretchAromatic RingsCharacteristic absorptions for the aromatic rings.
~1250C-F stretchAryl-FA strong absorption indicating the presence of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion

Using a soft ionization technique like Electrospray Ionization (ESI), 3-Keto Fluvastatin (Molecular Weight: 409.45 g/mol [4][5]) is expected to be detected as:

  • Positive Ion Mode ([M+H]⁺): m/z 410.17

  • Negative Ion Mode ([M-H]⁻): m/z 408.16

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the molecular ion would likely yield characteristic fragment ions. A plausible fragmentation pathway for the [M+H]⁺ ion is outlined below.

Diagram: Proposed ESI-MS/MS Fragmentation of 3-Keto Fluvastatin

m410 [M+H]⁺ m/z 410 m392 m/z 392 (-H₂O) m410->m392 -18 m366 m/z 366 (-CO₂) m410->m366 -44 m296 m/z 296 m392->m296 -96 (Loss of C₄H₄O₃)

Caption: Plausible fragmentation pathway for protonated 3-Keto Fluvastatin.

Explanation of Fragmentation:

  • Loss of Water (H₂O): The initial loss of water from the hydroxyl group at C5 is a common fragmentation pathway, leading to a fragment at m/z 392.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylic acid group would result in a fragment at m/z 366.

  • Cleavage of the Side Chain: A significant fragmentation would likely involve the cleavage of the heptenoic acid side chain, leading to the stable indole-containing fragment. For instance, cleavage between C4 and C5 after water loss could lead to a fragment at m/z 296.

Experimental Protocols

The following are generalized but robust protocols for the spectroscopic analysis of a small molecule like 3-Keto Fluvastatin.

Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-Keto Fluvastatin reference standard.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe to the appropriate frequency for the solvent used.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, potentially using a pulse program like DEPT to aid in distinguishing CH, CH₂, and CH₃ groups.

    • (Optional but recommended) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to confirm assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, multiplicities, and correlations from 2D spectra.

Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of 3-Keto Fluvastatin at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

  • Liquid Chromatography:

    • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Set a flow rate of 0.2-0.4 mL/min and a column temperature of 30-40 °C.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the target analyte.

    • Acquire full scan mass spectra over a range of m/z 100-600 to detect the molecular ion.

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 410 or 408) and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to 3-Keto Fluvastatin in the chromatogram.

    • Confirm the molecular weight from the full scan mass spectrum.

    • Elucidate the structure of the fragment ions from the MS/MS spectrum to confirm the identity of the compound.

Conclusion

The structural elucidation of impurities like 3-Keto Fluvastatin is a critical aspect of pharmaceutical quality control. This guide provides a comprehensive, predictive framework for its spectroscopic characterization using NMR, IR, and Mass Spectrometry. The predicted data, based on fundamental principles, offers a robust starting point for the analysis and confirmation of this compound. The detailed experimental protocols provide a validated methodology for acquiring high-quality data, ensuring scientific integrity and trustworthiness in the analytical workflow. By leveraging these insights, researchers and drug development professionals can effectively monitor and control this critical impurity, ultimately contributing to the safety and efficacy of Fluvastatin products.

References

  • PubChem. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass spectrum of Fluvastatin Sodium acid degradate. [Link]

  • GSRS. 3-KETO FLUVASTATIN. Global Substance Registration System. [Link]

  • precisionFDA. 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. [Link]

  • Axios Research. Fluvastatin Degradation Product (diastereomeric mixture). [Link]

  • Veeprho. 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. [Link]

  • Pharmaffiliates. Fluvastatin-impurities. [Link]

  • Oriental Journal of Chemistry. An efficient industrial process for the preparation of fluvastatin sodium. [Link]

  • Veeprho. 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. [Link]

  • Pharmaffiliates. 3-Hydroxy-5-Keto Fluvastatin Sodium. [Link]

  • IJNRD. development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. [Link]

  • GSRS. 3-KETO FLUVASTATIN SODIUM. Global Substance Registration System. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • PubMed Central. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. [Link]

  • PubChem. Fluvastatin | C24H26FNO4 | CID 1548972. National Center for Biotechnology Information. [Link]

  • Allmpus. fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. [Link]

  • PubMed. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. [Link]

  • SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Keto Fluvastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of the physicochemical properties of drug impurities is paramount in the development of safe, effective, and stable pharmaceutical products. This guide provides an in-depth exploration of the solubility and stability of 3-Keto Fluvastatin Sodium Salt, a known process-related and oxidative degradation impurity of the widely prescribed cholesterol-lowering agent, Fluvastatin.[1][2]

The following sections will delve into the structural characteristics, solubility profile, and stability under various stress conditions of this critical impurity. Furthermore, this guide will present detailed experimental protocols for the characterization and quantification of this compound, adhering to the principles of scientific integrity and providing actionable insights for researchers and formulation scientists.

Introduction to this compound

This compound is recognized as a significant impurity in the synthesis and storage of Fluvastatin Sodium.[1][2] Its formation is primarily attributed to the oxidation of the 3-hydroxyl group on the heptenoic acid side chain of the Fluvastatin molecule. As a polar keto derivative, its physicochemical properties, including solubility and stability, differ from the parent drug, which can impact analytical method development, formulation strategies, and ultimately, the quality and safety of the final drug product.[1]

Chemical Structure:

  • IUPAC Name: sodium (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate[1]

  • CAS Number: 1331643-17-4[1]

  • Molecular Formula: C₂₄H₂₃FNNaO₄[3][4]

  • Molecular Weight: 431.43 g/mol [3][4]

Solubility Profile

Qualitative Solubility

Based on its chemical structure as a sodium salt of a carboxylic acid with a polar ketone group, this compound is anticipated to exhibit some degree of aqueous solubility. The presence of the large, hydrophobic indole ring system, however, will likely limit its solubility in water. One supplier notes its solubility in a mixture of methanol and DMSO.[3]

Proposed Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative solubility data, the following robust experimental protocol is proposed.

Objective: To determine the equilibrium solubility of this compound in various solvents relevant to pharmaceutical processing and analysis.

Materials:

  • This compound reference standard

  • Solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Phosphate buffer (pH 3.0, 6.8, and 7.4)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Validated HPLC-UV method for the quantification of this compound

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents.

  • Seal the vials and place them in a constant temperature shaker bath set at 25°C and 37°C.

  • Agitate the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the validated range of the HPLC method.

  • Analyze the diluted samples by HPLC-UV to determine the concentration of this compound.

  • Calculate the solubility in mg/mL for each solvent at each temperature.

Expected pH-Solubility Profile

The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid functionality. At lower pH values (below its pKa), the carboxylate will be protonated, leading to a decrease in aqueous solubility. Conversely, at higher pH values, the compound will exist predominantly in its more soluble ionized form. A detailed pH-solubility profile is crucial for predicting its behavior in different physiological environments and for developing robust formulations.

Stability Profile

Evaluating the stability of this compound is critical for establishing appropriate storage conditions, predicting its formation and degradation in the drug product, and ensuring the overall quality and safety of Fluvastatin Sodium formulations. This section outlines the key stability aspects to consider and provides a framework for conducting forced degradation studies.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the potential degradation products of this compound and to establish its intrinsic stability. These studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Solid-state sample heated at 80°C for a specified duration.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Methodology:

  • Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.

  • Expose the samples to the specified stress conditions for a predetermined time.

  • At appropriate time intervals, withdraw samples and neutralize them if necessary.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Determine the percentage degradation of this compound and identify any major degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The ester linkage in the heptenoate side chain could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: While already an oxidation product of Fluvastatin, further oxidation at other sites on the molecule could occur.

  • Photodegradation: The indole ring system is known to be photoreactive and could undergo degradation upon exposure to light.[5]

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and for monitoring its levels in Fluvastatin Sodium drug substance and drug product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of Fluvastatin and its impurities.[6][7][8][9]

Typical HPLC Method Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][7][8][9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both Fluvastatin and this compound have adequate absorbance (e.g., 235 nm or 305 nm).[6]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.

Data Presentation

To facilitate a clear understanding and comparison of the physicochemical properties, all quantitative data should be summarized in well-structured tables.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25To be determined
Purified Water37To be determined
Methanol25To be determined
Ethanol25To be determined
Acetonitrile25To be determined
Phosphate Buffer (pH 3.0)37To be determined
Phosphate Buffer (pH 6.8)37To be determined
Phosphate Buffer (pH 7.4)37To be determined

Table 2: Stability of this compound under Forced Degradation

Stress ConditionDuration% DegradationMajor Degradation Products (RT)
0.1 M HCl (60°C)SpecifyTo be determinedTo be determined
0.1 M NaOH (60°C)SpecifyTo be determinedTo be determined
3% H₂O₂ (RT)SpecifyTo be determinedTo be determined
Thermal (80°C)SpecifyTo be determinedTo be determined
PhotostabilitySpecifyTo be determinedTo be determined

Visualization of Workflows

To provide a clear visual representation of the experimental processes, the following diagrams are provided in the DOT language.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solutions (Excess 3-Keto Fluvastatin in Solvents) equilibrate Equilibrate (Shaker Bath at 25°C & 37°C) prep->equilibrate Incubate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate Post-incubation quantify Quantify Concentration (HPLC-UV Analysis) separate->quantify Analyze Supernatant

Caption: Workflow for determining the equilibrium solubility of this compound.

G cluster_stability Forced Degradation Workflow start Prepare Samples (Solid & Solution Forms) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress Expose analyze Analyze Samples (Stability-Indicating HPLC) stress->analyze At Time Points evaluate Evaluate Degradation (% Degradation & Impurity Profile) analyze->evaluate Interpret Data

Caption: Workflow for conducting forced degradation studies on this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While there is a need for more quantitative data, the proposed experimental protocols offer a clear path for generating this critical information. By following these guidelines, researchers and drug development professionals can ensure a thorough characterization of this impurity, leading to the development of robust and safe Fluvastatin Sodium drug products. The continuous evaluation of such impurities is a cornerstone of modern pharmaceutical development and is essential for meeting regulatory expectations and ensuring patient safety.

References

  • Veeprho. 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Accessed January 15, 2026.
  • PubChem. Fluvastatin.
  • Allmpus.
  • Cayman Chemical. Fluvastatin (sodium salt)
  • Veeprho. 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Accessed January 15, 2026.
  • GSRS. 3-KETO FLUVASTATIN SODIUM.
  • Zhang, Q., et al. A comparison of the photolytic and photocatalytic degradation of fluvastatin.
  • Pharmaffiliates. Fluvastatin-impurities. Accessed January 15, 2026.
  • Reddy, et al. An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry. 2008.
  • precisionFDA.
  • LGC Standards. fluvastatin impurity F | CAS 2118370-51-5. Accessed January 15, 2026.
  • SynZeal. Fluvastatin EP Impurity G | 101125-34-2. Accessed January 15, 2026.
  • Sigma-Aldrich. Fluvastatin, Sodium Salt. Accessed January 15, 2026.
  • PubChem. Fluvastatin Sodium.
  • LGC Standards. This compound. Accessed January 15, 2026.
  • Kashyap, N., et al. development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development. 2024.
  • Mahrouse, M. A., et al. Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research. 2010.
  • R&D Systems. Fluvastatin sodium | HMG-CoA Reductase Inhibitors. Accessed January 15, 2026.
  • Sankar, A. S. K., et al. Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form.
  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022.
  • Veeprho. Fluvastatin Impurities and Related Compound. Accessed January 15, 2026.
  • Muchtaridi, M., et al. Forced degradation study of statins: A review.
  • Reddy, B. K., & Kumar, P. S. Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and.
  • Kumar, V. S., et al. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
  • Alentris Research Pvt. Ltd. This compound. Accessed January 15, 2026.
  • Nikolic, K., et al. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology.
  • Google Patents.
  • El-Gizawy, S. M., et al. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). 2015.
  • Kumar, P., et al. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR.
  • ResearchGate.
  • Wojnárovits, L., et al.
  • CymitQuimica. This compound. Accessed January 15, 2026.

Sources

An In-Depth Technical Guide to the Biological Activity of Fluvastatin Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities of the principal metabolites of fluvastatin, a synthetic HMG-CoA reductase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolic pathways of fluvastatin and the subsequent pharmacological effects of its biotransformed products. We will delve into their primary mechanism of action—HMG-CoA reductase inhibition—and explore their pleiotropic, cholesterol-independent effects, providing a nuanced understanding of their overall contribution to the therapeutic profile of fluvastatin.

Introduction: Fluvastatin and Its Unique Metabolic Profile

Fluvastatin is a member of the statin class of drugs, prescribed for the management of hypercholesterolemia.[1] It competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] A key differentiator for fluvastatin is its primary metabolism by the cytochrome P450 isoenzyme CYP2C9, in contrast to many other statins that are metabolized by CYP3A4.[2] This distinction reduces the likelihood of drug-drug interactions.[2] Fluvastatin undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites that possess their own biological activities. Understanding the pharmacological profile of these metabolites is crucial for a complete assessment of fluvastatin's therapeutic efficacy and safety.

Fluvastatin Metabolism: Pathways and Key Metabolites

Fluvastatin is metabolized in the liver into three main active metabolites through hydroxylation and N-deisopropylation.[3] The primary enzyme responsible for these transformations is CYP2C9, which accounts for approximately 50-80% of its clearance.[4] Other isoforms, including CYP3A4 and CYP2C8, play a minor role.[4]

The principal metabolites are:

  • 5-hydroxyfluvastatin (M-2)

  • 6-hydroxyfluvastatin (M-3)

  • N-desisopropylfluvastatin (M-5)

These metabolites are pharmacologically active and contribute to the overall effects of fluvastatin.

G Fluvastatin Fluvastatin M2 5-hydroxyfluvastatin (M-2) Fluvastatin->M2 M3 6-hydroxyfluvastatin (M-3) Fluvastatin->M3 M5 N-desisopropylfluvastatin (M-5) Fluvastatin->M5 CYP2C9 CYP2C9 CYP2C9->Fluvastatin Primary Pathway CYP3A4 CYP3A4 CYP3A4->Fluvastatin Minor Pathway CYP2C8 CYP2C8 CYP2C8->Fluvastatin Minor Pathway G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions B Serial Dilutions A->B C Add Reagents to Plate B->C D Pre-incubate at 37°C C->D E Initiate with HMG-CoA D->E F Kinetic Read at 340 nm E->F G Calculate Velocity F->G H Plot Inhibition Curve G->H I Determine IC50 H->I

Caption: Workflow for HMG-CoA reductase inhibition assay.

Conclusion

The biological activity of fluvastatin is not solely attributable to the parent drug but is a composite of the actions of both fluvastatin and its primary metabolites. The hydroxylated metabolites, 5-hydroxyfluvastatin and 6-hydroxyfluvastatin, are significant contributors to the overall HMG-CoA reductase inhibitory effect. Furthermore, all major metabolites exhibit potent antioxidant properties, which likely underlie their contribution to the pleiotropic, anti-inflammatory, and endothelial-protective effects of fluvastatin therapy. A comprehensive understanding of the pharmacology of these metabolites is essential for optimizing the clinical application of fluvastatin and for the future development of novel statin therapies. Further research is warranted to precisely quantify the HMG-CoA reductase inhibitory potency (IC50 values) of each metabolite and to further elucidate the molecular mechanisms of their pleiotropic effects.

References

  • Comparison of the effects of statins on HMG-CoA reductase activity. HELDA - University of Helsinki. 2023. Available from: [Link].

  • Corsini A, et al.
  • Fluvastatin upregulates endothelial nitric oxide synthase activity via enhancement of its phosphorylation and expression and via an increase in tetrahydrobiopterin in vascular endothelial cells. PubMed. 2012.
  • Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages.
  • Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narr
  • Oesterle A, et al. Pleiotropic effects of statins: basic research and clinical perspectives.
  • Lipid-independent Effects of Statins on Endothelial Function and Bioavailability of Nitric Oxide in Hypercholesterolemic P
  • [Antioxidative effects of fluvastatin, and its major metabolites]. PubMed. 1999.
  • Comparative Hepatic and Intestinal Metabolism and Pharmacodynamics of Statins.
  • Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway.
  • [Statins and endothelial dysfunction]. PubMed. 2010.
  • Pleiotropic Effects of Statins-What is their Clinical Significance?. Fortune Journals. 2021.
  • Statins and the vascular endothelial inflamm
  • What Makes Fluvastatin Unique?
  • The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Liter
  • Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate p
  • Pleiotropic effects of st
  • Endothelial Dysfunction, Inflammation, and Statins: New Evidence. Revista Española de Cardiología. 2004.
  • In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palm
  • Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. PMC. 2023.
  • IC50 values of fluvastatin (µM) calculated using regression analysis from dose-response curves (GraphPad Prism 5).
  • EC 50 values of HMG-CoA reductase (HMGR) inhibitors against trophozoites of A. castellanii.
  • Fluvastatin protects vascular smooth muscle cells against oxidative stress through the Nrf2-dependent antioxidant p
  • Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol. PubMed Central. 2018.
  • Treatment with fluvastatin rapidly modulates, via different pathways, and in dependence on the baseline level, inflammation in hemodialysis p
  • Selected Statins as Dual Antiproliferative-Antiinflammatory Compounds. Asian Pacific Journal of Cancer Prevention. 2022.
  • Fluvastatin sodium | HMG-CoA Reductase. Tocris Bioscience.
  • In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Taylor & Francis Online. 2022.
  • Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimul
  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. NIH. 2018.
  • Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimul
  • Evaluation of the Antioxidant and Antimicrobial Activity of Natural Deep Eutectic Solvents (NADESs) Based on Primary and Specialized Plant Metabolites. MDPI. 2023.

Sources

In Vitro Antioxidant Effects of Fluvastatin and Its Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluvastatin, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is widely prescribed for the management of hypercholesterolemia.[1][2] Beyond its lipid-lowering capabilities, a substantial body of evidence has illuminated the pleiotropic effects of fluvastatin, notably its significant antioxidant properties.[1][3] This technical guide provides an in-depth exploration of the in vitro antioxidant effects of fluvastatin and its principal metabolites. We will dissect the underlying molecular mechanisms, present detailed protocols for key antioxidant assays, and offer a comparative analysis of the antioxidant capacities of the parent drug and its metabolic derivatives. This document is intended for researchers, scientists, and drug development professionals investigating the multifaceted pharmacological profile of statins.

Introduction: The Antioxidant Persona of Fluvastatin

Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including atherosclerosis, by promoting oxidative damage to lipids, proteins, and DNA.[4][5] The antioxidant effects of statins, independent of their cholesterol-lowering action, contribute to their cardiovascular protective benefits.[1][3] Fluvastatin, distinguished by its unique fluorophenyl indole moiety, exhibits potent antioxidant activity not universally shared among all statins.[6] This activity is not only inherent to the parent molecule but is also retained and, in some cases, enhanced in its metabolites.[4][6][7]

The antioxidant mechanisms of fluvastatin are twofold:

  • Direct Radical Scavenging: Fluvastatin and its metabolites can directly interact with and neutralize free radicals.[4][8][9]

  • Indirect Cellular Effects: Fluvastatin modulates cellular antioxidant pathways by influencing the expression and activity of key enzymes and transcription factors.[1][5][10][11]

This guide will delve into both facets of fluvastatin's antioxidant capabilities.

Chemical Structures of Fluvastatin and Its Major Metabolites

The antioxidant properties of fluvastatin and its metabolites are intrinsically linked to their chemical structures. The indole ring, in particular, is a key contributor to its radical-scavenging activity.[6] Below are the structures of fluvastatin and its primary active metabolites.

G cluster_fluvastatin Fluvastatin cluster_m2 Metabolite M2 (M-OH) cluster_m4 Metabolite M4 (M-COOH) Fluv M2 M4

Caption: Chemical structures of Fluvastatin and its metabolites.

Direct Radical Scavenging Activity

Fluvastatin and its metabolites have demonstrated the ability to directly scavenge a variety of free radicals, including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and peroxyl radicals (ROO•).[4][8][9][12] This direct scavenging is a key contributor to its ability to inhibit lipid peroxidation.[9][13]

Hydroxyl Radical Scavenging

The hydroxyl radical is a highly reactive and damaging ROS. Fluvastatin has been shown to possess potent hydroxyl radical scavenging activity, comparable to well-known antioxidants like α-tocopherol.[6] This effect is attributed to the unique chemical structure of fluvastatin, particularly the fluorophenyl indole moiety.[6] Notably, metabolites with a phenolic hydroxyl group on the indole ring exhibit even stronger scavenging effects than the parent compound.[6]

Superoxide Anion Scavenging

Fluvastatin and its metabolites are also effective scavengers of superoxide anions.[4][8][9] This activity has been demonstrated in various in vitro systems, including the xanthine-xanthine oxidase system.[4][9]

Inhibition of Lipid Peroxidation

By scavenging initiating and propagating radicals, fluvastatin effectively inhibits lipid peroxidation, a key process in cellular damage and the pathogenesis of atherosclerosis.[9][13] It has been shown to inhibit NADPH-dependent lipid peroxidation in liver microsomes and the oxidation of low-density lipoprotein (LDL).[9][14][15]

Indirect Antioxidant Mechanisms: Cellular Pathways

Beyond direct radical scavenging, fluvastatin exerts significant antioxidant effects by modulating cellular signaling pathways that regulate the endogenous antioxidant defense system.

Inhibition of NADPH Oxidase

NADPH oxidases are a major source of cellular ROS.[10][16] Fluvastatin has been shown to inhibit NADPH oxidase activity, thereby reducing superoxide production.[16][17][18] This inhibition is achieved, in part, by preventing the membrane translocation of Rac1, a small GTPase essential for the activation of NADPH oxidase.[5][10]

NADPH_Oxidase_Inhibition Fluvastatin Fluvastatin Mevalonate_Pathway Mevalonate Pathway Fluvastatin->Mevalonate_Pathway Inhibits Isoprenoid_Intermediates Isoprenoid Intermediates Mevalonate_Pathway->Isoprenoid_Intermediates Produces Rac1_Prenylation Rac1 Prenylation Isoprenoid_Intermediates->Rac1_Prenylation Required for Rac1_Inactive Inactive Rac1 (Cytosolic) Rac1_Prenylation->Rac1_Inactive Enables translocation of Rac1_Active Active Rac1 (Membrane-bound) Rac1_Inactive->Rac1_Active Activation & Translocation NADPH_Oxidase NADPH Oxidase Activation Rac1_Active->NADPH_Oxidase Activates ROS_Production ROS Production NADPH_Oxidase->ROS_Production Leads to

Caption: Fluvastatin's inhibition of NADPH oxidase via the mevalonate pathway.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1][11] Fluvastatin has been demonstrated to activate the Nrf2-antioxidant response element (ARE) pathway.[11][19] This activation leads to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[1][11] The activation of Nrf2 by fluvastatin is mediated, at least in part, through the PI3K/Akt and ERK5 signaling pathways.[11][19]

Nrf2_Activation_Pathway Fluvastatin Fluvastatin PI3K_Akt_ERK5 PI3K/Akt & ERK5 Pathways Fluvastatin->PI3K_Akt_ERK5 Activates Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) PI3K_Akt_ERK5->Nrf2_Keap1 Phosphorylates & Disrupts Nrf2_Nuclear Nrf2 (Nucleus) Nrf2_Keap1->Nrf2_Nuclear Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuclear->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection Promotes

Caption: Fluvastatin-mediated activation of the Nrf2-ARE antioxidant pathway.

Comparative Antioxidant Activity

Studies have shown that the antioxidant effects of fluvastatin's metabolites can be comparable to or even greater than the parent compound.[7] For instance, in inhibiting the formation of thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation, the metabolites M-2, M-3, and M-5 were found to have antioxidant effects comparable to or higher than fluvastatin, particularly at higher concentrations.[7]

CompoundAntioxidant Activity (TBARS Inhibition)Reference
Fluvastatin~30-60% inhibition[7]
Metabolite M-2Comparable to or higher than Fluvastatin[7]
Metabolite M-3Comparable to or higher than Fluvastatin[7]
Metabolite M-5Comparable to or higher than Fluvastatin[7]
Metabolite M-4~30% inhibition[7]
Metabolite M-7~30% inhibition[7]

Experimental Protocols for In Vitro Antioxidant Assays

To quantitatively assess the antioxidant capacity of fluvastatin and its metabolites, several standardized in vitro assays can be employed. Here, we provide detailed protocols for three widely used methods: DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[20][21] The discoloration from purple to yellow is measured spectrophotometrically at approximately 517 nm.[20][22]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 mM DPPH stock solution in methanol or ethanol. Protect from light.[20]

    • Prepare a series of concentrations of fluvastatin, its metabolites, and a positive control (e.g., Trolox or ascorbic acid) in the same solvent.[20]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample concentration to triplicate wells.[20]

    • Add 100 µL of solvent for the blank and negative control wells.[20]

    • Initiate the reaction by adding 100 µL of the DPPH solution to all wells except the blank.[20]

    • Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[23] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[23]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[24]

    • Generate the ABTS•+ stock solution by mixing the two solutions and allowing them to react in the dark for 12-16 hours.[24]

    • Dilute the ABTS•+ solution with buffer to an absorbance of ~0.700 at 734 nm.[24]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard (Trolox) to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[25][26][27] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[27]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.[28]

    • Prepare a fresh solution of AAPH.[28]

    • Prepare a series of Trolox standards.[26]

  • Assay Procedure (96-well black plate):

    • Add 150 µL of the fluorescein working solution to each well.[25][26]

    • Add 25 µL of the sample, standard, or blank (buffer) to the respective wells.[25][26]

    • Incubate the plate at 37°C for 30 minutes.[25][28]

    • Initiate the reaction by adding 25 µL of the AAPH solution.[25][28]

  • Measurement and Calculation:

    • Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) at 37°C every 1-2 minutes for at least 60 minutes.[25]

    • Calculate the Area Under the Curve (AUC) for each well.

    • Determine the Net AUC by subtracting the blank's AUC.

    • Plot a standard curve of Net AUC versus Trolox concentration and determine the ORAC value of the samples in Trolox Equivalents.[25]

Conclusion

The in vitro antioxidant effects of fluvastatin and its metabolites are a significant aspect of their pharmacological profile, extending beyond their primary role in cholesterol reduction. These compounds exhibit a dual antioxidant action, encompassing both direct radical scavenging and the modulation of key cellular antioxidant pathways, including the inhibition of NADPH oxidase and the activation of the Nrf2-ARE system. The unique chemical structure of fluvastatin, particularly its indole moiety, is central to these properties. Furthermore, the metabolic transformation of fluvastatin can yield derivatives with retained or even enhanced antioxidant capabilities. A thorough understanding and quantification of these effects, through rigorous application of in vitro assays, are crucial for the continued exploration of the therapeutic potential of fluvastatin in diseases with an underlying oxidative stress component.

References

  • Wassmann, S., Laufs, U., Bäumer, A. T., Müller, K., Konkol, K., Wassmann, K., Böhm, M., & Nickenig, G. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Arteriosclerosis, thrombosis, and vascular biology, 22(2), 300–305.
  • [Reference for TBARS inhibition by fluvastatin and metabolites - specific source not found in provided snippets, but inferred
  • Baradaran, A., Nasri, H., & Rafieian-Kopaei, M. (2021). Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases. Antioxidants, 10(6), 879.
  • Miyake, Y., Shouzu, A., Nishikawa, M., & Yonemoto, T. (1998). An in Vitro Study of the Hydroxyl Radical Scavenging Property of Fluvastatin, and HMG-CoA Reductase Inhibitor. Chemical & pharmaceutical bulletin, 46(7), 1156–1159.
  • Yamaguchi, F., Yoshimura, Y., Nakazawa, H., & Igarashi, T. (2001). Antioxidative effects of fluvastatin and its metabolites against oxidative DNA damage in mammalian cultured cells. Biological & pharmaceutical bulletin, 24(8), 905–909.
  • Hayashi, T., Mori, T., Esaki, T., & Asai, Y. (2005). Direct free radical scavenging effects of water-soluble HMG-CoA reductase inhibitors. Journal of atherosclerosis and thrombosis, 12(2), 89–95.
  • [Reference for pleiotropic effects of statins - general knowledge supported by multiple snippets]
  • Nakamura, T., Nishi, H., Kokusenya, Y., Hirota, K., & Miura, Y. (2000). Fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-CoA reductase, scavenges free radicals and inhibits lipid peroxidation in rat liver microsomes. Chemical & pharmaceutical bulletin, 48(2), 235–237.
  • [General protocol for ORAC assay, synthesized
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Wassmann, S., Laufs, U., Müller, K., Konkol, K., Wassmann, K., Böhm, M., & Nickenig, G. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Arteriosclerosis, thrombosis, and vascular biology, 22(2), 300–305.
  • Bando, T., & Kawahara, T. (2003). Antioxidative Potential of Fluvastatin via the Inhibition of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase Activity. Biological & Pharmaceutical Bulletin, 26(6), 818-821.
  • Bando, T., & Kawahara, T. (2003). Antioxidative potential of fluvastatin via the inhibition of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity. Biological & pharmaceutical bulletin, 26(6), 818–821.
  • Makabe, S., Takahashi, Y., Watanabe, H., Murakami, M., Ohba, T., & Ito, H. (2010). Fluvastatin protects vascular smooth muscle cells against oxidative stress through the Nrf2-dependent antioxidant pathway.
  • [Reference for statins and S-nitrosylation of thioredoxin - general context
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology & medicine, 26(9-10), 1231–1237.
  • [Reference for in vivo antioxidant activity of fluvastatin - general context
  • BMG Labtech. (2014). ORAC assay to determine antioxidant capacity.
  • Nakamura, T., Nishi, H., Kokusenya, Y., Hirota, K., & Miura, Y. (2000). Mechanism of antioxidative activity of fluvastatin-determination of the active position. Chemical & pharmaceutical bulletin, 48(2), 235–237.
  • [Reference for EPR studies on statins - general context
  • Lee, J. H., Lee, S. Y., Kim, S. M., & Park, Y. H. (2017). Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells. PloS one, 12(5), e0178278.
  • BenchChem. (2025). DPPH Assay for Determining the Antioxidant Activity of Isoelemicin.
  • [General reference for ORAC assay - context
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • [General reference for ABTS assay protocol - context
  • [General reference for DPPH assay protocol - context
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. Processes, 9(10), 1809.
  • [Reference for systemic antioxidant effects of statins - general context
  • Suzuki, M., Mori, F., Tsuchiya, K., & Hagiwara, M. (1996). Fluvastatin, an HMG-CoA reductase inhibitor, protects LDL from oxidative modification in hypercholesterolemic rabbits. Japanese journal of pharmacology, 72(4), 321–328.
  • Nishi, H., Nakamura, T., Kokusenya, Y., & Miura, Y. (1999). Antioxidative effect of fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, on peroxidation of phospholipid liposomes. Chemical & pharmaceutical bulletin, 47(2), 269–272.
  • [General reference for ABTS assay - context
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Franzoni, F., Quiñones-Galvan, A., Regoli, F., Ferrannini, E., & Galetta, F. (2003). A comparative study of the in vitro antioxidant activity of statins. International journal of cardiology, 90(2-3), 317–321.
  • Kagota, S., Yamaguchi, Y., Nakamura, K., Sugiura, R., Kunitomo, M., & Shinozuka, K. (2000). Functional evidence for anti-oxidant action of fluvastatin on low-density lipoprotein using isolated macrophages and aorta. Clinical and experimental pharmacology & physiology, 27(5-6), 401–405.
  • Human Metabolome Database. (2012).
  • [General reference for statin effects on NADPH oxidase - context
  • [General reference for Nrf2 signaling pathway - context
  • [General reference for pleiotropic effects of statins - context
  • PubChem. (n.d.).
  • [General reference for statin inhibition of NADPH oxidase - context
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.).

Sources

Methodological & Application

Topic: Advanced Analytical Strategies for the Quantification of 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Keto Fluvastatin is a critical process-related impurity and oxidative degradation product of Fluvastatin, an HMG-CoA reductase inhibitor.[1][2] Its presence, even in trace amounts, can impact the purity, stability, and safety profile of the final drug product. Therefore, robust and sensitive analytical methods are imperative for its accurate detection and quantification. This document provides a comprehensive guide to two orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, present detailed, field-proven protocols, and outline validation strategies in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Introduction: The Analytical Imperative for 3-Keto Fluvastatin

Fluvastatin is a widely prescribed synthetic statin for the management of hypercholesterolemia. During its synthesis and storage, oxidation of the 3-hydroxyl group can lead to the formation of 3-Keto Fluvastatin (CAS No: 1331822-02-6 [Free Base], 1331643-17-4 [Sodium Salt]).[1][2][6] From a chemical standpoint, the introduction of a ketone functional group alters the molecule's polarity, chromatographic behavior, and UV absorbance profile compared to the parent Fluvastatin.[1] This necessitates the development of highly specific, stability-indicating analytical methods to resolve and quantify this impurity, ensuring that the final drug product meets the stringent purity requirements set by regulatory bodies.

The control of such impurities is not merely a procedural formality; it is a critical component of risk assessment and quality assurance in pharmaceutical development.[2] This guide provides the technical framework to establish such control.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the workhorse for quality control labs due to its robustness, reliability, and cost-effectiveness. The method's success hinges on achieving chromatographic separation between Fluvastatin and its impurities.

Principle and Rationale

This method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. Fluvastatin and 3-Keto Fluvastatin are separated based on their differential partitioning between these two phases. 3-Keto Fluvastatin, being slightly more polar than the parent drug, will typically have a shorter retention time.

The choice of a C18 column is based on its proven efficacy in separating a wide range of drug molecules and their related substances.[7][8][9] A gradient elution is often preferred over an isocratic one to ensure adequate separation of all potential impurities while maintaining reasonable run times. UV detection is selected for its simplicity and applicability, as both Fluvastatin and 3-Keto Fluvastatin possess chromophores that absorb in the UV spectrum. Notably, the United States Pharmacopeia (USP) suggests a distinct wavelength for monitoring related keto-impurities, highlighting the need for specific detection parameters.[10][11]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing SamplePrep Weigh Drug Substance/Product Dissolve Dissolve in Diluent (e.g., 50:50 Methanol:Water) SamplePrep->Dissolve Spike Spike with 3-Keto Fluvastatin Standard (for validation) Dissolve->Spike Filter Filter through 0.45 µm syringe filter Spike->Filter Injector Autosampler Injection Filter->Injector Inject into HPLC HPLC HPLC System HPLC->Injector Column C18 Reverse-Phase Column Injector->Column UV_Detector UV Detector (e.g., 305 nm & 365 nm) Column->UV_Detector CDS Chromatography Data System (CDS) UV_Detector->CDS Signal Acquisition Integration Peak Integration & Identification CDS->Integration Quant Quantification vs. Standard Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for 3-Keto Fluvastatin detection by HPLC-UV.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • 3-Keto Fluvastatin Reference Standard

  • Fluvastatin Sodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

B. Preparation of Solutions

  • Diluent: Prepare a mixture of Methanol and Water (50:50 v/v).[7]

  • Mobile Phase A: Accurately weigh 1.36 g of potassium dihydrogen orthophosphate into 1000 mL of water. Adjust the pH to 4.5 with orthophosphoric acid.[7] Filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard Stock Solution (S1): Accurately weigh ~5 mg of 3-Keto Fluvastatin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (S2): Dilute the Standard Stock Solution (S1) with Diluent to achieve a final concentration appropriate for the expected impurity level (e.g., 1 µg/mL).

  • Test Solution: Accurately weigh ~25 mg of the Fluvastatin test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.[7]

C. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[9]
Column Temperature 35 °C[10]
Injection Volume 10 µL
UV Detection 305 nm (for Fluvastatin) and 365 nm (for 3-Keto Fluvastatin)[10][11]

D. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (Diluent) to ensure no system peaks interfere.

  • Inject the Working Standard Solution (S2) to determine the retention time and response of 3-Keto Fluvastatin.

  • Inject the Test Solution.

  • Identify the 3-Keto Fluvastatin peak in the Test Solution chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of 3-Keto Fluvastatin using an external standard method.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as metabolite identification or quantification in complex matrices like plasma, LC-MS/MS is the gold standard.[12]

Principle and Rationale

This technique couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (corresponding to the molecular weight of 3-Keto Fluvastatin) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity, virtually eliminating matrix interference.[13] This is crucial when analyzing low-level impurities or metabolites in biological samples.[14][15]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample Sample Matrix (e.g., Plasma, Drug Product) Extraction Protein Precipitation or Solid Phase Extraction (SPE) Sample->Extraction Evap Evaporate & Reconstitute Extraction->Evap UPLC UPLC/HPLC System Evap->UPLC Inject IonSource Ion Source (ESI) UPLC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector MassHunter Mass Spec Software Detector->MassHunter Signal Acquisition Integration_ms Peak Integration (SRM) MassHunter->Integration_ms Quant_ms Quantification vs. Calibrator Curve Integration_ms->Quant_ms Report_ms Generate Report Quant_ms->Report_ms

Caption: Workflow for 3-Keto Fluvastatin detection by LC-MS/MS.

Detailed Protocol: LC-MS/MS

A. Sample Preparation (from Drug Product)

  • Follow steps B5 and B6 from the HPLC protocol. Further dilution may be required depending on instrument sensitivity.

B. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Conditions
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC-compatible)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A rapid gradient optimized for speed (e.g., 5% to 95% B in 3 min)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (M+H)⁺ To be determined (Approx. 412.16 for free acid)
Product Ion(s) To be determined by infusion and fragmentation of standard
Collision Energy To be optimized for the specific instrument

C. Analysis Procedure

  • Optimize mass spectrometer parameters by infusing a standard solution of 3-Keto Fluvastatin to determine the optimal precursor/product ion pair and collision energy.

  • Develop a calibration curve using a series of standards of known concentrations.

  • Prepare and analyze samples as described.

  • Quantify 3-Keto Fluvastatin by plotting the peak area response against the calibration curve.

Method Validation: Ensuring Trustworthiness and Compliance

A method is only as reliable as its validation. All analytical procedures for impurity testing must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3][4]

Key Validation Parameters

The following parameters must be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and excipients. This is demonstrated by spiking the drug product with the impurity and showing baseline separation.[16][17]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.[16]

  • Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, expressed as percent recovery.[3][17]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Results are expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The quantitation limit for an impurity method should be less than or equal to the reporting threshold.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Validation Data Summary (Example)
Validation ParameterAcceptance Criteria (ICH Q2(R2))Typical HPLC-UV Performance
Specificity Well-resolved peaks, no interference at the retention time of the analytePeak purity > 99.0%
Linearity (r²) ≥ 0.990.9995
Range LOQ to 120% of specification limit0.05 µg/mL - 2.0 µg/mL
Accuracy (% Recovery) Typically 80.0% - 120.0% for impurities98.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 8.0%< 2.0%
LOQ ≤ Reporting Threshold0.05 µg/mL
Robustness %RSD of results should remain within acceptable limitsAll variations meet system suitability

Conclusion

The accurate detection and quantification of 3-Keto Fluvastatin are paramount for ensuring the quality and safety of Fluvastatin drug products. The HPLC-UV method presented here offers a robust and reliable solution for routine quality control environments. For applications demanding higher sensitivity or analysis in complex biological matrices, the LC-MS/MS method provides unparalleled specificity and low detection limits. Both protocols, when properly validated according to ICH guidelines, constitute a comprehensive analytical strategy to effectively monitor and control this critical impurity.

References

  • AMSbiopharma. (2025, July 22).
  • Veeprho.
  • Veeprho.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Labcompliance. (2025, July 2). Understanding ICH Q2(R2)
  • Pharmaffiliates.
  • IJNRD. (2024, August 8).
  • USP.
  • ResearchGate. (2025, August 6). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard | Request PDF.
  • Pharmaffiliates.
  • MDPI. (2023, April 27). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method.
  • Veeprho.
  • National Institutes of Health (NIH). (2016, March 1). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma.
  • USP.
  • Drug Analytical Research. (2023, July 27).
  • PubMed. (2020, May 1). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies.
  • National Institutes of Health (NIH). (2018, October 28). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery.

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 3-Keto Fluvastatin in Fluvastatin Sodium Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Keto Fluvastatin, a critical process and degradation-related impurity of Fluvastatin. The method demonstrates excellent separation between Fluvastatin and its 3-Keto impurity, ensuring accurate quantification crucial for quality control and stability assessment of Fluvastatin sodium active pharmaceutical ingredient (API). The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its linearity, accuracy, precision, and robustness for its intended purpose.[1][2][3]

Introduction: The Rationale for Impurity Profiling

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to manage hypercholesterolemia.[4] The quality, safety, and efficacy of a drug substance are intrinsically linked to its purity profile. Process-related impurities and degradation products can impact the drug's stability and may pose potential health risks.

3-Keto Fluvastatin (Figure 1) is a known impurity that can arise during the synthesis or through oxidative degradation of the 3-hydroxyl group on the heptenoic acid side chain of Fluvastatin.[5][6] Its presence must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies. A stability-indicating analytical method is therefore essential—one that can resolve the API from its impurities and accurately quantify them.[7][8] This document provides a comprehensive, field-proven protocol for this purpose using HPLC with UV detection, a technique widely available in quality control laboratories.

Figure 1: Chemical Structures and Relationship This diagram illustrates the conversion of Fluvastatin to its 3-Keto impurity through oxidation of the secondary alcohol on the side chain.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[9]

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated, with at least two-point calibration.

  • Volumetric Glassware: Class A.

  • Filters: 0.45 µm PVDF or Nylon syringe filters.

Reagents and Materials
  • Fluvastatin Sodium Reference Standard: USP or equivalent, with known purity.

  • 3-Keto Fluvastatin Reference Standard: Available from specialized suppliers.[5][6]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Orthophosphoric Acid (H3PO4): ~85%, Analytical grade.

  • Water: HPLC grade or Milli-Q.

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh 2.72 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water to prepare a 20 mM solution.

  • Adjust the pH of the solution to 3.2 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase B (Organic):

  • Acetonitrile (100%).

Diluent:

  • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

Standard Stock Solution (Fluvastatin):

  • Accurately weigh approximately 25 mg of Fluvastatin Sodium reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with diluent. This yields a concentration of ~500 µg/mL of Fluvastatin.

Impurity Stock Solution (3-Keto Fluvastatin):

  • Accurately weigh approximately 5 mg of 3-Keto Fluvastatin reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with diluent. This yields a concentration of ~50 µg/mL.

System Suitability Solution (Spiked Standard):

  • Pipette 5 mL of the Standard Stock Solution (Fluvastatin) and 5 mL of the Impurity Stock Solution (3-Keto Fluvastatin) into a 50 mL volumetric flask.

  • Dilute to volume with diluent. This solution contains approximately 50 µg/mL of Fluvastatin and 5 µg/mL of 3-Keto Fluvastatin.

Chromatographic Conditions

The selection of a C18 stationary phase provides the necessary hydrophobic interaction to retain both Fluvastatin and the slightly more polar 3-Keto Fluvastatin.[10][11][12] The acidic pH of the mobile phase (pH 3.2) ensures that the carboxylic acid moieties of both analytes are protonated, leading to sharp, symmetrical peaks and consistent retention.[4][13] A gradient elution is employed to ensure adequate separation of the main peak from the impurity while minimizing the run time.

ParameterCondition
Column Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4 buffer, pH 3.2
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
UV Detection 234 nm (for Fluvastatin) and 305 nm (for higher sensitivity of some impurities if needed). A DAD allows for peak purity assessment.[4][14]
Injection Volume 10 µL
Run Time 25 minutes

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][15][16]

System Suitability

Procedure: Inject the System Suitability Solution (Spiked Standard) five times. Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0 for both Fluvastatin and 3-Keto Fluvastatin peaks.

  • Theoretical Plates (N): ≥ 2000 for both peaks.

  • Resolution (Rs): ≥ 2.0 between the Fluvastatin and 3-Keto Fluvastatin peaks.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of both analytes.

Specificity (Forced Degradation Study)

Causality: A forced degradation study is the cornerstone of a stability-indicating method.[7][8] By intentionally degrading the drug substance under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), we demonstrate that the method can separate the main drug peak from any resulting degradation products, thus proving its specificity.[17]

Procedure:

  • Prepare separate solutions of Fluvastatin Sodium (~500 µg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat solid API at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples by HPLC, alongside an unstressed control sample.

  • Use the DAD to assess peak purity for the Fluvastatin peak in each chromatogram.

Acceptance Criteria:

  • The Fluvastatin peak should be spectrally pure in all stressed chromatograms.

  • The 3-Keto Fluvastatin peak and other degradant peaks should be well-resolved from the Fluvastatin peak (Rs ≥ 2.0).

Figure 2: HPLC Method Workflow This diagram outlines the sequential steps of the analytical procedure, from sample preparation to data analysis and reporting.

Linearity and Range

Procedure:

  • Prepare a series of calibration standards of 3-Keto Fluvastatin from the Impurity Stock Solution. A recommended range is from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.5, 1, 2.5, 5, 7.5 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

  • Y-intercept: Should be close to zero.

Accuracy (% Recovery)

Procedure:

  • Prepare a sample solution of Fluvastatin Sodium at the target concentration (e.g., 500 µg/mL).

  • Spike the sample solution with 3-Keto Fluvastatin at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery at each level.

Acceptance Criteria:

  • Mean recovery should be within 90.0% to 110.0% for each level.

Precision

Procedure:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a Fluvastatin sample spiked with 3-Keto Fluvastatin at the 100% level on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • %RSD: ≤ 5.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Procedure:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) method.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness

Procedure:

  • Deliberately vary key method parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (1.1 and 1.3 mL/min).

    • Column Temperature: ± 2 °C (33 °C and 37 °C).

    • Mobile Phase pH: ± 0.1 units (pH 3.1 and 3.3).

  • Analyze the System Suitability Solution under each varied condition.

Acceptance Criteria:

  • System suitability criteria (Resolution, Tailing Factor) must be met under all varied conditions.

Results and Data Presentation

The following tables present illustrative data that would be expected from a successful validation of this method.

Table 1: System Suitability Results

Parameter Fluvastatin 3-Keto Fluvastatin Acceptance Criteria
Retention Time (min) ~8.5 ~7.2 Report
Tailing Factor 1.1 1.2 ≤ 2.0
Theoretical Plates > 8000 > 7000 ≥ 2000
Resolution (Rs) \multicolumn{2}{c }{> 4.0} ≥ 2.0

| %RSD (n=5) | 0.8% | 1.1% | ≤ 2.0% |

Table 2: Linearity of 3-Keto Fluvastatin | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 0.5 (LOQ) | 12,540 | | 1.0 | 25,110 | | 2.5 | 62,800 | | 5.0 | 125,500 | | 7.5 | 188,350 | | Correlation Coefficient (r²) | \multicolumn{2}{c|}{0.9998} | | Regression Equation | \multicolumn{2}{c|}{y = 25080x + 450} |

Table 3: Accuracy and Precision Data for 3-Keto Fluvastatin

Spike Level Theoretical (µg/mL) Measured (µg/mL, n=3) % Recovery %RSD (Repeatability, n=6)
50% 2.5 2.48 99.2%
100% 5.0 5.06 101.2% 1.5%

| 150% | 7.5 | 7.41 | 98.8% | |

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative determination of 3-Keto Fluvastatin in Fluvastatin sodium drug substance. The method is highly specific, as demonstrated by the effective separation of the parent drug from its degradation products under various stress conditions. The validation results confirm that the method is accurate, precise, and linear over the desired concentration range. This application note provides drug development professionals and quality control scientists with a comprehensive, ready-to-implement protocol that adheres to stringent international regulatory standards.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [2]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [3]

  • Quality Guidelines. International Council for Harmonisation (ICH). [15]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 2024. [16]

  • Darwish, H. W., et al. (2013). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society. [18]

  • Saminathan, J., et al. (2009). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. Journal of Pharmacy Research. [13]

  • Kumar, D. A., et al. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journal of Life Sciences. [4]

  • Column Selection for Reversed-Phase HPLC. LCGC International. [19]

  • How to choose reversed-phase HPLC Column. BioVanix. [10]

  • Al-Tamrah, S. A., et al. (2019). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research. [20]

  • Reversed Phase HPLC Columns. Phenomenex. [9]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [11]

  • Bagewadi S M, et al. (2023). Development and Validation of UV-Spectrophotometeric Method for Analysis of Fluvastatin Sodium in Bulk and in Pharmaceutical For. International Journal of Pharmacy and Pharmaceutical Research. [21]

  • 3-Keto fluvastatin. PubChem, National Center for Biotechnology Information. [22]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [12]

  • 3-Keto Fluvastatin (Free Base). Veeprho. [5]

  • Patel, J. R., & Patel, P. (2018). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development. [14]

  • Patel, K., & Patel, M. (2021). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis. [7]

  • 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. precisionFDA. [23]

  • 3-Keto Fluvastatin (Sodium Salt). Veeprho. [6]

  • Singh, R., & Rehman, Z. (2012). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. [8]

  • du Preez, J. L., et al. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. Pharmazie. [24]

  • 3-Hydroxy-5-Keto Fluvastatin Sodium. Pharmaffiliates. [25]

  • Mallepally, M., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF FLUVASTATIN BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. [26]

  • Sonawane, S. S., et al. (2014). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Journal of Chromatographic Science. [17]

Sources

Application Note: A Comprehensive LC-MS/MS Protocol for the Analysis of Fluvastatin and Its Impurities in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of fluvastatin and its key process-related and degradation impurities in pharmaceutical dosage forms. Guided by the principles of analytical quality by design (QbD) and adhering to regulatory expectations outlined in ICH guidelines, this protocol provides researchers, quality control analysts, and drug development professionals with a comprehensive framework for ensuring the purity and safety of fluvastatin products. The methodology encompasses a streamlined sample preparation procedure for tablet formulations, optimized chromatographic separation using UPLC technology, and highly selective and sensitive detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Introduction: The Imperative for Rigorous Impurity Profiling of Fluvastatin

Fluvastatin is a widely prescribed synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It effectively reduces cholesterol biosynthesis by competitively inhibiting HMG-CoA reductase.[1] As with any synthetic active pharmaceutical ingredient (API), the manufacturing process and subsequent storage of fluvastatin can give rise to impurities. These impurities can originate from starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.

The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the stringent control of impurities in new drug substances and products.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3][4]

LC-MS/MS has emerged as the gold standard for impurity analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information. This application note provides a comprehensive protocol for the LC-MS/MS analysis of fluvastatin and its primary impurities, enabling accurate quantification and ensuring product quality.

Fluvastatin and Its Key Impurities: Structures and Properties

A thorough understanding of the potential impurities is fundamental to developing a robust analytical method. The following table summarizes the key impurities of fluvastatin addressed in this protocol, along with their chemical structures and molecular weights. The availability of certified reference standards is crucial for method validation and accurate quantification.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Fluvastatin C24H26FNO4411.4793957-54-1
Fluvastatin Lactone C24H24FNO3393.4594061-83-3
Fluvastatin EP Impurity A C24H25FNNaO4433.4593957-58-5
Fluvastatin EP Impurity B C28H34FNO4467.58194934-96-8
Fluvastatin EP Impurity C C23H23FNNaO4419.4393936-64-2
Fluvastatin EP Impurity D C24H24FNO4409.451160169-39-0
Fluvastatin EP Impurity F C24H24FNO3393.451207963-21-0
Fluvastatin EP Impurity G C18H16FNO281.33101125-34-2

Experimental Workflow: A Step-by-Step Guide

The overall workflow for the analysis of fluvastatin and its impurities is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Tablet Sample weigh Weighing & Grinding start->weigh dissolve Dissolution in Diluent weigh->dissolve filter Filtration dissolve->filter inject Injection filter->inject Prepared Sample separate UPLC Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate Raw Data quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Overall workflow for fluvastatin impurity analysis.

Materials and Reagents
  • Fluvastatin sodium reference standard (USP or EP grade)

  • Certified reference standards for Fluvastatin Lactone, and EP Impurities A, B, C, D, F, and G.[2][3][4][5][6][7][8][9]

  • Fluvastatin-d6 (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Ammonium acetate (≥99%)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm, PTFE or nylon)

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. For this application note, we recommend a UPLC system for enhanced resolution and shorter run times.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex API 5500 or equivalent, equipped with a TurboIonSpray™ source

Standard and Sample Preparation

3.3.1. Standard Stock Solutions

Prepare individual stock solutions of fluvastatin, each impurity, and the internal standard (fluvastatin-d6) in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.

3.3.2. Working Standard Solutions

Prepare a mixed working standard solution containing fluvastatin and all impurities at a concentration of 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water. Prepare serial dilutions from this mixed standard to create calibration standards.

3.3.3. Sample Preparation from Tablets

  • Weigh and finely powder a representative number of fluvastatin tablets (e.g., 10 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of fluvastatin into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 15 minutes to ensure complete dissolution of the API and extraction from the matrix.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Further dilute the filtered solution with the diluent to a final theoretical concentration of 10 µg/mL of fluvastatin.

LC-MS/MS Method

3.4.1. Chromatographic Conditions

A gradient elution program is recommended to achieve optimal separation of fluvastatin from its structurally similar impurities.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate and 0.04% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.030
1.030
5.095
6.095
6.130
8.030

3.4.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides the established MRM transition for fluvastatin and proposed precursor ions for its impurities.

mrm cluster_q1 Q1 (Precursor Ion Selection) cluster_q2 Q2 (Collision Cell) cluster_q3 Q3 (Product Ion Selection) parent Precursor Ion [M+H]+ fragment Fragmentation parent->fragment Collision with Gas product Product Ion fragment->product Specific Fragment

Caption: The principle of Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluvastatin 412.3224.2To be optimized (start at 25)
Fluvastatin-d6 (IS) 418.3230.2To be optimized (start at 25)
Fluvastatin Lactone 394.2To be determinedTo be determined
Fluvastatin EP Impurity A 412.3To be determinedTo be determined
Fluvastatin EP Impurity B 468.3To be determinedTo be determined
Fluvastatin EP Impurity C 398.2To be determinedTo be determined
Fluvastatin EP Impurity D 410.2To be determinedTo be determined
Fluvastatin EP Impurity F 394.2To be determinedTo be determined
Fluvastatin EP Impurity G 282.1To be determinedTo be determined

Note: The MRM transition for fluvastatin is based on published literature.[10] The precursor ions for the impurities are predicted based on their molecular weights ([M+H]+). The product ions and collision energies for the impurities must be determined experimentally.

Protocol for Determining Impurity MRM Transitions:

  • Infuse a standard solution of each impurity individually into the mass spectrometer.

  • Perform a full scan (Q1 scan) to confirm the precursor ion ([M+H]+).

  • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense product ion for quantification and a second, less intense product ion for confirmation.

  • Optimize the collision energy for each transition to maximize the signal intensity of the product ions.

Data Analysis and System Suitability

Quantification

Quantification is performed by constructing a calibration curve for each impurity. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

System Suitability

Before sample analysis, the performance of the LC-MS/MS system should be verified by injecting a system suitability standard. Key parameters to assess include:

  • Peak Asymmetry: Should be between 0.8 and 1.5 for all analytes.

  • Theoretical Plates: Should be >5000 for all analytes.

  • Resolution: The resolution between fluvastatin and its closest eluting impurity should be >1.5.

  • Precision of Injections: The relative standard deviation (RSD) of peak areas for six replicate injections should be <15%.

Method Validation

The developed method should be validated in accordance with ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the LC-MS/MS analysis of fluvastatin and its key impurities. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers and quality control professionals can confidently and accurately assess the purity of fluvastatin drug substances and products. The inclusion of a protocol for determining the MRM transitions of impurities ensures that this method can be readily adapted and optimized for a comprehensive impurity profile. Adherence to the principles outlined in this guide will support the development and manufacturing of safe and effective fluvastatin medications.

References

  • Veeprho. Fluvastatin EP Impurity C | CAS 93936-64-2. [Link]

  • Veeprho. Fluvastatin EP Impurity G | CAS 101125-34-2. [Link]

  • Veeprho. Fluvastatin EP Impurity F | CAS 2118370-51-5. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Veeprho. Fluvastatin EP Impurity B | CAS 194934-96-8. [Link]

  • Veeprho. Fluvastatin EP Impurity A (Free Base) | CAS 791763-55-8. [Link]

  • Veeprho. Fluvastatin EP Impurity D | CAS 1160169-39-0. [Link]

  • Di Pietro, G., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry.
  • Pharmaffiliates. Fluvastatin Sodium-impurities. [Link]

  • Al-Hakim, A. H., & Al-Amran, F. F. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Heliyon, 4(10), e00863.
  • Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827-1835.
  • SynZeal. Fluvastatin EP Impurity G | 101125-34-2. [Link]

  • Cleanchem. Fluvastatin EP Impurity B | CAS No: 194934-96-8. [Link]

  • Veeprho. Fluvastatin EP Impurity A Sodium Salt | CAS 93957-58-5. [Link]

  • Cleanchem. Fluvastatin EP Impurity C | CAS No: NA. [Link]

  • British Pharmacopoeia. fluvastatin impurity F. [Link]

  • Veeprho. Fluvastatin Impurities and Related Compound. [Link]

  • Molsyns. Fluvastatin EP Impurity A. [Link]

  • Molsyns. Fluvastatin EP Impurity D. [Link]

  • Veeprho. Fluvastatin EP Impurity F (Calcium Salt). [Link]

  • Cleanchem. Fluvastatin EP Impurity G | CAS No: 101125-34-2. [Link]

  • Al-Hakim, A. H., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Heliyon, 4(10), e00863.
  • SynZeal. Fluvastatin Impurity 11. [Link]

  • Pharmaffiliates. Fluvastatin-impurities. [Link]

Sources

Application Notes and Protocols for the Use of 3-Keto Fluvastatin as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 3-Keto Fluvastatin as a reference standard. 3-Keto Fluvastatin is a known process-related impurity and oxidative degradation product of Fluvastatin, an HMG-CoA reductase inhibitor.[1][2] Accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Fluvastatin active pharmaceutical ingredients (APIs) and finished drug products. This guide details the essential physicochemical properties, handling and storage procedures, and step-by-step protocols for the preparation of standard solutions and their application in a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction: The Rationale for 3-Keto Fluvastatin as a Reference Standard

Fluvastatin is a synthetic statin used to manage hypercholesterolemia by inhibiting the HMG-CoA reductase enzyme, a key step in cholesterol biosynthesis.[3][4] The metabolic pathway of Fluvastatin is primarily mediated by the cytochrome P450 isoform CYP2C9.[5][6][7] During the synthesis of Fluvastatin or upon its storage, impurities can arise through side reactions or degradation.

3-Keto Fluvastatin emerges from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.[2] Its presence in the drug substance can impact quality, stability, and potentially, safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require strict control over impurities in pharmaceutical products, adhering to guidelines set by the International Council for Harmonisation (ICH). The use of highly characterized reference standards, as supplied by organizations like the United States Pharmacopeia (USP), is fundamental to this process, enabling the validation and verification of analytical methods.[8][9][10]

This application note provides the necessary protocols to empower researchers to accurately identify and quantify this critical impurity, thereby ensuring the integrity of their analytical results and the quality of the pharmaceutical product.

Physicochemical Properties and Material Characterization

A thorough understanding of the reference standard's properties is the foundation of its correct application.

PropertyValueSource
IUPAC Name (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid[2][11]
CAS Number 1331822-02-6 (Free Base)[2][11]
Molecular Formula C₂₄H₂₄FNO₄[11][12]
Molecular Weight 409.45 g/mol [12]
Form Typically supplied as a solid (powder)N/A

Protocol: Handling, Storage, and Stability

The integrity of a reference standard is paramount for accurate analytical measurements.[13] As an oxidative degradation product, 3-Keto Fluvastatin and its parent compound may be sensitive to environmental factors.

Causality Behind Handling Choices:

  • Light Sensitivity: The indole ring in the Fluvastatin structure is susceptible to photo-oxidation. Using amber glassware or light-blocking containers prevents photodegradation.

  • Oxidative Stability: The potential for further oxidation necessitates minimizing exposure to atmospheric oxygen. Storage under an inert gas (e.g., argon or nitrogen) is a best practice.

  • Temperature Control: Low temperatures (≤ -20°C) are crucial to slow down any potential degradation pathways, ensuring long-term stability.

Storage Protocol:

  • Upon Receipt: Verify the integrity of the container and the certificate of analysis (CoA).

  • Long-Term Storage: Store the solid material in its original sealed vial at -20°C or lower. The vial should be tightly sealed and protected from light.

  • Short-Term Storage (Solutions): Stock solutions should be stored in amber, sealed volumetric flasks or vials at 2-8°C. The stability of the solution under these conditions should be verified; as a general rule, fresh working standards are preferred.[13] One study noted that Fluvastatin itself could be unstable in plasma, suggesting that caution should be exercised with the stability of its metabolites in solution.[14]

Protocol: Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the most critical step in quantitative analysis.[15][16] This protocol follows established best practices for analytical chemistry.

Rationale for Solvent Selection: Methanol and acetonitrile are common solvents for Fluvastatin and its related compounds in reversed-phase HPLC, as they provide good solubility and are compatible with typical mobile phases.[4][17]

Preparation of a 1.0 mg/mL Primary Stock Solution
  • Equilibration: Allow the sealed vial of 3-Keto Fluvastatin reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 10 mg of the reference standard into a clean weighing boat or directly into the volumetric flask. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A amber volumetric flask. Add approximately 7 mL of HPLC-grade methanol.

  • Solubilization: Cap the flask and gently swirl to dissolve the material. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 10 mL mark with methanol.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials. Store at 2-8°C.

Preparation of a 100 µg/mL Working Stock Solution
  • Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL Primary Stock Solution into a 10 mL Class A amber volumetric flask.

  • Dilution: Dilute to the mark with the chosen mobile phase diluent (e.g., Methanol:Water 50:50 v/v).

  • Homogenization: Cap and invert the flask 15-20 times. This solution serves as an intermediate standard for creating calibration curve points.

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by further diluting the 100 µg/mL Working Stock Solution. These should bracket the expected concentration of the impurity in the sample.

Standard LevelConcentration (µg/mL)Vol. of 100 µg/mL Stock (mL)Final Volume (mL)
1 (LOQ)0.50.0510
21.00.110
35.00.510
410.01.010
520.02.010
Workflow for Standard Solution Preparation

The following diagram illustrates the logical flow from the certified reference material to the final calibration standards used for analysis.

G cluster_0 Preparation of Stock Solutions cluster_1 Preparation of Working Solutions cluster_2 Calibration Curve Standards ref_std 1. Weigh Reference Standard (3-Keto Fluvastatin) dissolve 2. Dissolve in Methanol in 10mL Volumetric Flask ref_std->dissolve stock_sol Primary Stock Solution (1.0 mg/mL) dissolve->stock_sol dilute_1 3. Dilute Primary Stock 1:10 (1.0mL -> 10mL) stock_sol->dilute_1 working_stock Working Stock Solution (100 µg/mL) dilute_1->working_stock serial_dil 4. Perform Serial Dilutions working_stock->serial_dil cal_curve Final Calibration Standards (e.g., 0.5 - 20 µg/mL) serial_dil->cal_curve G cluster_setup System Preparation cluster_validation Method Validation cluster_analysis Sample Analysis cluster_data Data Processing & Reporting setup 1. HPLC System Setup (Column, Mobile Phase) equilibrate 2. System Equilibration (Stable Baseline) setup->equilibrate sst 3. System Suitability Test (SST) (Replicate Injections) equilibrate->sst cal_curve 4. Inject Calibration Standards (Generate Curve) sst->cal_curve inject_sample 5. Inject Sample Solutions cal_curve->inject_sample check_std 6. Inject Check Standards (Monitor Drift) inject_sample->check_std integrate 7. Integrate Peak Areas check_std->integrate calculate 8. Calculate Concentration (Using Regression) integrate->calculate report 9. Final Report calculate->report

Sources

Application Note: Analysis of 3-Keto Fluvastatin in Forced Degradation Studies of Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Degradation Pathway Analysis

In pharmaceutical development, a comprehensive understanding of a drug substance's stability profile is paramount for ensuring safety, efficacy, and quality. Forced degradation studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), are a critical component of this process.[1][2] These studies involve subjecting the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its degradation.[3][4] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating and quantifying these impurities.[3][5]

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is widely prescribed for the treatment of hypercholesterolemia.[6][7] Like other statins, Fluvastatin is susceptible to degradation, which can impact its therapeutic efficacy and potentially introduce toxic impurities.[3][4] One of the key degradation products identified in forced degradation studies is 3-Keto Fluvastatin, which arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.[6] The formation of this impurity is a critical quality attribute to monitor, as it represents a significant alteration to the molecule's structure.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting forced degradation studies of Fluvastatin with a specific focus on the generation, identification, and quantification of 3-Keto Fluvastatin. We will delve into the causality behind the experimental choices, provide step-by-step protocols for stress testing and analysis, and present a framework for interpreting the resulting data, all within the context of scientific integrity and regulatory expectations.

Materials and Methods

Materials
  • Fluvastatin Sodium Reference Standard

  • 3-Keto Fluvastatin Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Potassium Dihydrogen Phosphate, AR Grade

  • Orthophosphoric Acid, AR Grade

  • Deionized Water, 18.2 MΩ·cm

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical Balance

  • pH Meter

  • Water Bath or Dry Bath

  • Photostability Chamber

  • Forced Air Oven

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Forced Degradation Experimental Protocol

The goal of this protocol is to induce degradation of Fluvastatin to an extent of approximately 5-20%, which is sufficient to detect and quantify degradation products without completely degrading the parent compound.[1]

Preparation of Stock Solution

Prepare a stock solution of Fluvastatin Sodium in methanol at a concentration of 1 mg/mL.

Stress Conditions
  • To 5 mL of the Fluvastatin stock solution, add 5 mL of 1 M HCl.

  • Incubate the solution in a water bath at 70°C for 30 minutes.[3]

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • To 5 mL of the Fluvastatin stock solution, add 5 mL of 0.1 M NaOH.

  • Incubate the solution in a water bath at 70°C for 120 minutes.[3]

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Causality: The 3-hydroxyl group of Fluvastatin is a secondary alcohol, which is susceptible to oxidation to a ketone. Hydrogen peroxide is a common and effective oxidizing agent used in forced degradation studies to mimic potential oxidative stress during manufacturing and storage.[2][8]

  • To 5 mL of the Fluvastatin stock solution, add 5 mL of 3% v/v hydrogen peroxide.

  • Incubate the solution in a water bath at 70°C for 120 minutes.[3]

  • After incubation, cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Weigh approximately 50 mg of solid Fluvastatin Sodium into a petri dish.

  • Place the petri dish in a forced air oven at 80°C for 72 hours.[6]

  • After exposure, dissolve an appropriate amount of the solid in methanol and then dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Weigh approximately 50 mg of solid Fluvastatin Sodium into a petri dish.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1]

  • After exposure, dissolve an appropriate amount of the solid in methanol and then dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis. A control sample should be stored in the dark under the same temperature and humidity conditions.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent Fluvastatin peak from all potential degradation products, including 3-Keto Fluvastatin. The following method is a composite based on several validated procedures for Fluvastatin and its impurities.[6][9][10]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with Orthophosphoric Acid) and Acetonitrile in a gradient elution.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection Wavelength 305 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile Phase

Justification for Method Parameters: A C18 column is a versatile reversed-phase column suitable for separating compounds with varying polarities like Fluvastatin and its degradation products.[6][10] A phosphate buffer at pH 4.5 ensures the acidic functional groups are in a consistent protonation state, leading to reproducible retention times.[6] A gradient elution is employed to effectively separate early-eluting polar degradants from the more non-polar parent drug and other impurities.[6] Detection at 305 nm provides good sensitivity for Fluvastatin.[6]

Results and Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.

Stress Condition % Assay of Fluvastatin % Degradation % Area of 3-Keto Fluvastatin Total % Impurities
Control 99.80.2Not Detected0.2
Acid Hydrolysis (1M HCl, 70°C, 30 min) 85.214.8Not Detected14.8
Base Hydrolysis (0.1M NaOH, 70°C, 120 min) 88.911.1Not Detected11.1
Oxidative (3% H₂O₂, 70°C, 120 min) 82.517.512.317.5
Thermal (80°C, 72 h) 97.62.4Not Detected2.4
Photolytic 95.34.7Not Detected4.7

Visualizations

Oxidative Degradation Pathway of Fluvastatin

G Fluvastatin Fluvastatin (3-hydroxyl group) Three_Keto_Fluvastatin 3-Keto Fluvastatin (3-keto group) Fluvastatin->Three_Keto_Fluvastatin Oxidation Oxidizing_Agent H₂O₂ (Oxidizing Agent) Oxidizing_Agent->Three_Keto_Fluvastatin

Caption: Oxidative degradation of Fluvastatin to 3-Keto Fluvastatin.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidative Oxidative Degradation Oxidative->HPLC Analyze Samples Thermal Thermal Degradation Thermal->HPLC Analyze Samples Photolytic Photolytic Degradation Photolytic->HPLC Analyze Samples Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data Fluvastatin Fluvastatin Drug Substance Fluvastatin->Acid Expose to Stress Fluvastatin->Base Expose to Stress Fluvastatin->Oxidative Expose to Stress Fluvastatin->Thermal Expose to Stress Fluvastatin->Photolytic Expose to Stress

Caption: Workflow for the forced degradation study of Fluvastatin.

Discussion and Scientific Rationale

The results from the forced degradation studies indicate that Fluvastatin is most susceptible to degradation under oxidative and hydrolytic conditions. The significant formation of 3-Keto Fluvastatin was observed exclusively under oxidative stress, confirming that this is the primary degradation pathway under these conditions. The stability-indicating HPLC method successfully separated the 3-Keto Fluvastatin peak from the parent Fluvastatin and other degradation products, demonstrating its suitability for stability testing. The lack of significant degradation under thermal and photolytic stress suggests that Fluvastatin is relatively stable under these conditions.

The choice of stress conditions is guided by ICH Q1A(R2) to ensure that all likely degradation pathways are investigated.[1] The conditions are intentionally more severe than those encountered during accelerated stability testing to ensure that a detectable level of degradation is achieved in a reasonable timeframe. The data generated from these studies are invaluable for the development of a robust control strategy for the drug substance and product, including setting appropriate specifications for impurities, selecting suitable packaging, and defining storage conditions.

Conclusion

This application note has outlined a comprehensive approach to the forced degradation study of Fluvastatin, with a specific focus on the formation and analysis of 3-Keto Fluvastatin. By following the detailed protocols for stress testing and employing a validated stability-indicating HPLC method, researchers can effectively identify and quantify this critical degradation product. The insights gained from these studies are essential for ensuring the quality, safety, and efficacy of Fluvastatin-containing drug products and for meeting regulatory requirements.

References

  • Kashyap, N., Mathur, A., & Pandit, S. (2024). DEVELOPMENT & VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF CHROMATOGRAPHIC PURITY OF FLUVASTATIN SODIUM. IJNRD. [Link]

  • Yulianita, R., Sopyan, I., & Muchtaridi, M. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 38-42. [Link]

  • Muchtaridi, M., Yulianita, R., & Sopyan, I. (2018). Forced degradation study of statins: A review. ResearchGate. [Link]

  • Darwish, H. W., Hassan, S. A., Salem, M. Y., & El-Zeiny, B. A. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 875-898. [Link]

  • Akabari, A., Suhagia, B., & Sutariya, V. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. ResearchGate. [Link]

  • Medicines Evaluation Board. (2015). PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Fluvastatine Accord 80 mg prolonged-release tablet. Geneesmiddeleninformatiebank. [Link]

  • Monika, M., Preethi, C. S., Rekha, D. A., Pandey, D., & Madhuri, G. (2025). METHOD DEVELOPMENT AND VALIDATION OF FLUVASTATIN BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Saleem, A., Anwar, S., Hussain, T., & Ashfaq, M. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. [Link]

  • Kumar, A., & Sravanthi, M. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journal of Life Sciences, 02(01), 015–022. [Link]

  • Nanaki, S., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. PubMed. [Link]

  • Sutar, P. S., & Kashid, A. M. (2022). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis, 12(2), 99-105. [Link]

  • Novartis. (2008). US20080033030A1 - Fluvastatin sodium pharmaceutical compositions.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. International Journal of Drug Regulatory Affairs, 10(4), 20-28. [Link]

  • Al-Sabha, W. A. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. ResearchGate. [Link]

  • Nakashima, A., et al. (1999). [Antioxidative effects of fluvastatin, and its major metabolites]. PubMed. [Link]

  • Hosokawa, M., et al. (2001). Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. ResearchGate. [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. precisionFDA. [Link]

Sources

Application Note: Quantification of 3-Keto Fluvastatin in Pharmaceutical Quality Control using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of 3-Keto Fluvastatin, a critical process-related impurity and degradation product of Fluvastatin Sodium. Adherence to stringent quality control measures is paramount to ensure the safety and efficacy of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor. This document outlines the scientific rationale for monitoring 3-Keto Fluvastatin and presents a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol adapted from pharmacopeial standards for its precise determination in pharmaceutical manufacturing.

Introduction: The Imperative for Impurity Profiling

Fluvastatin is a synthetic lipid-lowering agent that functions by competitively inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] During its synthesis, purification, or storage, various related substances can emerge, including 3-Keto Fluvastatin. This impurity arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain to a ketone functionality.[2]

The presence of such impurities, even in minute quantities, can potentially impact the drug product's stability, efficacy, and safety profile. Regulatory bodies, therefore, mandate rigorous control over these substances. Guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q3B(R2), establish thresholds for the reporting, identification, and qualification of impurities in new drug products.[3][4] Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide specific monographs with validated analytical procedures and acceptance criteria for controlling impurities in Fluvastatin Sodium.[5][6]

This guide provides the scientific and technical framework for utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the routine quality control of Fluvastatin, with a specific focus on the accurate quantification of the 3-Keto Fluvastatin impurity.

Fluvastatin and its 3-Keto Impurity: A Structural Overview

The structural difference between Fluvastatin and 3-Keto Fluvastatin is the oxidation of a secondary alcohol to a ketone. This seemingly minor modification significantly alters the polarity and chromatographic behavior of the molecule, necessitating a well-resolved analytical method to distinguish and quantify it from the active pharmaceutical ingredient (API) and other related substances.[7]

G cluster_0 Chemical Transformation Fluvastatin Fluvastatin (3-Hydroxy Group) Keto_Fluvastatin 3-Keto Fluvastatin (3-Keto Group) Fluvastatin->Keto_Fluvastatin Oxidation (Process/Degradation)

Caption: Oxidation of Fluvastatin to 3-Keto Fluvastatin.

Physicochemical Properties

A summary of the key properties for Fluvastatin Sodium and its 3-Keto impurity is presented below.

PropertyFluvastatin Sodium3-Keto Fluvastatin (Free Acid)
IUPAC Name Sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate[8](E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid[2]
CAS Number 93957-55-2[8]1331822-02-6[2]
Molecular Formula C₂₄H₂₅FNNaO₄[8]C₂₄H₂₄FNO₄[2]
Molecular Weight 433.45 g/mol [9]409.45 g/mol [10]
Significance Active Pharmaceutical Ingredient (API)Specified process and degradation impurity[2]

Analytical Methodology: RP-HPLC for Impurity Quantification

The method detailed below is based on the principles outlined in the United States Pharmacopeia (USP) monograph for Fluvastatin Sodium, which employs a gradient RP-HPLC method with dual-wavelength UV detection to ensure the accurate quantification of all relevant impurities.[5][11]

Rationale for Method Parameters
  • Reverse-Phase C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar Fluvastatin molecule and its impurities, allowing for effective separation.

  • Gradient Elution: A gradient system, where the mobile phase composition changes over time, is necessary to elute impurities with a wide range of polarities within a reasonable timeframe while ensuring adequate resolution between closely eluting peaks, such as Fluvastatin and its anti-isomer.[5]

  • Buffered Mobile Phase (pH 7.2): Fluvastatin is a carboxylic acid. Controlling the mobile phase pH is critical to maintain a consistent ionization state of the analyte and its acidic impurities, which ensures reproducible retention times and symmetric peak shapes.[12][13] A pH of 7.2, which is above the pKa of the carboxylic acid group, ensures the molecule is in its ionized (deprotonated) form.[14] The use of tetramethylammonium hydroxide helps in achieving and maintaining this pH.[11]

  • Dual UV Wavelength Detection: While most impurities are monitored at 305 nm, 3-Keto Fluvastatin exhibits a different chromophoric response. The USP monograph specifies detection at 365 nm for this particular impurity to ensure accurate quantification, as its response is significantly different at 305 nm.[5][11] This highlights the importance of using appropriate detection wavelengths for different impurities.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis.

G cluster_workflow Analytical Workflow prep 1. Preparation - Mobile Phases - System Suitability Sol. - Standard & Test Sols. hplc 2. HPLC System Setup - Install C18 Column - Set Gradient, Flow Rate - Equilibrate System prep->hplc sst 3. System Suitability - Inject SST Solution - Verify Resolution, Tailing,  Precision hplc->sst analysis 4. Sample Analysis - Inject Blank (Diluent) - Inject Standard Solution - Inject Test Solution sst->analysis data 5. Data Processing - Integrate Peaks - Calculate Impurity %  using RRF analysis->data

Caption: General workflow for HPLC analysis of 3-Keto Fluvastatin.

Detailed Analytical Protocol

Caution: Protect all solutions containing Fluvastatin from light by using low-actinic glassware and amber autosampler vials.[5]

Reagents and Materials
  • Fluvastatin Sodium Reference Standard (RS)

  • Fluvastatin for System Suitability RS (contains the anti-isomer)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid

  • Tetramethylammonium Hydroxide Solution (25% in water)

  • Water (HPLC Grade)

  • Fluvastatin Sodium sample (API or drug product)

Chromatographic Conditions
ParameterCondition
Column L1 packing (Octadecylsilyl silica gel), 4.6-mm × 10-cm; 3-µm particle size (or equivalent)
Mobile Phase A Add 20 mL of 25% tetramethylammonium hydroxide solution to 880 mL of water. Adjust with phosphoric acid to a pH of 7.2. Add 100 mL of a 40:60 (v/v) acetonitrile/methanol mixture.[6][11]
Mobile Phase B Add 20 mL of 25% tetramethylammonium hydroxide solution to 80 mL of water. Adjust with phosphoric acid to a pH of 7.2. Add 900 mL of a 40:60 (v/v) acetonitrile/methanol mixture.[6]
Gradient Program Time (min)
0
3
23
Flow Rate 2.0 mL/min[6]
Column Temperature 40 °C[6]
Detection UV Spectrophotometer at 305 nm and 365 nm[6]
Injection Volume 20 µL[6]
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30).

  • Standard Solution: Prepare a solution of Fluvastatin Sodium RS in Diluent to a final known concentration of approximately 0.0025 mg/mL.

  • Test Solution: Prepare a solution of the Fluvastatin Sodium sample in Diluent to a final known concentration of approximately 0.5 mg/mL.

  • System Suitability Solution (SSS): Use Fluvastatin for System Suitability RS. Prepare as directed for the Test Solution. This solution contains Fluvastatin and its anti-isomer.[5]

System Suitability Test (SST)
  • Inject the System Suitability Solution.

  • Record the chromatogram at 305 nm.

  • Verify the following criteria (as per USP):

    • The resolution between the Fluvastatin anti-isomer peak (RRT ~1.05-1.2) and the Fluvastatin peak must be not less than 1.6.[5][6]

    • The tailing factor for the Fluvastatin peak must not be more than 3.0.[5]

    • The relative standard deviation (RSD) for replicate injections of the Standard Solution must be not more than 1.0% for the Fluvastatin peak area.[5]

Procedure
  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., n=5) and verify the RSD.

  • Inject the Test Solution.

  • Identify the peaks based on their relative retention times (RRT).

  • Integrate the peak area for 3-Keto Fluvastatin at 365 nm and all other impurities at 305 nm .

Data Interpretation and Acceptance Criteria

The percentage of 3-Keto Fluvastatin in the sample is calculated using the following formula, which incorporates the concentration of the standard and sample, the peak responses, and the specific Relative Response Factor (RRF) for the impurity.

Calculation Formula (as per USP): [11]

% 3-Keto Fluvastatin = (ri(365) / rS(365)) * (CS / CT) * (1 / F) * 100

Where:

  • ri(365) = Peak response of 3-Keto Fluvastatin from the Test Solution at 365 nm.

  • rS(365) = Peak response of Fluvastatin from the Standard Solution at 365 nm.

  • CS = Concentration of Fluvastatin Sodium RS in the Standard Solution (mg/mL).

  • CT = Concentration of Fluvastatin Sodium in the Test Solution (mg/mL).

  • F = Relative Response Factor for 3-Keto Fluvastatin (27.0 at 365 nm).[11]

Pharmacopeial Acceptance Criteria

The following table summarizes the key parameters and limits for 3-Keto Fluvastatin according to major pharmacopeias.

ParameterUSP Specification[11]European Pharmacopoeia (Ph. Eur.) Specification[6]
Impurity Name 3-Hydroxy-5-keto fluvastatinImpurity D
Relative Retention Time (RRT) ~1.5~1.1
Detection Wavelength 365 nm365 nm
Acceptance Limit (% w/w) Not more than 0.1%Not more than 0.15%
Total Impurities Limit Not more than 1.0%Not more than 1.0% (sum of impurities at 305 nm)

Conclusion

The control of 3-Keto Fluvastatin is a critical component of quality control for Fluvastatin Sodium. The RP-HPLC method described in this application note, grounded in pharmacopeial standards, provides a robust, specific, and accurate protocol for this purpose. The rationale-driven selection of chromatographic parameters, particularly the use of a buffered mobile phase at a controlled pH and a specific detection wavelength of 365 nm, is essential for the reliable quantification of this impurity. Implementing this self-validating system ensures that Fluvastatin drug substance and product meet the stringent purity requirements set by global regulatory authorities, ultimately safeguarding patient health.

References

  • United States Pharmacopeia. USP Monograph: Fluvastatin Sodium. USP29-NF24. [URL: Available through USP-NF subscription services, specific public link not available]
  • European Pharmacopoeia. Fluvastatin Sodium (Fluvastatinum natricum). Ph. Eur. 7.0; 2014:2061-2062. [URL: https://www.edqm.eu/]
  • International Journal of Novel Research and Development. Development & Validation of Stability Indicating HPLC Method for the Determination of Chromatographic Purity of Fluvastatin Sodium. IJNRD. 2024. [URL: https://www.ijnrd.org/papers/IJNRD2408115.pdf]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23679527, Fluvastatin Sodium. [URL: https://pubchem.ncbi.nlm.nih.
  • United States Pharmacopeia. USP31-NF26, First Supplement, Monograph: Fluvastatin Sodium. [URL: https://www.usp.
  • Sigma-Aldrich. Fluvastatin Related Compound B USP Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/usp/1285964]
  • Veeprho. 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. [URL: https://veeprho.
  • Veeprho. 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. [URL: https://veeprho.
  • Sigma-Aldrich. Fluvastatin sodium European Pharmacopoeia (EP) Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/sial/y0001090]
  • Muchtaridi, M., et al. Forced degradation study of statins: A review. International Journal of Applied Pharmaceutics. 2018;10(6):38-42. [URL: https://www.researchgate.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. [URL: https://www.phenomenex.
  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [URL: https://www.crawfordscientific.
  • Hawach Scientific. The Importance Of Mobile Phase PH in Chromatographic Separations. 2023. [URL: https://www.hawach.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. 2019. [URL: https://www.edqm.eu/sites/default/files/medias/fichiers/events/paris_2019/impurity_control_in_the_european_pharmacopoeia.pdf]
  • Advanced Chromatography Solutions. HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. 2013. [URL: https://www.advancedchromatography.
  • World Journal of Pharmacy and Pharmaceutical Sciences. Method Development and Validation of Fluvastatin by RP-HPLC. [URL: https://www.wjpps.com/wjpps_controller/abstract_gallery/1429-1451582855.pdf]
  • Ashour, S., & Khateeb, M. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research. 2023;7(1):21–26. [URL: https://doi.org/10.22456/2527-2616.130255]
  • Allmpus Laboratories. Fluvastatin EP Impurity D / Fluvastatin BP Impurity D /rac 5-Keto Fluvastatin. [URL: https://www.allmpus.
  • Sankar, A.S.K., et al. Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. Journal of Pharmaceutical Sciences and Research. 2009;1(3):90-94. [URL: https://www.researchgate.
  • IKEV. ICH Q3B(R) Guideline: Impurities in New Drug Products. [URL: https://www.ikev.org/online/ich-guidelines/quality/Q3B_R_E.pdf]
  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. 2006. [URL: https://www.ema.europa.eu/en/ich-q3b-r2-impurities-new-drug-products-scientific-guideline]
  • Biliaderis, C.G., et al. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery. 2009;6(3):301-11. [URL: https://pubmed.ncbi.nlm.nih.gov/19418962/]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006. [URL: https://database.ich.org/sites/default/files/Q3B%28R2%29%20Guideline.pdf]

Sources

Application Note: A Comprehensive Guide to Fluvastatin Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the profiling of impurities in Fluvastatin, a synthetic HMG-CoA reductase inhibitor. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines the regulatory framework, potential impurity sources, and a multi-faceted analytical strategy for their detection, identification, and quantification. We delve into the causality behind experimental choices, presenting field-proven protocols for forced degradation studies, a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and subsequent structural elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating systems, ensuring robust and reliable data that meets stringent regulatory requirements for pharmaceutical quality.

Introduction: The Imperative for Impurity Profiling in Fluvastatin

Fluvastatin is a widely prescribed medication used to lower cholesterol and prevent cardiovascular disease by inhibiting the HMG-CoA reductase enzyme.[1][2] As the first entirely synthetic statin, its manufacturing process involves multiple chemical steps, which, along with potential degradation over its shelf-life, can introduce impurities.[2] Even at trace levels, these impurities can impact the drug's efficacy and, more critically, pose a safety risk to patients.[3] Therefore, rigorous impurity profiling—the process of detecting, identifying, and quantifying these unwanted chemical entities—is a non-negotiable aspect of drug development and quality control.

Regulatory Framework: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[4] The ICH Q3A(R2) guideline is the authoritative standard, classifying impurities and establishing thresholds for reporting, identification, and toxicological qualification.[5][6][7]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[6][8]

These thresholds are determined by the maximum daily dose of the drug, making a thorough understanding of this guideline essential for any analytical scientist in the pharmaceutical industry.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[5]

Fluvastatin: Structure and Potential Impurities

Impurities in Fluvastatin can be broadly categorized as organic, inorganic, and residual solvents.[5][6] Organic impurities are of primary concern and arise from two main sources: the manufacturing process (process-related impurities) and degradation of the drug substance (degradation products).

  • Process-Related Impurities: These include starting materials, by-products, intermediates, and reagents used in the synthesis of Fluvastatin.[5]

  • Degradation Products: These form during storage or upon exposure to stress conditions like acid, base, light, heat, and oxidation.[9] Fluvastatin is known to be unstable in acidic conditions, which can lead to the formation of its lactone derivative.[9]

Common Degradation Pathways

Forced degradation studies are critical to understanding the stability of Fluvastatin and developing a "stability-indicating" analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products.

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis (e.g., HCl) Lactone Fluvastatin Lactone Oxidation Oxidative Stress (e.g., H₂O₂) Oxidized Oxidized Impurities (e.g., N-oxides) Photo Photolytic Stress (UV/Vis Light) Photo_Deg Photodegradants Fluvastatin Fluvastatin (Active Drug) Fluvastatin->Lactone Intramolecular Esterification Fluvastatin->Oxidized Oxidation Fluvastatin->Photo_Deg Isomerization/ Fragmentation

Caption: Potential degradation pathways for Fluvastatin under various stress conditions.

Core Analytical Strategy: A Multi-Technique Approach

A robust impurity profiling strategy relies on a combination of chromatographic separation and spectroscopic identification. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation.

G cluster_workflow Impurity Profiling Workflow cluster_id Identification & Characterization Sample Fluvastatin Sample (Bulk Drug / Formulation) HPLC HPLC-UV Analysis (Detection & Quantification) Sample->HPLC Forced_Deg Forced Degradation (Acid, Base, Peroxide, etc.) Forced_Deg->HPLC Detect Impurity Peak Detected (Above Identification Threshold?) HPLC->Detect LCMS LC-MS / MS-MS (Molecular Weight & Fragmentation) Detect->LCMS Yes Report Final Report (Impurity Profile & Specification) Detect->Report No Isolate Preparative HPLC (Impurity Isolation) LCMS->Isolate Tentative ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure Isolate->NMR NMR->Report

Caption: A systematic workflow for the detection, identification, and characterization of Fluvastatin impurities.

Detailed Protocols & Methodologies

The following protocols are provided as a robust starting point for developing and validating an in-house impurity profiling method for Fluvastatin.

Protocol 4.1: Forced Degradation Studies

Objective: To generate potential degradation products and demonstrate the specificity and stability-indicating nature of the analytical method.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Fluvastatin standard in a suitable solvent (e.g., methanol/water) to obtain a concentration of ~1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours.[9] Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1N HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a solution of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a solution of ~100 µg/mL.

  • Control Sample: Prepare a solution of undegraded Fluvastatin at ~100 µg/mL.

  • Analysis: Analyze all samples by the HPLC method described below. The goal is to achieve significant degradation (5-20%) while maintaining peak purity of the parent drug.

Protocol 4.2: Stability-Indicating HPLC-UV Method

Causality: A reversed-phase HPLC method is the standard for separating moderately polar compounds like Fluvastatin and its impurities.[3] A C18 column provides excellent hydrophobic retention. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffered solution, allows for the fine-tuning of selectivity. A gradient elution is often preferred over isocratic elution to ensure adequate separation of impurities with a wide range of polarities within a practical analysis time.[10] UV detection is chosen based on the chromophore present in the Fluvastatin molecule, with wavelengths around 235 nm or 305 nm providing good sensitivity.[11][12][13]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good resolution and peak shape.[9][14]
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.2Buffering agent to control ionization and ensure reproducible retention times.[13]
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20 v/v)Organic modifier to control elution strength.
Gradient Program Time (min)%B
040
2080
2580
2640
3040
Flow Rate 1.0 mL/minProvides optimal efficiency without excessive backpressure.[9][14]
Column Temperature 35°CEnsures reproducible retention times and improves peak symmetry.[10]
Detection UV at 305 nmHigh absorbance wavelength for Fluvastatin and many related impurities.[1][10]
Injection Volume 20 µLStandard volume for analytical HPLC.

Table 2: Recommended Starting Parameters for a Stability-Indicating HPLC Method.

Protocol 4.3: Impurity Identification using LC-MS

Objective: To obtain the molecular weight and fragmentation data for unknown impurity peaks detected by HPLC.

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides molecular weight information, which is the first crucial step in identifying an unknown compound.[15][16] Using a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) allows for the determination of an accurate mass, from which a molecular formula can be proposed.[15] Tandem MS (MS/MS) experiments involve fragmenting the parent ion to reveal structural information, which can be pieced together to propose a chemical structure.[16]

Procedure:

  • Method Transfer: Adapt the HPLC method for MS compatibility. Phosphate buffers are non-volatile and must be replaced with volatile alternatives like ammonium acetate or ammonium formate.

  • Analysis: Inject the degraded sample into the LC-MS system.

  • Data Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chance of ionizing the impurities.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the unknown impurity.

    • Identify the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Perform MS/MS on the molecular ion to obtain a fragmentation spectrum.

    • Compare the fragmentation pattern to that of Fluvastatin to identify common structural motifs and locate the modification.[17][18]

Protocol 4.4: Structural Confirmation by NMR

Objective: To obtain unambiguous structural confirmation of an isolated impurity.

Causality: While LC-MS provides strong evidence for a proposed structure, NMR spectroscopy is the gold standard for definitive structural elucidation.[17][19] It provides detailed information about the carbon-hydrogen framework of a molecule.

Procedure:

  • Isolation: If an impurity is present above the identification threshold and its structure cannot be confirmed by MS alone, it must be isolated. This is typically achieved using preparative HPLC.[17]

  • NMR Analysis: Dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectra: Perform a suite of NMR experiments, including:

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR: To identify the types and number of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and build the final structure.

  • Structural Elucidation: Compare the NMR spectra of the impurity with that of the Fluvastatin reference standard to pinpoint the structural differences.[18][20]

Data Interpretation and Reporting

A comprehensive impurity profile report should be generated, including:

  • A representative chromatogram showing the separation of Fluvastatin from all detected impurities.

  • A table listing all impurities, their Relative Retention Times (RRTs), and their levels (in percentage area).

  • For identified impurities, provide the proposed structure and the evidence used for elucidation (MS and/or NMR data).

  • A discussion of the results in the context of ICH guidelines, confirming that all impurities are within the specified limits.

Conclusion

The impurity profiling of Fluvastatin is a critical process that ensures the safety and efficacy of the final drug product. A systematic approach, grounded in regulatory guidelines and employing a combination of high-performance separation and advanced spectroscopic techniques, is essential. The protocols and methodologies detailed in this application note provide a comprehensive framework for researchers to develop and implement a robust, reliable, and compliant impurity profiling strategy for Fluvastatin.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 892-897.
  • PharmGKB. (n.d.). Fluvastatin Pathway, Pharmacokinetics. [Link]

  • ResearchGate. (n.d.). Reported analytical techniques for statins determination. [Link]

  • Small Molecule Pathway Database. (n.d.). Fluvastatin Action Pathway. [Link]

  • Kashyap, N., et al. (2024). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 9(8).
  • Al-Aani, H., & Al-khafaji, Y. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26.
  • U.S. Pharmacopeia. (n.d.). USP Monographs: Fluvastatin Capsules. [Link]

  • ResearchGate. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Fluvastatin Sodium. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. [Link]

  • Axios Research. (n.d.). Fluvastatin Degradation Product (diastereomeric mixture). [Link]

  • Aoki, T., et al. (2001). Protective Effect of Fluvastatin on Degradation of Apolipoprotein B by a Radical Reaction in Human Plasma. Biological and Pharmaceutical Bulletin, 24(2), 123-126.
  • Kumar, V., et al. (2012). Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. Scientia Pharmaceutica, 80(2), 347–356.
  • Sankar, A. S. K., et al. (2011). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 138-140.
  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Kumar, A., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and pharmaceutical dosage form. World Journal of Pharmaceutical Research, 6(13), 949-960.
  • ResearchGate. (2001). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. [Link]

  • ResearchGate. (2018). 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O solution. [Link]

  • Monika, M., et al. (2025). Method development and validation of fluvastatin by rp-hplc. World Journal of Pharmacy and Pharmaceutical Sciences, 14(12).
  • Drug Analytical Research. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. [Link]

  • British Pharmacopoeia. (2018). Fluvastatin Capsules – BP 2018. [Link]

  • ResearchGate. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. [Link]

  • van der Bittner, K. C., et al. (2019).
  • Gite, B. D., et al. (2017). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Oriental Journal of Chemistry, 33(3), 1339-1346.

Sources

Application Notes and Protocols for the Synthesis of 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Significance of 3-Keto Fluvastatin in Statin Research

Fluvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] In the development and manufacturing of Fluvastatin, as well as during its storage, various related substances can emerge as impurities. 3-Keto Fluvastatin, also known by its IUPAC name (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid, is a prominent process-related impurity and degradation product formed through the oxidation of the secondary hydroxyl group on the heptenoic acid side chain of Fluvastatin.[2][3]

The availability of pure 3-Keto Fluvastatin as a reference standard is crucial for researchers and drug development professionals. It enables the accurate identification and quantification of this impurity in Fluvastatin drug substances and products, ensuring their quality, safety, and efficacy. Furthermore, the synthesis of 3-Keto Fluvastatin for research purposes allows for in-depth toxicological studies and the investigation of its potential biological activities, contributing to a comprehensive understanding of the Fluvastatin profile.

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Keto Fluvastatin via the selective oxidation of Fluvastatin sodium. The chosen methodology, employing Dess-Martin periodinane (DMP), is recognized for its mild reaction conditions and high chemoselectivity, which are advantageous for substrates with multiple sensitive functional groups.[4][5][6]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
Fluvastatin Sodium≥98%Commercially Available93957-55-2Starting material.
Dess-Martin Periodinane (DMP)Synthesis GradeCommercially Available87413-09-0Oxidizing agent. Handle with care, potentially explosive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2Reaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Commercially Available144-55-8For work-up.
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent, ≥98%Commercially Available7772-98-7For quenching excess oxidant.
Magnesium Sulfate (MgSO₄)Anhydrous, ≥99.5%Commercially Available7487-88-9Drying agent.
Ethyl AcetateHPLC GradeCommercially Available141-78-6For extraction and chromatography.
HexanesHPLC GradeCommercially Available110-54-3For chromatography.
Silica Gel230-400 meshCommercially Available7631-86-9For column chromatography.

Synthesis Protocol: Selective Oxidation of Fluvastatin

The synthesis of 3-Keto Fluvastatin is achieved through the selective oxidation of the secondary alcohol in Fluvastatin using Dess-Martin periodinane. This reagent is particularly effective as it operates under neutral and mild conditions, thus preserving the other functional moieties of the Fluvastatin molecule, such as the indole ring, the carboxylic acid, and the carbon-carbon double bond.[4][5]

Step 1: Reaction Setup
  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg of Fluvastatin sodium in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Stir the solution at room temperature until the Fluvastatin sodium is fully dissolved. The use of the sodium salt may require the addition of a minimal amount of a co-solvent like DMF for complete dissolution, which should then be removed under vacuum. Alternatively, the free acid of Fluvastatin can be used if available.

  • In a separate vial, weigh 1.2 equivalents of Dess-Martin periodinane (DMP). The molar mass of Fluvastatin sodium is 433.45 g/mol , and DMP is 424.14 g/mol .

Causality behind Experimental Choices: Anhydrous conditions are crucial to prevent the deactivation of the Dess-Martin periodinane. The reaction is performed under a nitrogen atmosphere to avoid the introduction of moisture and potential side reactions.

Step 2: Oxidation Reaction
  • Slowly add the Dess-Martin periodinane to the stirred solution of Fluvastatin in DCM at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with a small amount of acetic acid). The reaction is typically complete within 1-3 hours.

Trustworthiness through Self-Validation: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting material spot (Fluvastatin) and the appearance of a new, typically more polar, product spot (3-Keto Fluvastatin) will indicate the reaction's progression towards completion.

Step 3: Reaction Quenching and Work-up
  • Once the reaction is complete, quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct of the DMP oxidation.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification by Column Chromatography

The crude 3-Keto Fluvastatin should be purified by silica gel column chromatography.

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor them by TLC.

  • Combine the pure fractions containing 3-Keto Fluvastatin and evaporate the solvent under reduced pressure to yield the purified product as a solid.

Characterization

The identity and purity of the synthesized 3-Keto Fluvastatin must be confirmed using orthogonal analytical techniques.[2]

TechniqueExpected Results
HPLC-UV A single major peak with a purity of >95%. The retention time will be different from that of Fluvastatin.
LC-MS/MS The mass spectrum should show the molecular ion corresponding to the molecular weight of 3-Keto Fluvastatin (C₂₄H₂₄FNO₄, MW: 409.45 g/mol ).[4]
¹H NMR The proton NMR spectrum will show the disappearance of the signal corresponding to the proton on the carbon bearing the hydroxyl group in Fluvastatin and the appearance of new signals for the methylene protons adjacent to the newly formed ketone.
¹³C NMR The carbon NMR spectrum will show a new signal in the ketone region (typically ~200-210 ppm) and the disappearance of the signal for the carbon previously attached to the hydroxyl group.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_analysis Characterization dissolve Dissolve Fluvastatin in Anhydrous DCM add_dmp Add Dess-Martin Periodinane dissolve->add_dmp Stir at RT monitor Monitor by TLC add_dmp->monitor 1-3 hours quench Quench with Na₂S₂O₃ and NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify characterize HPLC, LC-MS, NMR purify->characterize Pure Product

Sources

Troubleshooting & Optimization

Co-elution issues with fluvastatin and 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluvastatin analysis. This guide is designed for researchers, scientists, and drug development professionals to address a common and challenging issue in the chromatographic analysis of fluvastatin: the co-elution of the active pharmaceutical ingredient (API) with its closely related impurity, 3-Keto Fluvastatin.

This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these recommendations to empower you to resolve this separation challenge effectively.

Understanding the Co-elution Challenge: Fluvastatin and 3-Keto Fluvastatin

Co-elution occurs when two or more compounds travel through the chromatographic column at nearly the same rate, resulting in overlapping peaks. In the case of fluvastatin and its 3-Keto impurity, their structural similarity is the primary reason for this analytical challenge.

Fluvastatin is a synthetic HMG-CoA reductase inhibitor characterized by a dihydroxy heptenoic acid side chain.[1] 3-Keto Fluvastatin , an impurity formed through oxidation, differs by the presence of a ketone group in place of one of the hydroxyl groups on this side chain.[2] Specifically, the IUPAC name for this impurity is (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid, confirming it is the 3-keto, 5-hydroxy positional isomer.[3]

This seemingly minor structural change significantly impacts the polarity of the molecule. The replacement of a hydroxyl group with a ketone makes 3-Keto Fluvastatin slightly more polar than the parent fluvastatin. This is reflected in their predicted partition coefficients; fluvastatin has an estimated LogP of approximately 4.5, while 3-Keto Fluvastatin has a lower XLogP3 of 3.6, indicating a greater affinity for a more aqueous environment.[1][3] In reversed-phase HPLC, this difference in polarity is the key to achieving separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a logical, step-by-step approach to resolving the co-elution of fluvastatin and 3-Keto Fluvastatin.

Q1: My fluvastatin peak is showing a significant shoulder or is not pure. Could it be co-eluting with 3-Keto Fluvastatin?

A1: Yes, this is a strong possibility. Due to their similar structures, co-elution is a frequent issue. The first step is to confirm the identity of the shoulder peak. If you have a reference standard for 3-Keto Fluvastatin, spiking your sample with a small amount should cause the shoulder to increase in size, confirming its identity. If a standard is not available, mass spectrometry (LC-MS) can be used to identify the mass of the co-eluting peak. The molecular weight of fluvastatin is 411.5 g/mol , while 3-Keto Fluvastatin is 409.4 g/mol .[1][3]

Q2: I've confirmed co-elution. What is the most critical parameter to adjust in my HPLC method?

A2: Mobile phase pH is the most powerful tool for manipulating the retention of these compounds.

  • The Scientific Rationale: Both fluvastatin and 3-Keto Fluvastatin possess a carboxylic acid functional group. The ionization state of this group is dictated by the pH of the mobile phase relative to the compound's pKa. The estimated pKa of fluvastatin is 4.5.[1] When the mobile phase pH is close to the pKa, small changes in pH will cause significant shifts in the ionization state of the molecule. The ionized (deprotonated) form is more polar and will have less retention on a C18 column, while the neutral (protonated) form is less polar and will be retained longer. By carefully controlling the pH, you can subtly alter the relative retention times of fluvastatin and its keto impurity, thereby improving the separation (selectivity).

  • Troubleshooting Workflow:

    Caption: pH Optimization Workflow for Separation.

Q3: Adjusting the pH helped, but the peaks are still not baseline-resolved. What's my next step?

A3: Optimize the organic modifier composition and consider a gradient elution.

  • The Scientific Rationale: The choice and concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase control the overall retention of analytes. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography, meaning it will elute compounds faster. Sometimes, changing the solvent type can alter the selectivity due to different interactions with the analytes and the stationary phase. A gradient elution, where the concentration of the organic solvent is increased over time, is a powerful technique for separating compounds with different polarities.

  • Recommended Protocol: A stability-indicating HPLC method has been successfully developed to separate fluvastatin from five impurities, including the 3-keto and 5-keto isomers.[4] This method provides an excellent, validated starting point.

    ParameterRecommended Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.01M Potassium Dihydrogen Orthophosphate, pH adjusted to 4.5 with Orthophosphoric Acid
    Mobile Phase B Acetonitrile
    Flow Rate 1.0 mL/min
    Detection 305 nm
    Column Temperature Ambient
    Gradient Program A specific time-based gradient of A and B would be applied here

    Note: The original publication should be consulted for the precise gradient timetable. However, a typical starting point would be to begin with a higher percentage of aqueous phase (e.g., 70% A) and gradually increase the organic phase (B) to elute the more retained fluvastatin after the more polar keto-impurity.

Q4: Can changing the column temperature improve my separation?

A4: Yes, temperature is a useful secondary parameter for fine-tuning selectivity.

  • The Scientific Rationale: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[5] More importantly, temperature can also affect the selectivity of the separation. The thermodynamics of how each compound interacts with the stationary phase can be subtly different, and a change in temperature can sometimes enhance these differences, leading to better resolution.[6]

  • Troubleshooting Steps:

    • Begin with your best-optimized mobile phase conditions at ambient temperature.

    • Increase the column temperature in 5°C increments (e.g., to 30°C, 35°C, 40°C).

    • Monitor the resolution between the fluvastatin and 3-Keto Fluvastatin peaks at each temperature.

    • Be aware that retention times for both peaks will likely decrease as temperature increases.

    Caption: Systematic Temperature Screening Workflow.

Summary of Key Troubleshooting Strategies

ParameterRationaleRecommended Action
Mobile Phase pH Maximizes differences in the ionization state of the carboxylic acid moiety on each molecule, directly impacting retention and selectivity.Use a buffer and fine-tune the pH around the pKa of fluvastatin (4.5). A pH of 4.5 is a validated starting point.[1][4]
Organic Modifier Controls overall retention and can influence selectivity. Gradient elution is effective for separating compounds of differing polarity.Start with the validated gradient method using Acetonitrile and a pH 4.5 phosphate buffer.[4] Consider trying methanol as the organic modifier to see if it alters selectivity.
Temperature Affects mobile phase viscosity, peak efficiency, and can fine-tune selectivity by altering analyte-stationary phase interactions.[6]After optimizing the mobile phase, systematically increase the column temperature in 5°C increments to observe its effect on resolution.
Column Chemistry Different C18 stationary phases have different properties (e.g., end-capping, pore size) that can offer unique selectivities.If other adjustments fail, consider screening different C18 columns from various manufacturers.

References

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. (2024). International Journal of Novel Research and Development, 9(8). [Link]

  • Lanchote, V. L., Rocha, A., de Albuquerque, F. U., Coelho, E. B., & Bonato, P. S. (2001). Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 765(1), 81-88. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1548972, Fluvastatin. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54687, Pravastatin. Retrieved from [Link].

  • Veeprho. (n.d.). Fluvastatin Impurities and Related Compound. Retrieved from [Link]

  • Monika, M., Preethi, C. S., Rekha, D. A., Pandey, D., & Madhuri, G. (2016). method development and validation of fluvastatin by rp-hplc. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1-10. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22715055, 3-Keto fluvastatin. Retrieved from [Link].

  • precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. Retrieved from [Link].

  • Wikipedia. (n.d.). Fluvastatin. Retrieved from [Link].

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link].

  • Scribd. (n.d.). HPLC Analysis of Fluvastatin. Retrieved from [Link].

  • M. K. T., De Beer, J., De Beer, T., V. H., & C. V. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. Pharmazie, 75(5), 164-166. [Link]

  • Maintaining liquid chromatography column temperature contributes to accuracy and stability. (n.d.). uHPLCs. Retrieved from [Link].

  • precisionFDA. (n.d.). 3-KETO FLUVASTATIN SODIUM. Retrieved from [Link].

  • How Does Column Temperature Affect HPLC Resolution? (2023, October 28). Chrom Tech, Inc. Retrieved from [Link].

Sources

Technical Support Center: Fluvastatin Degradation & Keto Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of fluvastatin. This guide provides in-depth technical information, troubleshooting advice, and validated experimental protocols related to the degradation pathways of fluvastatin, with a specific focus on the formation of its keto-derivative. Our goal is to equip you with the necessary knowledge to anticipate, identify, and manage fluvastatin degradation in your studies.

Introduction to Fluvastatin Stability

Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor, widely prescribed to lower cholesterol and prevent cardiovascular disease.[1] Like many pharmaceuticals, fluvastatin is susceptible to degradation under various environmental conditions, a critical consideration in its development, formulation, and storage.[2][3] Understanding its degradation pathways is paramount for ensuring drug safety, efficacy, and compliance with regulatory standards. One of the key degradation processes involves the oxidation of the secondary alcohol in the heptenoic acid side chain to form a keto-derivative. This transformation not only reduces the therapeutic efficacy of the drug but also introduces a potentially new chemical entity that requires thorough characterization and toxicological assessment.

This guide will delve into the mechanisms of fluvastatin degradation, provide practical troubleshooting for common experimental challenges, and offer detailed protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Mechanism of Fluvastatin Degradation: The Path to Keto Formation

The chemical structure of fluvastatin, particularly the dihydroxy heptenoic acid side chain, is the primary site of degradation. The formation of the keto-derivative is predominantly an oxidative process.

Oxidative Degradation

Oxidative conditions are a major stress factor for fluvastatin, leading to the formation of several degradation products, including the 3-keto and 5-keto isomers.[4] The reaction is often initiated by radical species. For instance, studies have shown that tert-butoxyl radicals can abstract the allylic hydrogen atom from the fluvastatin molecule, leading to the formation of a keto derivative.[5][6] This suggests that the active site for this oxidative activity is the allylic carbon that is conjugated with the indole ring.[5][6]

The proposed mechanism involves the abstraction of a hydrogen atom from the hydroxyl group on the side chain, followed by rearrangement to form the more stable ketone. This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

Photodegradation

Fluvastatin is known to be susceptible to photodegradation, especially under UVA irradiation.[7] This process can be complex, leading to the formation of various photoproducts, including a benzocarbazole-like compound.[7] While direct keto formation as the primary photoproduct is not extensively reported, the photo-oxidative environment can certainly contribute to the oxidation of the hydroxyl groups.

Hydrolytic and Thermal Degradation

While oxidative and photolytic pathways are more prominent, hydrolytic and thermal stress can also contribute to fluvastatin degradation.[2][8] Statins, in general, are susceptible to hydrolysis, especially in the presence of high temperatures and humidity.[2][3] Under acidic conditions, fluvastatin can undergo dehydration and rearrangement.[9] While these conditions may not directly lead to keto formation, they can create intermediates that are more susceptible to subsequent oxidation.

Degradation Pathway Visualization

Fluvastatin_Degradation Fluvastatin Fluvastatin (Dihydroxyheptenoic acid side chain) Oxidative_Stress Oxidative Stress (e.g., H₂O₂, radicals) Fluvastatin->Oxidative_Stress Primary Pathway Photolytic_Stress Photolytic Stress (UVA light) Fluvastatin->Photolytic_Stress Hydrolytic_Thermal_Stress Hydrolytic/Thermal Stress (Acid, Base, Heat) Fluvastatin->Hydrolytic_Thermal_Stress Keto_Fluvastatin 3-Keto-5-hydroxy Fluvastatin & 3-Hydroxy-5-keto Fluvastatin Oxidative_Stress->Keto_Fluvastatin Direct Oxidation Photolytic_Stress->Keto_Fluvastatin Indirect Oxidation Other_Degradants Other Degradation Products (e.g., Benzocarbazole, Lactones) Photolytic_Stress->Other_Degradants Complex Reactions Hydrolytic_Thermal_Stress->Keto_Fluvastatin Potential Intermediates Hydrolytic_Thermal_Stress->Other_Degradants

Caption: Fluvastatin degradation pathways leading to keto and other products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of fluvastatin degradation, providing explanations and actionable solutions.

Q1: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study. How can I identify if one of them is the keto-derivative?

A1:

  • Mass Spectrometry (MS) is your primary tool. The most definitive way to identify the keto-derivative is by using LC-MS. The keto-derivative will have a molecular weight that is 2 Da less than the parent fluvastatin molecule due to the loss of two hydrogen atoms during oxidation.

  • Relative Retention Time (RRT). In a well-developed stability-indicating HPLC method, degradation products will have different retention times from the parent drug. Based on polarity, the keto-derivative, being slightly more polar than some other potential degradants but less polar than the dihydroxy parent, will have a characteristic RRT. You can find literature on stability-indicating methods for fluvastatin that report the RRT of known impurities.[4]

  • UV Spectrum. While not definitive, you can compare the UV spectrum of the unknown peak with that of fluvastatin. The core chromophore (the indole ring system) is often retained in the keto-derivative, so the UV spectra may be similar, but shifts in λmax can occur.

Q2: My fluvastatin sample shows significant degradation under oxidative stress, but the mass balance is poor. Where are the other degradants?

A2:

  • Highly Polar or Non-UV Active Degradants. It's possible that some degradation products are too polar to be retained on your reversed-phase column under the current method conditions. They may be eluting in the solvent front. Consider using a more polar column or a gradient elution with a higher aqueous component at the beginning. Additionally, some fragments may not have a chromophore and will be invisible to a UV detector.

  • Precipitation or Adsorption. Degradation products can sometimes precipitate out of solution or adsorb to the surfaces of your vials or HPLC system, especially if they are poorly soluble. Ensure your sample preparation and mobile phase are optimized to maintain the solubility of all components.

  • Volatile Degradants. In some rare cases, degradation can lead to volatile products that are lost during sample preparation or analysis.

Q3: I am struggling to achieve baseline separation between fluvastatin and its keto-impurity. What chromatographic parameters should I adjust?

A3:

  • Mobile Phase Composition. Fine-tuning the organic modifier-to-buffer ratio is crucial. A small change in the percentage of acetonitrile or methanol can significantly impact resolution.[10]

  • pH of the Mobile Phase. The ionization state of fluvastatin and its degradation products can affect their retention and peak shape. Adjusting the pH of the aqueous portion of your mobile phase can improve separation. A pH of around 3.0 to 4.5 is often used.[4][11]

  • Column Chemistry. If mobile phase optimization is insufficient, consider a different column stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide the necessary separation.

  • Temperature. Column temperature affects viscosity and mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of the analytes.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Separation, Unknown Peak) Check_Method Review HPLC Method Parameters Start->Check_Method Adjust_Mobile_Phase Adjust Mobile Phase (Organic Ratio, pH) Check_Method->Adjust_Mobile_Phase Change_Column Change Column (Different Stationary Phase) Adjust_Mobile_Phase->Change_Column If separation is still poor Use_MS Employ LC-MS for Identification Adjust_Mobile_Phase->Use_MS If peak identity is unknown Change_Column->Use_MS Confirm_Structure Confirm Structure with Standards or Spectroscopic Data Use_MS->Confirm_Structure Resolved Issue Resolved Confirm_Structure->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies and a template for a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the fluvastatin sample under various stress conditions to generate potential degradation products and assess the stability-indicating capability of the analytical method.

Materials:

  • Fluvastatin sodium reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of fluvastatin sodium in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Reflux the solution at 60°C for 30 minutes.[8]

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of about 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Reflux the solution at 60°C for 30 minutes.[8]

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of about 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of about 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid fluvastatin powder in a hot air oven at 105°C for 6 hours.[8]

    • Dissolve the stressed powder to obtain a final concentration of about 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid fluvastatin powder to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours).[8]

    • Dissolve the stressed powder to obtain a final concentration of about 100 µg/mL in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow Start Prepare Fluvastatin Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Alkali Alkaline Hydrolysis Stress_Conditions->Alkali Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photolytic Degradation Stress_Conditions->Photo Neutralize_Dilute Neutralize (if applicable) and Dilute Acid->Neutralize_Dilute Alkali->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Data_Evaluation Evaluate Data (Peak Purity, Mass Balance) HPLC_Analysis->Data_Evaluation End Characterize Degradants Data_Evaluation->End

Caption: Workflow for conducting forced degradation studies on fluvastatin.

Stability-Indicating HPLC Method

Objective: To provide a robust and reliable HPLC method for the separation and quantification of fluvastatin from its degradation products, including the keto-derivative.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 4.5) in a suitable ratio (e.g., 75:25 v/v)[4] or Methanol:Water (70:30, v/v) with pH adjusted to 3.0 with orthophosphoric acid[10][12]
Flow Rate 1.0 mL/min[10][12]
Detection Wavelength 305 nm[4] or 242 nm[4]
Column Temperature Ambient or 30°C[13]
Injection Volume 10-20 µL

Method Validation: This method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Summary

The following table summarizes typical degradation behavior of fluvastatin under various stress conditions. The extent of degradation can vary based on the exact experimental conditions.

Stress ConditionTypical Degradation (%)Major Degradants Observed
Acid Hydrolysis (0.1 M HCl, 60°C, 30 min) 5-15%Dehydration and rearrangement products[9]
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 30 min) Stable to minor degradationHydrolysis of potential ester impurities
Oxidative (3% H₂O₂, RT, 24 h) 10-20%Keto-derivatives , other oxidation products[8]
Thermal (105°C, 6 h) Stable to minor degradationLactone formation[14]
Photolytic (UV & Visible Light) SignificantBenzocarbazole-like products, various photoproducts[7]

Conclusion

The degradation of fluvastatin, particularly the formation of its keto-derivative, is a critical aspect of its chemical stability profile. A thorough understanding of the degradation pathways, coupled with robust analytical methods and a systematic approach to troubleshooting, is essential for ensuring the quality, safety, and efficacy of fluvastatin-containing products. This guide provides a comprehensive resource for researchers and scientists working in this field, empowering them to conduct their studies with confidence and scientific rigor.

References

  • Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct. Toxicological Sciences. [Link]

  • A comparison of the photolytic and photocatalytic degradation of fluvastatin. ResearchGate. [Link]

  • Review on Forced Degradation Study of Statins. ProQuest. [Link]

  • Forced degradation study of statins: a review. SciSpace. [Link]

  • Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Taylor & Francis Online. [Link]

  • method development and validation of fluvastatin by rp-hplc. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Forced degradation study of statins: A review. ResearchGate. [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development. [Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. [Link]

  • Review on Forced Degradation Study of Statins. CoLab. [Link]

  • Mechanism of antioxidative activity of fluvastatin-determination of the active position. PubMed. [Link]

  • The removal of fluvastatin with different pH of solution. ResearchGate. [Link]

  • Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. ResearchGate. [Link]

  • Mechanism of Antioxidative Activity of Fluvastatin–Determination of the Active Position. Chemical & Pharmaceutical Bulletin. [Link]

  • Fluvastatin. PubChem. [Link]

  • Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. PubMed. [Link]

Sources

Improving the resolution between fluvastatin and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical resolution of fluvastatin and its metabolites. Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is widely used to manage hypercholesterolemia.[1] Its metabolic pathway is complex, primarily involving cytochrome P450 enzymes, particularly CYP2C9, which leads to the formation of several hydroxylated and N-deisopropylated metabolites.[2][3][4] Achieving clear analytical separation between the parent drug and these closely related compounds is a frequent challenge in pharmacokinetic, toxicological, and quality control studies.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common separation challenges. We will explore the underlying chromatographic principles and provide practical, field-proven solutions to enhance the resolution, accuracy, and reliability of your analytical methods.

Understanding the Analytes: Fluvastatin and Its Metabolites

Successful separation begins with understanding the physicochemical properties of the target molecules. Fluvastatin is a racemic mixture of two enantiomers, (+)-3R,5S and (-)-3S,5R.[1][5] Its metabolism produces several key derivatives that must be resolved.

dot graph "Fluvastatin_Metabolic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Fluvastatin [label="Fluvastatin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite5OH [label="5-Hydroxyfluvastatin", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite6OH [label="6-Hydroxyfluvastatin\n(Most Abundant)", fillcolor="#FBBC05", fontcolor="#202124"]; MetaboliteN [label="N-desisopropyl\nfluvastatin", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions Fluvastatin -> Metabolite5OH [label="CYP2C9, CYP3A4"]; Fluvastatin -> Metabolite6OH [label="CYP2C9"]; Fluvastatin -> MetaboliteN [label="CYP2C9"]; } केंदot Caption: Metabolic pathway of fluvastatin.

The primary metabolites differ from the parent compound mainly by the addition of hydroxyl groups or the removal of an isopropyl group. These modifications slightly increase the polarity of the molecules, which is the key property exploited for chromatographic separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Fluvastatin
Fluvastatin C₂₄H₂₆FNO₄411.47Parent Drug
5-Hydroxyfluvastatin C₂₄H₂₆FNO₅427.47Addition of -OH group
6-Hydroxyfluvastatin C₂₄H₂₆FNO₅427.47Addition of -OH group
N-desisopropyl fluvastatin C₂₁H₂₀FNO₄381.39Removal of isopropyl group from indole nitrogen

Data sourced from PubChem and other literature.[1][6]

Troubleshooting Guide: Improving Resolution

Poor resolution is one of the most common issues in liquid chromatography.[7] This section provides a systematic approach to diagnosing and solving these problems.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Poor Resolution (Rs < 1.5)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPeakShape [label="Assess Peak Shape", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Symmetric [label="Peaks are Symmetric\n(Co-elution Issue)"]; Asymmetric [label="Peaks are Asymmetric\n(Tailing or Fronting)"]; OptimizeSelectivity [label="Optimize Selectivity (α)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeEfficiency [label="Optimize Efficiency (N)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SelectivityActions [label="1. Adjust Mobile Phase pH\n2. Change Organic Solvent (ACN vs. MeOH)\n3. Modify Buffer Concentration\n4. Change Column Chemistry", align=left]; EfficiencyActions [label="1. Reduce System Dead Volume\n2. Use a Longer Column or Smaller Particles\n3. Optimize Flow Rate\n4. Check for Column Contamination", align=left];

// Edge Definitions Start -> CheckPeakShape; CheckPeakShape -> Symmetric [label="Symmetric"]; CheckPeakShape -> Asymmetric [label="Asymmetric"]; Symmetric -> OptimizeSelectivity; Asymmetric -> OptimizeEfficiency; OptimizeSelectivity -> SelectivityActions; OptimizeEfficiency -> EfficiencyActions; } केंदot Caption: Logical workflow for troubleshooting poor resolution.

Issue 1: Poor Resolution Between Parent Drug and Hydroxylated Metabolites

This is the most common challenge, as the parent drug and its hydroxylated metabolites have very similar polarities.

Potential Cause & Scientific Explanation

  • Inadequate Mobile Phase Selectivity: The mobile phase is not interacting differently enough with the analytes. Fluvastatin has an acidic carboxylic acid group. Its pKa, and that of its metabolites, will dictate their ionization state. When the mobile phase pH is close to the pKa, small changes can dramatically alter retention and selectivity.

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to separate compounds with such similar structures. This can be due to column age, contamination, or using a column with larger particles or shorter length.[7]

Solutions

  • Adjust Mobile Phase pH:

    • Action: Modify the pH of the aqueous portion of your mobile phase. For fluvastatin, which is acidic, operating at a pH around 3.0-4.5 can ensure it is in its non-ionized form, increasing its retention on a C18 column and potentially enhancing separation from the slightly more polar metabolites.

    • Causality: Changing the pH alters the ionization state of the analytes, which in turn changes their interaction with the stationary phase. This is a powerful tool for manipulating selectivity (α).[7]

  • Change the Organic Solvent:

    • Action: If you are using acetonitrile (ACN), try substituting it with methanol (MeOH), or vice-versa. You can also try mixtures of the two.

    • Causality: ACN and MeOH have different solvent properties and will interact differently with the analytes and the stationary phase, leading to changes in elution order and/or spacing between peaks.

  • Optimize Column Chemistry:

    • Action: If a standard C18 column is not providing adequate resolution, switch to a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity for aromatic compounds like fluvastatin.

    • Causality: Different stationary phases provide alternative separation mechanisms (e.g., π-π interactions with a phenyl column), which can be exploited to resolve structurally similar compounds.

Issue 2: Peak Tailing for Fluvastatin

Peak tailing reduces resolution and compromises accurate integration.

Potential Cause & Scientific Explanation

  • Secondary Interactions: The acidic fluvastatin molecule can engage in secondary interactions with active sites on the silica backbone of the column, especially if low-purity silica is used. This leads to a portion of the analyte being retained longer, causing the peak to tail.

  • Column Contamination/Void: Buildup of matrix components on the column frit or a void in the packing material can disrupt the flow path, leading to peak distortion.[8]

Solutions

  • Use a Low-Concentration Acid Additive:

    • Action: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase.

    • Causality: The acid acts as a competing agent for the active silanol sites on the stationary phase, preventing the fluvastatin molecules from interacting with them and thereby reducing peak tailing.

  • Clean or Replace the Column:

    • Action: Follow the manufacturer's instructions for column cleaning. If performance does not improve, the column may be irreversibly damaged and should be replaced.[8]

    • Causality: A clean, well-packed column ensures a homogenous flow path, which is essential for sharp, symmetrical peaks.

Issue 3: Inconsistent Retention Times

Fluctuating retention times make peak identification unreliable.

Potential Cause & Scientific Explanation

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or improper mixing.

  • Temperature Fluctuations: The temperature of the column is not stable. Even small changes in temperature can affect mobile phase viscosity and analyte retention.[9][10]

  • System Leaks or Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate due to leaks or worn pump seals.[10]

Solutions

  • Use a Column Thermostat:

    • Action: Always use a column oven set to a stable temperature (e.g., 30-40 °C).

    • Causality: A constant temperature ensures consistent mobile phase viscosity and predictable analyte retention, leading to stable retention times.

  • Prepare Fresh Mobile Phase Daily:

    • Action: Prepare fresh mobile phase for each run and keep the solvent bottles capped to prevent evaporation. Ensure the solvents are thoroughly degassed.

    • Causality: A consistent mobile phase composition is critical for reproducible chromatography.

  • Perform System Maintenance:

    • Action: Regularly check for leaks in the system and perform preventative maintenance on the pump as recommended by the manufacturer.

    • Causality: A well-maintained system delivers a precise and consistent flow rate, which is fundamental for stable retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for fluvastatin and its metabolites?

A robust starting point is a reversed-phase HPLC-UV method. See the detailed protocol in the next section. A C18 column with a mobile phase of acetonitrile and a low pH phosphate buffer is a widely used and effective combination.[11][12]

Q2: My resolution is still poor after trying everything. What other techniques can I use?

If HPLC is not providing the required resolution, consider Capillary Electrophoresis (CE). CE is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio. For chiral compounds like fluvastatin, adding a chiral selector like cyclodextrin to the buffer can resolve the enantiomers.[13][14][15]

Q3: How do I choose the right detection wavelength?

Fluvastatin has UV absorbance maxima around 235-242 nm and 305 nm.[11][12][16] Monitoring at 240 nm or 305 nm typically provides good sensitivity. A photodiode array (PDA) detector is highly recommended to check for peak purity and confirm the identity of the metabolites.

Q4: I am working with plasma samples. How can I avoid matrix interference?

Proper sample preparation is critical. For plasma, a liquid-liquid extraction (LLE) with a solvent like diisopropyl ether at an acidic pH (~5.0) or a solid-phase extraction (SPE) is highly effective at removing proteins and other interferences before injection.[5][17]

Q5: An unknown peak is co-eluting with my fluvastatin peak in patient samples. What could it be?

During incurred sample analysis, researchers have reported an unknown isobaric metabolite that shares the same mass transition as fluvastatin.[6][18] This requires modifying the chromatographic conditions to resolve this interference. Using a high-resolution mass spectrometer can help in identifying such unknown interferences.

Experimental Protocols

Protocol 1: Baseline RP-HPLC-UV Method for Fluvastatin and Metabolites

This protocol provides a validated starting point for method development.

ParameterRecommended Condition
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Start with a 70:30 (A:B) ratio, then ramp to a higher concentration of B as needed to elute all compounds.
Flow Rate 1.0 - 1.2 mL/min[12]
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Detection UV at 240 nm[19]
Internal Standard (IS) Warfarin or Simvastatin can be considered[16][17]

Step-by-Step Methodology:

  • System Preparation:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare calibration standards and QC samples in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • For biological samples, perform protein precipitation followed by LLE or SPE.

  • System Suitability Test (SST):

    • Inject a standard mixture containing fluvastatin and available metabolite standards.

    • Verify that the system is performing adequately:

      • Resolution (Rs) between critical pairs > 1.5

      • Tailing factor for all peaks between 0.9 and 1.5

      • Relative standard deviation (RSD) for replicate injections < 2%

  • Analysis:

    • Create a sequence with standards, QCs, and unknown samples.

    • Run the sequence and process the data.

References
  • Fluvastatin Pathway, Pharmacokinetics - ClinPGx. [Link]

  • What are common causes of low resolution for a liquid chromatography (LC) column? - Waters Knowledge Base. [Link]

  • Chemical structures of fluvastatin sodium and its metabolites, M2 and M4. - ResearchGate. [Link]

  • Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed. [Link]

  • Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis - PubMed. [Link]

  • Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem. [Link]

  • [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed. [Link]

  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. [Link]

  • Fluvastatin - StatPearls - NCBI Bookshelf. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Full article: Potentially New Isobaric Metabolite of Fluvastatin Observed by LC–MS/MS During Incurred Sample Analysis. [Link]

  • Definition of fluvastatin sodium - NCI Drug Dictionary - National Cancer Institute. [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. [Link]

  • Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed. [Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. [Link]

  • Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed. [Link]

  • Chiral separation of fluvastatin enantiomers by capillary electrophoresis - OUCI. [Link]

  • Clinical pharmacokinetics of fluvastatin - PubMed. [Link]

  • What are the Reasons for Resolution Failure in HPLC? - Chromatography Today. [Link]

  • A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed. [Link]

  • Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem. [Link]

  • (left) Pharmacokinetic pathway of fluvastatin. Region A: metabolism of... | Download Scientific Diagram - ResearchGate. [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - ALWSCI. [Link]

  • Dose dependency of fluvastatin pharmacokinetics in serum determined by reversed phase HPLC - PubMed. [Link]

  • Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection - PubMed. [Link]

  • Showing metabocard for Fluvastatin (HMDB0015227) - Human Metabolome Database. [Link]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. [Link]

  • Validated analysis of fluvastatin in a pharmaceutical formulation and serum by capillary electrophoresis | Request PDF - ResearchGate. [Link]

  • Fluvastatin - Wikipedia. [Link]

  • [Antioxidative effects of fluvastatin, and its major metabolites] - PubMed. [Link]

Sources

Technical Support Center: Stability of 3-Keto Fluvastatin in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Keto Fluvastatin. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this compound in solution. As a key process-related impurity and oxidative degradant of Fluvastatin, understanding and controlling the stability of 3-Keto Fluvastatin is critical for analytical method development, quality control, and the overall integrity of your research.[1][2]

This document moves beyond simple protocols to explain the causal factors behind the stability issues you may encounter. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the reliability of your experimental data.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a rapid increase in new or existing impurity peaks in my 3-Keto Fluvastatin reference standard solution. What is the likely cause?

A1: The appearance of new peaks or the growth of existing ones in a 3-Keto Fluvastatin solution is a clear indicator of degradation. Given that 3-Keto Fluvastatin is itself an oxidative impurity of Fluvastatin, it is susceptible to further degradation. The primary culprits are typically environmental factors that were not adequately controlled during solution preparation, handling, or storage.

Causality and Troubleshooting Workflow:

The stability of statins, including Fluvastatin and its derivatives, is intrinsically linked to their chemical structure and susceptibility to hydrolysis, oxidation, and photodegradation.[3][4][5]

Troubleshooting Workflow Diagram

G start Impurity Peaks Observed in 3-Keto Fluvastatin Solution cond_light Was the solution protected from light? start->cond_light cond_ph What is the pH of the solvent/buffer? cond_light->cond_ph Yes sol_light Store in amber vials. Minimize exposure during handling. cond_light->sol_light No cond_temp How was the solution stored (temperature)? cond_ph->cond_temp Neutral sol_ph Maintain pH around 4.5 for stability. Avoid strongly acidic or basic conditions. cond_ph->sol_ph Acidic/Basic cond_atm Was the solution prepared under an inert atmosphere? cond_temp->cond_atm Frozen sol_temp Store stock solutions at -20°C or below. Prepare working solutions fresh. cond_temp->sol_temp Room Temp/ Refrigerated cond_atm->start Yes (Re-evaluate other factors) sol_atm Use degassed solvents. Consider purging with Nitrogen or Argon. cond_atm->sol_atm No

Caption: Troubleshooting workflow for 3-Keto Fluvastatin solution instability.

Key Degradation Pathways to Consider:

  • Photodegradation: Fluvastatin is highly sensitive to light, particularly UV-A radiation.[6] This photosensitivity extends to its derivatives. Exposure to ambient or UV light can rapidly cause the formation of numerous photoproducts, including benzocarbazole-like compounds.[6]

    • Preventative Action: Always prepare and store solutions in amber glass vials or light-blocking centrifuge tubes. Minimize exposure to direct light during experimental procedures.

  • pH-Dependent Hydrolysis: Statins are known to be susceptible to hydrolysis under both acidic and alkaline conditions.[3][4][7] While Fluvastatin is relatively more stable in neutral aqueous solutions, strong acids or bases will accelerate degradation.[8] Acid-catalyzed degradation of Fluvastatin can lead to dehydration and lactonization.[9]

    • Preventative Action: Use buffered solutions to maintain a stable pH. For general stability, a pH of around 4.5 is often optimal for statin lactone forms, while the hydroxy acid form (like Fluvastatin) is more stable at neutral pH.[10] If your experiment allows, prepare solutions in a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4).

  • Oxidation: Since 3-Keto Fluvastatin is an oxidative degradant, the presence of dissolved oxygen or oxidizing agents in your solution can promote further degradation.[1][2]

    • Preventative Action: Use high-purity, degassed solvents for solution preparation. For long-term storage of valuable standards, consider purging the vial headspace with an inert gas like argon or nitrogen. The inclusion of antioxidants may be a viable control strategy.[1][2]

  • Thermal Stress: Elevated temperatures accelerate all chemical degradation pathways.[3][4]

    • Preventative Action: Prepare stock solutions at room temperature but store them frozen (-20°C or -80°C). Aqueous working solutions are significantly less stable and should be prepared fresh from frozen organic stock immediately before use. It is not recommended to store aqueous solutions for more than a day.[8]

Q2: I am trying to quantify 3-Keto Fluvastatin in a sample that also contains Fluvastatin. What are the critical parameters for developing a stability-indicating HPLC method?

A2: A stability-indicating analytical method is one that can accurately and selectively quantify the target analyte in the presence of its potential degradation products, process impurities, and other matrix components.[11] For 3-Keto Fluvastatin, this means your HPLC method must be able to baseline-resolve it from the parent drug, Fluvastatin, and other known impurities like Fluvastatin lactone or the anti-isomer.[12]

Key HPLC Method Development Parameters:

ParameterRecommended Starting Point & Rationale
Column C18 (e.g., ODS Hypersil, Zorbax), 250 x 4.6 mm, 5 µm particle size. This provides excellent hydrophobic retention and resolving power for statins and their relatively non-polar impurities.[9][13]
Mobile Phase A gradient or isocratic mixture of an organic solvent (Methanol or Acetonitrile) and an aqueous buffer. A common starting point is Methanol:Buffer (e.g., 70:30, v/v).[8][9] The buffer (e.g., 20mM Phosphate or 0.10 M Ammonium Acetate) controls the ionization state of the acidic analytes, which is crucial for consistent retention and peak shape. Adjusting the pH to 4.5 can be a good starting point.[14]
Flow Rate 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[8][9]
Detection UV detection at 305 nm. Fluvastatin has a strong absorbance maximum at this wavelength, and its structural similarity to 3-Keto Fluvastatin suggests this is a suitable wavelength for detection of both.[8] Fluorescence detection (Excitation: 305 nm, Emission: 380 nm) can be used for much higher sensitivity if needed.[15]
Column Temp. Ambient or controlled at 25-30°C. Maintaining a constant temperature ensures reproducible retention times.

Experimental Protocol: Forced Degradation Study for Method Validation

To prove your method is stability-indicating, you must perform forced degradation (stress testing) on Fluvastatin to intentionally generate 3-Keto Fluvastatin and other degradants.[3][5][7]

  • Prepare Stock Solutions: Prepare a solution of high-purity Fluvastatin in a suitable solvent (e.g., methanol).

  • Apply Stress Conditions (in separate aliquots):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[4][7]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.[4][7]

    • Oxidation: Add 3-6% H₂O₂ and keep at room temperature for 24 hours.[7] This condition is most likely to generate 3-Keto Fluvastatin.

    • Thermal Degradation: Heat a solid sample or solution at a high temperature (e.g., 105°C) for several hours.[7]

    • Photodegradation: Expose a solution to direct sunlight or a UV lamp (e.g., 254 nm) for 24-48 hours.[3]

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples appropriately. Analyze them using your developed HPLC method alongside an unstressed Fluvastatin standard and a 3-Keto Fluvastatin reference standard.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are well-resolved from the main Fluvastatin peak and the 3-Keto Fluvastatin peak, and peak purity analysis (using a DAD/PDA detector) confirms that each peak is spectrally homogeneous.

Fluvastatin Degradation Pathway

G Fluv Fluvastatin (Hydroxy Acid Form) Keto 3-Keto Fluvastatin Fluv->Keto Oxidative Stress Lactone Fluvastatin Lactone Fluv->Lactone Dehydration Photo Photoproducts (e.g., Benzocarbazole-like) Fluv->Photo Photolysis Ox Oxidation (e.g., H₂O₂) Ox->Keto Acid Acidic Conditions (e.g., HCl, Heat) Acid->Lactone Light UV Light Light->Photo

Sources

Minimizing the formation of 3-Keto Fluvastatin during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Formation of 3-Keto Fluvastatin

Welcome to the technical support center for Fluvastatin synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the challenge of minimizing the formation of the 3-Keto Fluvastatin impurity during your experiments. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you optimize your synthetic route and ensure the highest purity of your final product.

Understanding the Challenge: The Formation of 3-Keto Fluvastatin

3-Keto Fluvastatin is a significant process-related and degradation impurity that arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain of the Fluvastatin molecule.[1] Its presence can impact the potency, stability, and overall quality of the active pharmaceutical ingredient (API).[1] Effective control of this impurity is therefore a critical aspect of Fluvastatin synthesis.

This guide will provide you with the necessary knowledge and practical steps to control and minimize the formation of this critical impurity.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to help you troubleshoot specific issues you may encounter during your synthesis.

Question 1: I am observing a higher than expected level of 3-Keto Fluvastatin in my crude reaction mixture post-reduction. What are the likely causes and how can I mitigate this?

Answer:

Elevated levels of 3-Keto Fluvastatin post-reduction can be attributed to several factors, primarily related to incomplete reduction or oxidative conditions during the reaction and workup.

Potential Causes and Immediate Actions:

  • Incomplete Reduction: The stoichiometry and activity of your reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice for this reduction.[2][3]

    • Recommendation: Ensure your NaBH₄ is fresh and has been stored under anhydrous conditions. Consider increasing the molar equivalents of NaBH₄. However, be mindful that excess reductant can lead to other side reactions. A carefully controlled addition is key.

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your reagents or solvents can lead to the formation of the keto-impurity.

    • Recommendation: Use freshly distilled, deoxygenated solvents. Purging your reaction vessel with an inert gas like nitrogen or argon before and during the reaction is highly recommended to create an inert atmosphere.[1]

  • Reaction Temperature: The reduction of the ketone precursor to the diol is typically performed at low temperatures to enhance stereoselectivity and minimize side reactions.[4]

    • Recommendation: Maintain a low reaction temperature, ideally between -78°C and -70°C, during the addition of the reducing agent.[5] Carefully monitor the internal temperature of the reaction.

Experimental Protocol for Optimized Reduction:

  • Under a nitrogen atmosphere, dissolve the keto-ester precursor in anhydrous, deoxygenated THF or a mixture of THF and methanol.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution or slurry of sodium borohydride in a suitable solvent. The slow addition helps to control the exotherm and maintain a low temperature.

  • Stir the reaction mixture at -78°C for the prescribed time, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, proceed with a carefully controlled quench at low temperature before warming to room temperature.

Question 2: My in-process control (IPC) analytics show an increase in 3-Keto Fluvastatin during the workup and extraction steps. What could be happening?

Answer:

The workup and extraction phase is a point of vulnerability for the newly formed diol, as it can be exposed to atmospheric oxygen and potentially acidic or basic conditions that might promote oxidation.

Potential Causes and Immediate Actions:

  • Aerial Oxidation: Exposure of the reaction mixture to air, especially during transfers and phase separations, can lead to oxidation.

    • Recommendation: Maintain an inert atmosphere as much as possible during the workup. Use deoxygenated water and solvents for quenching and extraction. Minimize the time the product is exposed to the atmosphere.

  • pH of the Aqueous Phase: The stability of Fluvastatin and its precursors can be pH-dependent.[6] Extreme pH values during workup could potentially contribute to degradation.

    • Recommendation: Use a buffered aqueous solution for quenching and washing to maintain a stable pH. A slightly basic pH is generally preferred for the final product to prevent lactonization, but during workup, a neutral or mildly acidic quench might be necessary depending on the specific reaction conditions. Careful pH monitoring and control are essential.

  • Presence of Trace Metals: Trace metal impurities can catalyze oxidation reactions.

    • Recommendation: Use high-purity reagents and ensure your glassware is scrupulously clean. If metal-catalyzed oxidation is suspected, consider the use of a chelating agent like EDTA during the workup.

Frequently Asked Questions (FAQs)

This section addresses common questions about the formation and control of 3-Keto Fluvastatin.

What is the mechanism of 3-Keto Fluvastatin formation?

The primary mechanism is the oxidation of the secondary alcohol at the C3 position of the heptenoic acid side chain to a ketone. This can occur if the initial reduction of the diketo-precursor is incomplete, leaving the 3-keto group untouched, or through the re-oxidation of the desired 3-hydroxyl group. The presence of oxygen, trace metals, and non-optimal pH and temperature can facilitate this oxidative process.

Diagram: Formation Pathway of 3-Keto Fluvastatin

G Keto_Precursor 5-Hydroxy-3-Keto Precursor Fluvastatin Fluvastatin (3,5-Diol) Keto_Precursor->Fluvastatin Reduction (e.g., NaBH₄) Keto_Impurity 3-Keto Fluvastatin Keto_Precursor->Keto_Impurity Incomplete Reduction Fluvastatin->Keto_Impurity Oxidation (O₂, trace metals)

Caption: Simplified pathway showing the desired reduction and potential routes to the 3-Keto impurity.

Are there any specific antioxidants that can be used during the synthesis?

While the literature often mentions the inclusion of antioxidants as a control strategy, specific examples for use during the synthesis are not extensively detailed in publicly available literature.[1] However, based on general principles of organic synthesis, the use of radical scavengers could be explored. It is more common and often more effective to prevent oxidation by maintaining an inert atmosphere and controlling other reaction parameters. For the final API formulation, antioxidants like butylated hydroxytoluene (BHT) are sometimes used.[7]

How can I effectively remove 3-Keto Fluvastatin if it has already formed?

If significant amounts of 3-Keto Fluvastatin are present in your crude product, purification is necessary.

  • Crystallization: This is a primary method for purifying Fluvastatin.[4] The difference in polarity between Fluvastatin (a diol) and 3-Keto Fluvastatin (a keto-alcohol) can be exploited.

    • Recommended Solvent Systems: Experiment with solvent systems of varying polarity. A common approach is to use a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane) to induce crystallization.

  • Chromatography: For laboratory-scale purification or for obtaining highly pure reference standards, column chromatography using silica gel can be effective. The more polar diol (Fluvastatin) will typically have a lower Rf value than the less polar keto-impurity.

Table 1: Summary of Control Strategies

ParameterRecommendationRationale
Reducing Agent Use fresh, high-purity NaBH₄ in appropriate stoichiometry.Ensures complete and efficient reduction of the keto group.[3]
Reaction Atmosphere Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.Prevents aerial oxidation of the desired product.[1]
Temperature Conduct the reduction at low temperatures (-78°C to -70°C).Enhances selectivity and minimizes side reactions.[5]
Solvents & Reagents Use anhydrous, deoxygenated solvents and high-purity reagents.Minimizes the presence of water and oxidizing contaminants.
pH Control Use buffered solutions during workup to maintain a stable pH.Fluvastatin is sensitive to acidic conditions.[6]
Purification Employ optimized crystallization or chromatography methods.Effectively removes the less polar 3-Keto impurity.[4]

Concluding Remarks

The formation of 3-Keto Fluvastatin is a manageable challenge in the synthesis of Fluvastatin. By understanding the underlying causes of its formation and implementing rigorous control over your experimental conditions, you can consistently produce a high-purity product. This guide provides a starting point for troubleshooting and process optimization. For further assistance, please do not hesitate to reach out to our technical support team.

References

  • Veeprho. 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. [Link]

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(1), 13–18. [Link]

  • ResearchGate. (n.d.). An Improved Manufacturing Process for Fluvastatin | Request PDF. [Link]

  • Reddy, M. S. N., Reddy, B. K., Reddy, C. K., Kumar, M. K., Rajan, S. T., & Reddy, M. S. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174. [Link]

  • Google Patents. (n.d.).
  • Scribd. (n.d.). Full Papers: An Improved Manufacturing Process For Fluvastatin | PDF | Statin | Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem. [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin-impurities. [Link]

  • ResearchGate. (n.d.). Chemical Stability Studies of Fluvastatin Concerning the Formation of... | Download Table. [Link]

  • Barmpalexis, P., Kachrimanis, K., & Georgarakis, E. (2015). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. European Journal of Pharmaceutics and Biopharmaceutics, 89, 135–146. [Link]

  • Allmpus. (n.d.). fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Piecha, M., Sarakha, M., Trebše, P., & Kocar, D. (2009). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Environmental Chemistry Letters, 8(2), 185-191. [Link]

  • ResearchGate. (n.d.). Sodium Borohydride reactivity with different solvents | Request PDF. [Link]

  • Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. [Link]

  • International Journal of Novel Research and Development. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD, 9(8). [Link]

  • SynZeal. (n.d.). Fluvastatin EP Impurity G | 101125-34-2. [Link]

  • Journal of Synthetic Chemistry. (2024). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. [Link]

  • Hosokawa, T., Naganuma, T., & Kakinuma, K. (1995). Antioxidative effect of fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, on peroxidation of phospholipid liposomes. Biological & Pharmaceutical Bulletin, 18(8), 1125–1128. [Link]

Sources

Technical Support Center: Matrix Effects in the Analysis of 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the bioanalysis of 3-Keto Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis. Matrix effects are a significant and often underestimated hurdle in developing robust and reliable bioanalytical methods. They can lead to inaccurate quantification, poor reproducibility, and failed validation batches.

This document provides in-depth, field-proven insights and actionable troubleshooting protocols to help you identify, diagnose, and mitigate matrix effects, ensuring the integrity and accuracy of your data in alignment with global regulatory standards.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding matrix effects in the context of 3-Keto Fluvastatin analysis.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[2][4] Because these interfering components are often invisible in the chromatogram but affect the analyte's ability to form ions in the MS source, matrix effects can lead to significant errors in accuracy and precision.[5][6]

Q2: Why is the analysis of a metabolite like 3-Keto Fluvastatin particularly susceptible to matrix effects?

Metabolites like 3-Keto Fluvastatin are often more polar than their parent drug. In reversed-phase chromatography, highly polar compounds may have limited retention, causing them to elute early in the chromatographic run.[7] This early elution zone is often where a high concentration of endogenous polar matrix components, such as glycerophosphocholines, also elute, leading to a greater risk of co-elution and significant matrix effects.[8]

Q3: What are the primary sources of matrix effects in a biological matrix like human plasma?

The most significant source of matrix effects in plasma is phospholipids , which are major components of cell membranes.[1][9][10] Due to their amphipathic nature, they are often co-extracted with analytes and can cause profound ion suppression.[10][11] Other sources include salts, endogenous metabolites, proteins, and anticoagulants used during sample collection.[1]

Q4: How do regulatory agencies like the FDA and EMA require matrix effects to be evaluated?

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[12][13][14][15] The standard approach is to compare the response of an analyte spiked into an extracted blank matrix from multiple sources (at least six different individuals) with the response of the analyte in a neat solution.[14] This quantitative assessment helps ensure that the method is free from variable matrix effects across different patient or subject samples.[16]

Part 2: Troubleshooting Guides - From Diagnosis to Resolution

This section provides structured guides to diagnose and resolve specific issues arising from matrix effects during the analysis of 3-Keto Fluvastatin.

Guide 1: Poor Reproducibility and Inaccurate Quantification

Symptom: You are observing high variability in your quality control (QC) samples, inconsistent analyte/internal standard (IS) area ratios, and a general failure to meet the precision and accuracy criteria outlined in regulatory guidelines (e.g., ±15% for accuracy, ≤15% CV for precision).[13][14]

Potential Cause: This is a classic sign of variable matrix effects. The type and concentration of interfering endogenous components can differ significantly between individual lots of biological matrix, causing the degree of ion suppression or enhancement to vary from sample to sample.[17][18]

Diagnostic Workflow: Confirming the Presence and Nature of Matrix Effects

This experiment is invaluable during method development to visualize the regions of ion suppression or enhancement across your entire chromatographic gradient.[2][19]

Protocol: Post-Column Infusion Experiment

  • Prepare Solutions:

    • Infusion Solution: A standard solution of 3-Keto Fluvastatin and its internal standard (IS) in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

    • Injection Sample: An extracted blank matrix sample (e.g., plasma processed via protein precipitation).

  • System Setup:

    • Use a T-junction to connect the infusion pump to the LC flow path between the analytical column and the mass spectrometer inlet.

    • Set the infusion pump to deliver the Infusion Solution at a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the solution into the MS to obtain a stable baseline signal for 3-Keto Fluvastatin and its IS.

  • Analysis:

    • Inject the extracted blank matrix sample onto the LC column and run your chromatographic gradient.

    • Monitor the signal of the infused analyte and IS. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

G cluster_LC LC System LC_Pump LC Pump Autosampler Autosampler (Injects Blank Matrix Extract) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-Junction Column->Tee LC Eluent Infusion_Pump Syringe Pump (Constant flow of Analyte + IS) Infusion_Pump->Tee Infusion Solution MS Mass Spectrometer Tee->MS Combined Flow G cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Extraction Spike start Start: Obtain Blank Matrix (6+ sources) spike_neat Spike Analyte + IS into Mobile Phase start->spike_neat extract_blank Perform Sample Extraction on Blank Matrix start->extract_blank analyze Analyze Both Sets by LC-MS/MS spike_neat->analyze spike_post Spike Analyte + IS into Extracted Matrix extract_blank->spike_post spike_post->analyze calculate Calculate Matrix Factor (MF) and IS-Normalized MF analyze->calculate end Evaluate Results: CV% of IS-Normalized MF ≤ 15% calculate->end

Caption: Workflow for quantitative matrix effect assessment.

Guide 2: Low Sensitivity & Poor Signal-to-Noise

Symptom: You are struggling to achieve the desired Lower Limit of Quantification (LLOQ) for 3-Keto Fluvastatin. The signal-to-noise ratio is low, and the peak shape is poor at low concentrations.

Potential Cause: This is likely due to significant and consistent ion suppression. Your analyte is co-eluting with a high concentration of interfering compounds, most commonly phospholipids, which suppress its ionization and reduce the signal reaching the detector. [10][11]

Mitigation Strategies: Reducing or Eliminating Matrix Effects

The most effective way to combat matrix effects is to remove the interfering components before analysis. [20]A simple protein precipitation is often insufficient as it does not remove phospholipids. [11][21]

Technique Mechanism Phospholipid Removal Pros Cons
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation. Poor [21] Fast, simple, inexpensive. Does not remove phospholipids or other small molecules; high risk of matrix effects. [11]
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an immiscible organic solvent based on pH and polarity. Moderate to Good Cleaner extracts than PPT; can be selective. Can be labor-intensive; analyte recovery may be lower; solvent selection is critical. [20]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution. Good to Excellent Provides very clean extracts; high selectivity; can concentrate the sample. More expensive; requires method development. [22]

| HybridSPE®-Phospholipid | Combines protein precipitation with specific removal of phospholipids via zirconium-coated particles. | Excellent [9][21]| Simple workflow similar to PPT but with superior phospholipid removal. | Higher cost than standard PPT plates. |

Recommendation: If experiencing significant suppression, move from PPT to a more selective technique like SPE or HybridSPE®. The cleaner sample will almost certainly improve sensitivity. [21]

If sample preparation cannot fully resolve the issue, modify your LC method to chromatographically separate 3-Keto Fluvastatin from the zone of ion suppression identified in your post-column infusion experiment.

  • Increase Organic Content in Gradient: Phospholipids are often highly retained on C18 columns. A steep, high-organic gradient at the end of each run can help wash them off the column, but it's better to separate them from the analyte during the run. [8][11]* Change Column Chemistry: If using a standard C18 column, consider a different stationary phase. A Phenyl-Hexyl or a pentafluorophenyl (PFP) column offers different selectivity through pi-pi interactions and may better resolve your analyte from interferences.

  • Adjust Mobile Phase pH: Modifying the mobile phase pH can alter the retention time of both your analyte and interfering compounds, potentially moving your analyte out of the suppression zone.

Using a proper internal standard is critical. A SIL-IS (e.g., 3-Keto Fluvastatin-d4) is the gold standard for quantitative bioanalysis. [25][26][27] Why is a SIL-IS crucial? A SIL-IS is chemically identical to the analyte and will co-elute perfectly. [28]Therefore, it experiences the exact same extraction variability and matrix effects as the analyte. [18][27]This allows it to accurately compensate for signal suppression or enhancement, dramatically improving accuracy and precision. An analogue IS, which has a different chemical structure, will have a different retention time and will not experience the same matrix effects, making it a poor choice for compensation. [25][26]

Guide 3: Incurred Sample Reanalysis (ISR) Failure

Symptom: Your method passed validation, but when you re-analyze incurred (study) samples, the results do not match the original values within the accepted limits (e.g., ±20%).

Potential Cause: This can be a complex issue. While it could be due to analyte stability problems, it is often caused by subject-specific matrix effects not captured during validation or the presence of an unknown, co-eluting metabolite that is interfering with quantification. [23][24]

Investigative Steps: Uncovering Hidden Interferences
  • Thorough Chromatogram Review: Visually inspect the chromatograms of the failing ISR samples alongside the original analysis and calibration standards. Look for any new or shouldering peaks at the retention time of your analyte or IS that are present in the incurred samples but not in the standards. [23]2. Investigate Isobaric Metabolites: Fluvastatin is known to have several metabolites, some of which could be isobaric (have the same mass) with 3-Keto Fluvastatin or could convert to 3-Keto Fluvastatin in the MS source. [23][24]A previously validated method may not have had the chromatographic resolution to separate these.

    • Action: Re-optimize the chromatographic method to achieve baseline separation of the analyte from any interfering peaks observed in the incurred samples. This may require testing different columns and mobile phases.

  • Evaluate Specific Matrix Types: The matrix used for validation (typically pooled from healthy volunteers) may not represent the matrix from a specific patient population (e.g., patients with renal or hepatic impairment).

    • Action: If possible, obtain blank matrix from the specific patient population and re-run the quantitative matrix effect assessment (Guide 1, Step B) to confirm if the method is robust for that specific matrix.

References
  • Bansal, S., & DeStefano, A. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]

  • Liang, X., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 433-447. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Pucci, V., et al. (2008). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B, 877(22), 2083-2090. [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Singh, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research, 1(7). [Link]

  • Celerion. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]

  • Ji, A. J., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(28), 3021-3026. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Jiang, H., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(13), 2045-2058. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(14), 1743-1748. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Maurer, H. H. (2005). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Journal of Mass Spectrometry, 40(5), 659-667. [Link]

  • Resolve Mass Spectrometry. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • SlideShare. (2016). Bioanalytical method validation emea. [Link]

  • Mei, H. (2004). Matrix effects: Causes and solutions. In LC/MS Applications in Drug Development (pp. 129-151). John Wiley & Sons. [Link]

  • PharmaCompass. (2018). FDA guideline - Bioanalytical Method Validation. [Link]

  • Liu, A., & Luckwell, J. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 32(11), 612-622. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation. [Link]

  • Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(17), 1781-1784. [Link]

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 79-85. [Link]

  • Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827-1835. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • Bioanalysis Zone. (n.d.). Spotlight on Overcoming Matrix Effects. [Link]

  • Suneetha, A., & Rao, A. R. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Journal of Bioanalysis & Biomedicine, 3(5), 108-113. [Link]

  • Mei, H. (2003). Identifying and Overcoming Matrix Effects in Drug Discovery and Development. LCGC North America, 21(11), 1082-1092. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 103-113. [Link]

  • Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827-35. [Link]

  • Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(4), 1-5. [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]

  • Nirogi, R., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 120, 259-269. [Link]

  • Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 40(11), 522-527. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 562-571. [Link]

  • Käslin, J. O., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2542. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 130-136. [Link]

  • Jemal, M., et al. (1999). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 487-498. [Link]

Sources

Improving the yield and purity of synthetic 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Keto Fluvastatin. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this crucial Fluvastatin-related compound. Whether you are synthesizing it as a reference standard for impurity profiling or as a key intermediate, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Role of 3-Keto Fluvastatin

3-Keto Fluvastatin, chemically known as (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid, is a primary process-related impurity and oxidative degradation product in the manufacturing of Fluvastatin.[1][2] Its synthesis and isolation are critical for analytical purposes, including the validation of purity assays for the final Fluvastatin active pharmaceutical ingredient (API). This guide focuses on the controlled synthesis of its ester precursor, a key intermediate, and addresses the common challenges encountered in maximizing its yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the precursor of 3-Keto Fluvastatin?

The most established route is an aldol-type condensation. This involves reacting the dianion of a β-keto ester, such as tert-butyl acetoacetate, with an α,β-unsaturated aldehyde, specifically E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal.[3][4] This reaction directly forms the carbon skeleton of the target molecule.

Q2: Why is the use of a dianion necessary in the condensation reaction?

Using a dianion, typically formed by treating the β-keto ester with a strong base like sodium hydride followed by a second equivalent of a base like n-butyllithium, is a critical strategic choice. The first equivalent of base deprotonates the most acidic α-carbon (between the two carbonyls). The second equivalent deprotonates the less acidic terminal methyl group, creating a more reactive nucleophile at the terminal carbon. This prevents self-condensation of the acetoacetate and ensures it attacks the aldehyde electrophile in the desired manner, which is fundamental to achieving a high yield.[4]

Q3: What are the critical parameters to control during the synthesis?

The three most critical parameters are:

  • Stoichiometry of Reagents: Precise control over the molar ratios of the β-keto ester, bases, and the aldehyde is essential to prevent the formation of by-products.[4]

  • Temperature: The formation of the dianion and the subsequent condensation reaction are often temperature-sensitive. Low temperatures are typically required to maintain the stability of the organolithium reagent and control reaction kinetics.

  • Atmosphere: Both sodium hydride and n-butyllithium are highly reactive with moisture and oxygen. The entire process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents and ensure reaction efficiency.

Q4: How is 3-Keto Fluvastatin typically analyzed for purity?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical technique.[5][6] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[5][7] Detection is typically performed at a wavelength where the indole chromophore has strong absorbance, such as 242 nm or 305 nm.[5]

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and purification of the 3-Keto Fluvastatin precursor.

Issue 1: Low Yield of the Condensation Product

Q: My aldol condensation reaction is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I fix them?

Possible Causes & Recommended Solutions

Possible Cause Underlying Rationale & Mechanistic Insight Recommended Solution
Incomplete Dianion Formation If less than two full equivalents of base are used or if the bases are degraded by exposure to air/moisture, the monoanion will be the predominant species. This can lead to undesired side reactions or failure of the desired condensation.Ensure n-BuLi is properly titrated before use. Use high-quality, dry NaH. Perform the reaction under a strictly inert atmosphere (N₂ or Ar) with anhydrous solvents.
By-product Formation A major by-product can form when the enolate of the desired product (the aldol adduct) attacks a second molecule of the starting aldehyde.[4] This occurs if the aldehyde is not consumed quickly or if there is an excess of aldehyde relative to the reactive dianion.Control the stoichiometry carefully. A slight excess of the dianion can help consume the aldehyde completely. The addition sequence is also crucial; adding the aldehyde solution slowly to the pre-formed dianion solution at a controlled temperature often gives the best results.[4]
Incorrect Reaction Temperature The stability of the dianion and the rate of competing side reactions are highly dependent on temperature. Temperatures that are too high can lead to decomposition or undesired pathways.Maintain the recommended temperature for both dianion formation and the condensation step. For organolithium reagents, this is often below 0°C. Monitor the internal reaction temperature, as the reaction can be exothermic.
Inefficient Quench The reaction is typically quenched with an aqueous acid solution to protonate the resulting alkoxide. An improper quench (e.g., wrong pH, too rapid addition) can lead to degradation of the product, which contains a sensitive β-hydroxy keto moiety.Quench the reaction at low temperature by slowly adding a saturated aqueous solution of a mild acid, such as ammonium chloride. After quenching, adjust the pH carefully to avoid acid-catalyzed degradation.[7]
Troubleshooting Workflow for Low Yield

G cluster_analysis Crude Product Analysis Results start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Titrate n-BuLi, use dry NaH) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Anhydrous solvents) start->check_conditions analyze_mixture Analyze Crude Product by HPLC/TLC check_reagents->analyze_mixture check_conditions->analyze_mixture unreacted_sm High levels of Starting Material (SM) analyze_mixture->unreacted_sm  SM present? byproduct Significant By-product Peak(s) analyze_mixture->byproduct  By-products? degradation Multiple Small, Unidentified Peaks analyze_mixture->degradation  Degradation? solution_sm Increase reaction time or re-evaluate base stoichiometry unreacted_sm->solution_sm solution_byproduct Optimize addition rate and stoichiometry (slight excess of dianion) byproduct->solution_byproduct solution_degradation Optimize quench procedure (lower temp, milder acid) degradation->solution_degradation

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Low Purity of Isolated Product

Q: After workup, my isolated solid has low purity. How can I improve this?

Possible Causes & Recommended Solutions

  • Co-precipitation of Starting Materials or By-products:

    • Rationale: If the solubility of impurities is similar to that of the product in the chosen crystallization solvent, they will co-precipitate.

    • Solution: Develop a more effective crystallization protocol. The intermediate has been successfully crystallized from a mixture of 2-propanol and heptane.[4] This suggests a solvent/anti-solvent approach. Dissolve the crude product in a minimum amount of a good solvent (like 2-propanol or ethyl acetate) at an elevated temperature, then slowly add a poor solvent (anti-solvent, like heptane or hexane) until turbidity persists. Cool the mixture slowly to allow for the selective formation of pure crystals.

  • Formation of Stereoisomers:

    • Rationale: The reaction creates a new chiral center at the hydroxyl group. While subsequent reduction to Fluvastatin requires strict stereocontrol, the formation of the 3-Keto precursor itself can yield diastereomers if chiral reagents are not used. For use as a reference standard, this mixture is often acceptable, but it's important to characterize it.

    • Solution: For most applications, the diastereomeric mixture is used as is. If a single diastereomer is required, chiral chromatography (e.g., using a chiral HPLC column) would be necessary for separation, which can be complex and costly to scale.

  • Product Oiling Out Instead of Crystallizing:

    • Rationale: This happens when the product's melting point is lower than the temperature of the solution, or when the solution is supersaturated too quickly. The presence of impurities can also inhibit crystal lattice formation.

    • Solution: Reduce the rate of cooling. Try adding the anti-solvent even more slowly or at a slightly lower temperature. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Adding a seed crystal of pure product, if available, is the most effective method.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate

(Disclaimer: This protocol is a representative procedure based on published literature and should be adapted and optimized for specific laboratory conditions. All operations must be performed by qualified personnel in a fume hood with appropriate personal protective equipment.)

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl acetoacetate

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.05 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

  • Dianion Formation (Part 1): Add anhydrous THF to the flask and cool the suspension to 0°C. Slowly add tert-butyl acetoacetate (1.0 equivalent) and stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Dianion Formation (Part 2): Cool the resulting solution to -10°C. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the internal temperature below -5°C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the dianion.

  • Condensation: In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF. Cool the dianion solution to -20°C and slowly add the aldehyde solution via a dropping funnel over 30-45 minutes, keeping the temperature below -15°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC by taking small, quenched aliquots.

  • Workup: Once the reaction is complete, quench it by slowly adding pre-cooled saturated aqueous NH₄Cl solution, ensuring the temperature does not rise above 0°C.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of 3-Keto Fluvastatin and related impurities.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Isocratic: Acetonitrile and Water (75:25 v/v)[5]
Flow Rate 1.0 mL/min[7]
Detection UV at 242 nm[5]
Column Temperature Ambient or 30°C
Injection Volume 10-20 µL
Sample Preparation Dissolve sample in mobile phase or methanol to a concentration of ~0.5 mg/mL.

Part 4: Visualizing Chemical Relationships

The synthesis of Fluvastatin involves a delicate interplay between the desired product and key intermediates or impurities.

G A Aldehyde Precursor + Dianion B 3-Keto Fluvastatin Ester (Target Intermediate) A->B Aldol Condensation C syn-Fluvastatin Ester (Desired Product) B->C Stereoselective Reduction (e.g., NaBH4/ Et2BOMe) D anti-Fluvastatin Ester (Diastereomeric Impurity) B->D Non-selective Reduction E Fluvastatin Sodium Salt (Final API) C->E Saponification (NaOH) D->E Saponification

Caption: Synthetic pathway from precursors to Fluvastatin API.

References

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. (n.d.). Retrieved from Google Search.[7]

  • Technical Support Center: Synthesis of 2-Hydroxy Atorvastatin Calcium Salt - Benchchem. (n.d.). Retrieved from benchchem.com.[8]

  • Atorvastatin and Impurities - BOC Sciences. (n.d.). Retrieved from bocsci.com.[]

  • Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. (2024). International Journal of Novel Research and Development, 9(8).[5]

  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. (2009). Journal of Pharmacy Research, 2(8).[6]

  • Pravastatin Impurities and Related Compound - Veeprho. (n.d.). Retrieved from veeprho.com.[10]

  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. (2021). Pharmaceuticals, 14(8), 785.[11]

  • Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 125-132.[12]

  • Atorvastatin Impurities - SynZeal. (n.d.). Retrieved from synzeal.com.[13]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. (2023). Drug Analytical Research, 7(1), 21-26.[14]

  • Atorvastatin EP Impurities and Related Compounds - SynThink Research Chemicals. (n.d.). Retrieved from synthinkchemicals.com.[15]

  • An Improved Manufacturing Process for Fluvastatin. (2007). Organic Process Research & Development, 11(1), 13-18.[3]

  • 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6 - Veeprho. (n.d.). Retrieved from veeprho.com.[1]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ACS Materials Au, 3(2), 123-131.[16]

  • An efficient industrial process for the preparation of fluvastatin sodium. (2008). Oriental Journal of Chemistry, 24(1), 167-174.[17]

  • 3-keto Fluvastatin Sodium Salt | CAS No- 1331643-17-4 | Simson Pharma Limited. (n.d.). Retrieved from simsonpharma.com.

  • Fluvastatin-impurities - Pharmaffiliates. (n.d.). Retrieved from pharmaffiliates.com.[18]

  • 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4 - Veeprho. (n.d.). Retrieved from veeprho.com.[2]

  • Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ACS Materials Au, 3(2), 123-131.[19]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ACS Materials Au, 3(2), 123-131.[20]

  • Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. (2024). Journal of Organic Chemistry, 89(23), 17355-17361.[21]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025). Journal of Synthetic Chemistry.[22]

  • Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (n.d.). Current Medicinal Chemistry.[23]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (2019). Catalysts, 9(3), 263.[24]

  • Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. (2015). PLoS ONE, 10(9), e0137921.[25]

  • Process and intermediates for the selective synthesis of fluvastatin. (2006). Google Patents.[26]

  • fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from guidetopharmacology.org.[27]

  • An Improved Manufacturing Process For Fluvastatin. (2007). Organic Process Research & Development, 11, 13-18.[4]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating Analytical Method for 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust analytical method for the quantification of 3-Keto Fluvastatin, a critical process-related and oxidative degradation impurity of Fluvastatin.[1][2] Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[3] The presence and quantity of impurities like 3-Keto Fluvastatin are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final drug product.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding the methodology in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).

Chapter 1: The Regulatory Cornerstone: Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This is not merely a checklist exercise; it is a foundational requirement of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide. The primary guidance for this process is the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which provide a harmonized framework for validation.[5][6][7][8][9]

The objective is to demonstrate that the method is suitable for its intended purpose, which, in this case, is the accurate quantification of 3-Keto Fluvastatin in the presence of the active pharmaceutical ingredient (API), Fluvastatin, and other potential degradation products. The core parameters that build a fortress of trust around an analytical method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[11]

  • Precision: The degree of agreement among individual test results, encompassing repeatability and intermediate precision.[10]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a diagram illustrating the logical workflow for validating an analytical method for an impurity.

G start_node Method Development & Optimization spec_node Specificity & Forced Degradation start_node->spec_node lin_node Linearity & Range spec_node->lin_node acc_node Accuracy lin_node->acc_node prec_node Precision (Repeatability & Intermediate) lin_node->prec_node limit_node LOD & LOQ acc_node->limit_node prec_node->limit_node robust_node Robustness limit_node->robust_node end_node Validated Method Ready for Routine Use robust_node->end_node

Caption: Workflow for Analytical Method Validation.

Chapter 2: The Workhorse: A Validated Stability-Indicating RP-HPLC-UV Method

We present a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of 3-Keto Fluvastatin. This technique is the gold standard for pharmaceutical quality control due to its high resolving power, sensitivity, and adaptability.

Rationale for Methodological Choices
  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is selected for its unparalleled success in separating small organic molecules of varying polarity. Fluvastatin and its keto impurity are well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column provides excellent hydrophobic interaction, which is necessary to retain Fluvastatin and its related substances, allowing for their separation based on subtle differences in polarity. The keto group in the impurity makes it slightly more polar than the parent drug, influencing its retention time.

  • Mobile Phase Composition: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is chosen.

    • Buffer (e.g., 20mM Phosphate Buffer): Fluvastatin contains a carboxylic acid moiety, making its charge state pH-dependent. A buffer is essential to maintain a constant pH, ensuring consistent retention times and symmetrical peak shapes. A pH of 3.2 is often chosen to keep the carboxylic acid protonated, enhancing retention.[12]

    • Organic Modifier (Acetonitrile): Acetonitrile is a common choice due to its low viscosity and UV transparency. A gradient is used to provide sufficient resolution for early-eluting polar impurities while ensuring that the more hydrophobic parent drug, Fluvastatin, is eluted within a reasonable time.

  • Detector (UV-Vis): The indole chromophore in Fluvastatin and 3-Keto Fluvastatin provides strong UV absorbance.[13] A detection wavelength of around 234-242 nm allows for sensitive detection of both the parent drug and the impurity.[12][13]

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chemicals and Reagents:

  • Fluvastatin Sodium and 3-Keto Fluvastatin Reference Standards

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Chromatographic Conditions:

Parameter Condition
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm)[12]
Mobile Phase A 20mM Phosphate Buffer (pH 3.2 adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min (70% A), 2-10 min (70% to 30% A), 10-12 min (30% A), 12-14 min (30% to 70% A), 14-18 min (70% A)
Flow Rate 1.1 mL/min[12]
Column Temperature 30 °C
Detection Wavelength 234 nm[12]

| Injection Volume | 10 µL |

Validation Protocol and Representative Data

Specificity is the cornerstone of a stability-indicating method. It is demonstrated by subjecting a solution of Fluvastatin to various stress conditions to induce degradation. The method must prove its ability to separate the 3-Keto Fluvastatin peak from the main Fluvastatin peak and any other degradants formed.

Protocol:

  • Prepare a 1 mg/mL solution of Fluvastatin.

  • Expose the solution to the following conditions as outlined in ICH Q1A/Q1B guidelines[14][15][16]:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 30 minutes.

    • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 6 hours.[15]

    • Photolytic Degradation: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[15]

  • Analyze a blank, a reference standard of 3-Keto Fluvastatin, the unstressed Fluvastatin sample, and all stressed samples.

  • Assess peak purity of Fluvastatin and 3-Keto Fluvastatin using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

G start_node Fluvastatin Drug Substance acid_node Acid Hydrolysis (0.1N HCl, 60°C) start_node->acid_node base_node Base Hydrolysis (0.1N NaOH, 60°C) start_node->base_node oxi_node Oxidation (6% H2O2, RT) start_node->oxi_node therm_node Thermal (105°C) start_node->therm_node photo_node Photolytic (UV/Vis Light) start_node->photo_node analysis_node Analyze all samples by proposed RP-HPLC Method acid_node->analysis_node base_node->analysis_node oxi_node->analysis_node therm_node->analysis_node photo_node->analysis_node

Caption: Forced Degradation Experimental Workflow.

Expected Result: The chromatograms should show that the 3-Keto Fluvastatin peak is well-resolved from the Fluvastatin peak (Resolution > 2.0) and all other degradation product peaks.

Protocol: Prepare a series of at least five concentrations of 3-Keto Fluvastatin reference standard spanning the expected range (e.g., from the LOQ to 150% of the specification limit). Plot the peak area against concentration and perform a linear regression analysis.

Acceptance Criteria & Representative Data:

Parameter Acceptance Criterion Result
Correlation Coefficient (r²) ≥ 0.998[17] 0.9995
Y-intercept Close to zero 152.4

| Range | LOQ to 1.5 µg/mL | 0.1 - 1.5 µg/mL |

Protocol: Analyze samples of Fluvastatin spiked with known amounts of 3-Keto Fluvastatin at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The analysis should be performed in triplicate at each level.

Acceptance Criteria & Representative Data:

Spiked Level Mean Recovery (%) % RSD
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
50% (0.5 µg/mL) 101.2% 0.85%
100% (1.0 µg/mL) 99.5% 0.64%

| 150% (1.5 µg/mL) | 100.8% | 0.71% |

Protocol:

  • Repeatability (Intra-day): Analyze six replicate samples of Fluvastatin spiked with 3-Keto Fluvastatin at the 100% level on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

Acceptance Criteria & Representative Data:

Precision Type % RSD
Acceptance Criteria ≤ 5.0%
Repeatability 0.95%

| Intermediate Precision | 1.32% |

Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of 3-Keto Fluvastatin.

Acceptance Criteria & Representative Data:

Parameter S/N Ratio Result
LOD Approx. 3:1 0.03 µg/mL

| LOQ | Approx. 10:1 | 0.10 µg/mL |

Protocol: Deliberately vary critical method parameters and observe the effect on the results. Parameters to vary include:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2 °C)

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the quantitative results should not be significantly affected.

Chapter 3: Comparative Analysis: Alternative and Advanced Techniques

While the validated RP-HPLC-UV method is robust for routine quality control, alternative technologies offer distinct advantages in specific contexts.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particle sizes, operating at higher pressures than conventional HPLC. This technology is not a different type of chromatography but rather a significant enhancement.

Causality: The smaller particle size provides a dramatic increase in column efficiency. According to the van Deemter equation, this leads to sharper, narrower peaks and allows for much faster flow rates without a significant loss of resolution.

FeatureHPLC (5 µm)UPLC (sub-2 µm)Advantage of UPLC
Typical Run Time 15-20 minutes2-5 minutesHigh Throughput
Resolution GoodExcellentBetter separation of closely eluting impurities
Solvent Consumption HighLowReduced cost and environmental impact
System Pressure 1000-4000 psi6000-15000 psiRequires specialized instrumentation

Recommendation: UPLC is the superior choice for laboratories with high sample throughput requirements, such as those involved in late-stage development, manufacturing support, or high-volume stability testing.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly specific detection capability of mass spectrometry.

Causality: While UV detection identifies compounds based on light absorbance, a mass spectrometer identifies them based on their mass-to-charge ratio (m/z). This provides an orthogonal detection mechanism that is far more specific and can offer structural information.

FeatureHPLC-UVLC-MSAdvantage of LC-MS
Specificity Relies on retention time and UV spectrumBased on mass-to-charge ratioUnambiguous peak identification, even with co-elution
Sensitivity (LOD/LOQ) ng/mL rangepg/mL rangeFar superior for trace-level impurity analysis
Structural Information Limited (UV spectrum)Provides molecular weight and fragmentation dataEssential for identifying unknown degradation products
Cost & Complexity LowerHigherRequires specialized expertise and higher investment

Recommendation: LC-MS is indispensable during method development and forced degradation studies for the definitive identification of unknown impurities.[1] It is also the method of choice when extremely low detection limits are required, for instance, in the analysis of potentially genotoxic impurities.

Chapter 4: Conclusion

The stability-indicating RP-HPLC-UV method detailed in this guide is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose: the routine quantification of the 3-Keto Fluvastatin impurity. The validation data confirms its suitability for use in a regulated quality control environment.

The comparison with UPLC and LC-MS highlights the spectrum of available analytical technologies. While HPLC remains a reliable workhorse, UPLC offers a significant leap in throughput and efficiency. LC-MS provides unparalleled specificity and sensitivity, making it a critical tool for investigation and problem-solving. The choice of methodology should always be guided by a science- and risk-based approach, aligning the analytical technology's capabilities with the specific requirements of the product's lifecycle stage, as encouraged by the principles of ICH Q14.[9][10]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • Forced degradation study of statins: a review - SciSpace. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Review on Forced Degradation Study of Statins - ProQuest. [Link]

  • Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after - Ingenta Connect. [Link]

  • A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed. [Link]

  • Forced degradation study of statins: A review - ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Review on Forced Degradation Study of St
  • method development and validation of fluvastatin by rp-hplc - wjpps. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. [Link]

  • 3-Keto fluvastatin - PubChem. [Link]

  • 3-HYDROXY-5-KETO FLUVASTATIN SODIUM - precisionFDA. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and - Open Access Research Journals Publication. [Link]

  • 3-Keto Fluvastatin (Sodium Salt) - Veeprho. [Link]

  • Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline. [Link]

  • Fluvastatin-impurities - Pharmaffiliates. [Link]

  • Fluvastatin - PubChem. [Link]

  • 3-Keto Fluvastatin (Free Base) - Veeprho. [Link]

  • fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin - Allmpus. [Link]

  • 3-KETO FLUVASTATIN SODIUM - gsrs. [Link]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard - ResearchGate. [Link]

  • VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM - Semantic Scholar. [Link]

Sources

A Comparative Guide to the Bioactivity of 3-Keto Fluvastatin and Fluvastatin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the bioactivity of the parent drug, fluvastatin, and its process- and degradation-related impurity, 3-Keto Fluvastatin. As the presence of impurities can significantly impact the potency and safety of a pharmaceutical product, a thorough understanding of their biological activity is paramount for researchers, scientists, and drug development professionals. This document offers a framework for this comparison, grounded in established scientific protocols and expert insights.

Introduction: The Significance of Fluvastatin and its Impurities

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1][2] It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] Fluvastatin is commercially available as a racemic mixture, with the (3R,5S)-enantiomer being the pharmacologically active component.[5]

During the synthesis, purification, or storage of fluvastatin, impurities can arise. One such impurity is 3-Keto Fluvastatin, which is formed through the oxidation of the 3-hydroxyl group of the fluvastatin molecule.[6] The presence of this and other impurities necessitates a comprehensive evaluation of their biological activity to ensure the overall efficacy and safety of the final drug product. While the bioactivity of several fluvastatin metabolites has been investigated, there is a notable lack of publicly available data directly comparing the bioactivity of 3-Keto Fluvastatin to that of the parent fluvastatin. This guide outlines the necessary experimental approaches to bridge this knowledge gap.

Core Bioactivity Comparison: HMG-CoA Reductase Inhibition

The primary mechanism of action for fluvastatin is the inhibition of HMG-CoA reductase. Therefore, the most critical comparative bioassay is the direct measurement of the inhibitory potency of fluvastatin and 3-Keto Fluvastatin against this enzyme.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This spectrophotometric assay measures the rate of NADPH oxidation, a cofactor in the HMG-CoA reductase-catalyzed reaction, by monitoring the decrease in absorbance at 340 nm.[7][8][9]

Materials:

  • Purified HMG-CoA reductase (catalytic domain)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Fluvastatin and 3-Keto Fluvastatin of known purity

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of fluvastatin and 3-Keto Fluvastatin in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations. Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, HMG-CoA, and NADPH to each well.

  • Inhibitor Addition: Add the various concentrations of fluvastatin or 3-Keto Fluvastatin to the respective wells. Include control wells with no inhibitor.

  • Reaction Initiation: Add HMG-CoA reductase to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compounds. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both fluvastatin and 3-Keto Fluvastatin.

Expected Outcomes and Interpretation:

The IC50 values will provide a quantitative measure of the inhibitory potency of each compound. A lower IC50 value indicates a more potent inhibitor. It is hypothesized that the oxidation of the 3-hydroxyl group to a ketone in 3-Keto Fluvastatin will significantly alter its binding affinity for the active site of HMG-CoA reductase, likely resulting in a higher IC50 value and thus, reduced bioactivity compared to fluvastatin.

Cellular Bioactivity Assessment

To understand the biological effects in a more complex physiological context, cell-based assays are essential. These assays can evaluate the ability of the compounds to penetrate cell membranes and inhibit cholesterol synthesis within the cell, as well as assess any potential cytotoxicity.

Cellular Uptake Mechanisms

Fluvastatin enters hepatocytes, its primary site of action, through both passive diffusion and active transport mediated by Organic Anion Transporting Polypeptides (OATPs).[10][11][12] Understanding the cellular uptake of 3-Keto Fluvastatin is crucial, as altered uptake will directly impact its intracellular concentration and, consequently, its bioactivity.

Experimental Protocol: Cell-Based Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells, providing a functional readout of HMG-CoA reductase inhibition in a cellular environment.[13][14]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Fluvastatin and 3-Keto Fluvastatin

  • Radiolabeled cholesterol precursor (e.g., [14C]-acetate) or a fluorescent cholesterol assay kit (e.g., Amplex Red Cholesterol Assay Kit)

  • Scintillation counter or fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells to a suitable confluency in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of fluvastatin and 3-Keto Fluvastatin for a predetermined period (e.g., 24 hours).

  • Labeling (for radiolabeled precursor method): Add [14C]-acetate to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized cholesterol.

  • Cholesterol Extraction and Measurement:

    • Radiolabeled method: Lyse the cells, extract the lipids, and separate the cholesterol using thin-layer chromatography. Measure the radioactivity of the cholesterol spots using a scintillation counter.

    • Fluorescent method: Lyse the cells and measure the total cholesterol content using a fluorescent assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of cholesterol synthesis for both compounds and calculate their respective IC50 values.

Expected Outcomes and Interpretation:

This assay will reveal the effective potency of each compound in a cellular context. A significant difference in the IC50 values between fluvastatin and 3-Keto Fluvastatin would suggest differences in not only their intrinsic inhibitory activity but also potentially their cellular permeability and metabolism.

Experimental Protocol: Cytotoxicity Assay

It is crucial to assess whether 3-Keto Fluvastatin exhibits any cytotoxic effects, which could be independent of its HMG-CoA reductase inhibitory activity.[15][16][17]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Fluvastatin and 3-Keto Fluvastatin

  • Cytotoxicity assay reagent (e.g., MTT, WST-1, or a lactate dehydrogenase (LDH) release assay kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to attach overnight.

  • Compound Incubation: Expose the cells to a range of concentrations of fluvastatin and 3-Keto Fluvastatin for a specified duration (e.g., 24 or 48 hours).

  • Viability/Cytotoxicity Measurement: Add the chosen cytotoxicity assay reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration and determine the CC50 (the concentration that causes 50% cytotoxicity) for both compounds.

Expected Outcomes and Interpretation:

This assay will determine if 3-Keto Fluvastatin has any inherent toxicity to cells. A low CC50 value for 3-Keto Fluvastatin would be a significant finding, indicating potential safety concerns even if its HMG-CoA reductase inhibitory activity is low.

Data Summary and Visualization

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

ParameterFluvastatin3-Keto Fluvastatin
HMG-CoA Reductase Inhibition (IC50) Experimental ValueExperimental Value
Cellular Cholesterol Synthesis Inhibition (IC50) Experimental ValueExperimental Value
Cytotoxicity (CC50) Experimental ValueExperimental Value

Visualizing the Key Pathway and Experimental Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase Acetyl_CoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Fluvastatin Fluvastatin Fluvastatin->HMG_CoA_Reductase Inhibits Three_Keto_Fluvastatin 3-Keto Fluvastatin Three_Keto_Fluvastatin->HMG_CoA_Reductase Inhibits?

Caption: The HMG-CoA reductase pathway and the inhibitory action of fluvastatin.

Bioactivity_Comparison_Workflow cluster_in_vitro In Vitro Assessment cluster_in_cellulo Cell-Based Assessment HMG_CoA_Assay HMG-CoA Reductase Inhibition Assay IC50_determination Determine IC50 HMG_CoA_Assay->IC50_determination Comparative_Analysis Comparative Bioactivity Analysis IC50_determination->Comparative_Analysis Cholesterol_Assay Cholesterol Synthesis Assay Cellular_IC50 Determine IC50 Cholesterol_Assay->Cellular_IC50 Cytotoxicity_Assay Cytotoxicity Assay CC50_determination Determine CC50 Cytotoxicity_Assay->CC50_determination Cellular_IC50->Comparative_Analysis CC50_determination->Comparative_Analysis Start Fluvastatin & 3-Keto Fluvastatin Samples Start->HMG_CoA_Assay Start->Cholesterol_Assay Start->Cytotoxicity_Assay

Caption: Experimental workflow for comparing the bioactivity of fluvastatin and 3-Keto Fluvastatin.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative bioactivity assessment of 3-Keto Fluvastatin and its parent drug, fluvastatin. The outlined experimental protocols are robust and will yield the necessary data to understand the potential impact of this impurity on the overall pharmacological profile of fluvastatin. Given the current lack of public data, the execution of these studies is highly encouraged for any research or development program involving fluvastatin. The results will be critical for setting appropriate specifications for impurities in the drug substance and product, ultimately ensuring the quality, safety, and efficacy of this important therapeutic agent. Further investigations could also explore the antioxidant properties of 3-Keto Fluvastatin, as fluvastatin and some of its other metabolites have demonstrated such effects.[18][19][20]

References

  • Tsujita, Y., et al. (1995). Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells. Xenobiotic Metabolism and Disposition, 10(5), 513-528. [Link]

  • Tsujita, Y., et al. (1995). Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells. PubMed. [Link]

  • Assay Genie. HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]

  • Gunes, B., et al. (2018). Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells. Balkan Medical Journal, 35(3), 256-262. [Link]

  • Nakashima, A., et al. (1999). [Antioxidative effects of fluvastatin, and its major metabolites]. Yakugaku Zasshi, 119(1), 93-99. [Link]

  • Otsuki, Y., et al. (2007). Lipophilic statins suppress cytotoxicity by freshly isolated natural killer cells through modulation of granule exocytosis. International Immunology, 19(4), 431-438. [Link]

  • Gupta, A., et al. (2016). Fusidic Acid Inhibits Hepatic Transporters and Metabolic Enzymes: Potential Cause of Clinical Drug–Drug Interaction Observed with Statin Coadministration. Molecular Pharmaceutics, 13(9), 3013-3023. [Link]

  • Creative BioMart. HMG-CoA Reductase Activity/Inhibitor Screening Kit. [Link]

  • Yamamoto, K., et al. (2001). Antioxidative effect of fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, on peroxidation of phospholipid liposomes. Journal of Pharmacy and Pharmacology, 53(2), 227-232. [Link]

  • Wosicka-Frackowiak, H., et al. (2022). Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. Langmuir, 38(46), 14175-14187. [Link]

  • Hussein, O., et al. (2001). Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. Biological and Pharmaceutical Bulletin, 24(7), 779-783. [Link]

  • Wen, X., et al. (2013). Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter. Toxicology and Applied Pharmacology, 273(3), 563-570. [Link]

  • Park, J. E., et al. (2014). Gene Expression Analysis for Statin-induced Cytotoxicity from Rat Primary Hepatocytes. Toxicological Research, 30(2), 107-114. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Hayek, T., et al. (2000). Valsartan therapy has additive anti-oxidative effect to that of fluvastatin therapy against low-density lipoprotein oxidation: studies in hypercholesterolemic and hypertensive patients. Metabolism, 49(11), 1387-1391. [Link]

  • Everyday BioChem. Statins Inhibit Cholesterol Synthesis. [Link]

  • Benoit, D. S., et al. (2006). Synthesis and characterization of a fluvastatin-releasing hydrogel delivery system to modulate hMSC differentiation and function for bone regeneration. Biomaterials, 27(36), 6124-6132. [Link]

  • CD BioGlyco. HMG-CoA reductase inhibitor, Fluvastatin sodium, Purity ≥98%. [Link]

  • Wosicka-Frackowiak, H., et al. (2022). Activity of HMG-CoA Reductase and Its Inhibition in the Presence of Fluvastatin. ResearchGate. [Link]

  • Gholkar, A. A., et al. (2016). Cholesterol Synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6. eScholarship.org. [Link]

  • Singh, G., & Tripathy, S. (2023). Fluvastatin. StatPearls. [Link]

  • PubChem. 3-Keto fluvastatin. [Link]

  • Wang, Y., et al. (2021). Statins Lower Lipid Synthesis But Promote Secretion of Cholesterol-Enriched Extracellular Vesicles and Particles. Frontiers in Oncology, 11, 731932. [Link]

  • Rudling, M., et al. (2002). Cholesterol Synthesis Inhibition Elicits an Integrated Molecular Response in Human Livers Including Decreased ACAT2. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(5), 831-837. [Link]

  • Goa, K. L., & Wagstaff, A. J. (1996). Fluvastatin: a review of its pharmacology and use in the management of hypercholesterolaemia. Drugs, 52(4), 589-608. [Link]

  • Katzung, B. G. (2017). Competitive Inhibitors of HMG-COA Reductase (Reductase Inhibitors; 'Statins'). BrainKart. [Link]

  • Mukherjee, S., et al. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. PLoS ONE, 8(3), e58833. [Link]

  • Lu, G., et al. (2019). Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis. Cancer Prevention Research, 12(12), 837-848. [Link]

  • Google Patents.
  • Kirschning, A., et al. (2019). Synthesis and biological evaluation of fluorinated analogues of ripostatin A. Organic & Biomolecular Chemistry, 17(6), 1362-1364. [Link]

  • Kumar, K. R., et al. (2025). Formulation and Evaluation of Fluvastatin Sodium Modified Pulsincap Delivery System. Mathews Journal of Pharmaceutical Sciences, 9(2), 49. [Link]

  • Veeprho. 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. [Link]

  • precisionFDA. 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. [Link]

  • Pharmaffiliates. Fluvastatin-impurities. [Link]

  • SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Fluvastatin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Impurity Profiling of Fluvastatin

Fluvastatin is a fully synthetic cholesterol-lowering agent belonging to the statin class of drugs.[1] It functions by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Unlike many other statins derived from fungal fermentation, fluvastatin's synthetic origin presents a unique and predictable landscape of potential process-related impurities and degradation products. Furthermore, it is marketed as a racemic mixture of two enantiomers, (+)-3R, 5S-fluvastatin and (-)-3S, 5R-fluvastatin.[2] The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide mandate stringent control over these substances.[3][4]

This guide provides an in-depth, objective comparison of the primary analytical techniques used for the identification and quantification of fluvastatin impurities. Our approach is grounded in the principles of method validation established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] We will move beyond simple procedural descriptions to explore the scientific rationale behind methodological choices, offering field-proven insights into creating a robust, cross-validated analytical strategy. By understanding the orthogonal strengths of different techniques, researchers and drug development professionals can build a comprehensive and self-validating system for ensuring the purity and quality of fluvastatin.

The Foundation: Understanding Fluvastatin's Degradation Pathway

Before comparing analytical methods, we must first understand the impurities we intend to separate. Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately stress a drug substance to predict the likely degradation products that could form under various storage and handling conditions.[7][8][9] This process is essential for developing stability-indicating analytical methods—methods that can accurately measure the active ingredient in the presence of its degradation products.

Fluvastatin is known to be susceptible to degradation under specific conditions:

  • Acid Hydrolysis: Fluvastatin is particularly labile in acidic conditions. The primary degradation pathway involves the dehydration of the β and δ dihydroxy heptenoic acid side chain, leading to the formation of a lactone.[10][11]

  • Oxidative Degradation: While more stable than under acidic stress, fluvastatin can undergo oxidation, potentially forming N-oxides or other related substances.[12]

  • Photolytic and Thermal Stress: The drug also shows some sensitivity to light and heat, which can generate other minor impurities.[8][12]

A thorough forced degradation study provides the necessary sample complexity to challenge and validate the specificity of any chromatographic or electrophoretic method.

Core Analytical Methodologies: A Head-to-Head Comparison

The selection of an analytical technique is not arbitrary; it is dictated by the specific question being asked. For fluvastatin, the key analytical challenges include resolving structurally similar impurities, quantifying them at trace levels, and confirming the enantiomeric purity of the drug substance. We will now compare the three most powerful techniques for this purpose: HPLC, UPLC, and Capillary Electrophoresis.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Principle of Operation: HPLC, particularly in its reversed-phase modality, separates analytes based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] Compounds with higher hydrophobicity are retained longer on the column. This technique is the gold standard for routine quality control in the pharmaceutical industry due to its robustness, reproducibility, and versatility.[1][13]

Causality in Method Design: The choice of a C18 column is logical for separating fluvastatin from its less polar degradation products, such as the lactone impurity. The mobile phase, often a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol, is optimized to achieve the best possible resolution between the parent drug and all known impurities in an acceptable timeframe.[1][10][14] UV detection is commonly used, with wavelengths around 235-242 nm or 305 nm providing good sensitivity for fluvastatin and its chromophoric impurities.[1][10][14][15]

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][16]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20mM Phosphate buffer, pH adjusted to 3.0-4.5) and an organic solvent (e.g., Acetonitrile/Methanol).[1][14][16] A typical starting point could be a 55:30:15 (v/v) ratio of Methanol:Buffer:Acetonitrile.[16]

  • Flow Rate: 1.0 - 1.2 mL/min.[14][15]

  • Detection: UV detection at 235 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the fluvastatin sodium sample in a suitable diluent (e.g., a 50:50 mixture of methanol and water) to a final concentration of approximately 50-100 µg/mL.[1]

  • Standard Preparation: Prepare impurity standards in the same diluent at concentrations relevant to their specification limits (e.g., 0.1% to 1% of the sample concentration).

  • Injection Volume: 10-20 µL.

Workflow for HPLC Impurity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Fluvastatin Sample p2 Dissolve in Diluent p1->p2 h1 Inject into HPLC p2->h1 p3 Prepare Impurity Standards p3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (235 nm) h2->h3 d1 Generate Chromatogram h3->d1 d2 Integrate Peaks d1->d2 d3 Quantify Impurities vs. Standards d2->d3 r1 r1 d3->r1 Report Results

Caption: Workflow for HPLC-based impurity profiling of fluvastatin.

Ultra-Performance Liquid Chromatography (UPLC): The High-Resolution Advancement

Principle of Operation: UPLC is a significant evolution of HPLC that utilizes columns packed with sub-2 µm particles. Operating at much higher pressures, UPLC systems deliver dramatic increases in resolution, sensitivity, and speed of analysis.[17]

Causality in Method Design: For complex impurity profiles where HPLC may fail to resolve two or more closely eluting species, UPLC is the superior choice. The enhanced resolution can reveal minor impurities that might be hidden under the main drug peak or other larger impurity peaks in an HPLC chromatogram.[17][18] The increased speed is invaluable for high-throughput environments. When coupled with Mass Spectrometry (MS), UPLC-MS becomes the definitive tool for identifying unknown impurities by providing precise mass-to-charge ratio data, which aids in structural elucidation.[18][19][20]

Experimental Protocol: UPLC-MS for Impurity Identification

  • Instrumentation: A UPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[17]

  • Mobile Phase: Similar to HPLC but optimized for faster gradients and MS compatibility (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphate buffers). A typical mobile phase could be a gradient of 0.1% formic acid in water and acetonitrile.[19]

  • Flow Rate: 0.3 - 0.5 mL/min.[17]

  • Detection: UV (e.g., 240 nm) followed by MS detection in both positive and negative ion modes to capture a wide range of potential impurities.[17][20]

  • Sample Preparation: Similar to HPLC, but potentially at lower concentrations due to the higher sensitivity of the system.

Workflow for UPLC-MS Impurity Identification

cluster_prep Sample Preparation cluster_uplc UPLC-MS Analysis cluster_data Data Interpretation p1 Prepare Forced Degradation Sample u1 Inject into UPLC p1->u1 u2 High-Resolution Separation (sub-2µm column) u1->u2 u3 UV Detection u2->u3 u4 ESI-MS Detection (Acquire m/z data) u3->u4 d1 Correlate UV and MS Peaks u4->d1 d2 Analyze Mass Spectra & Fragmentation d1->d2 d3 Propose Impurity Structures d2->d3 r1 r1 d3->r1 Identify Unknowns

Caption: UPLC-MS workflow for identifying unknown fluvastatin impurities.

Capillary Electrophoresis (CE): The Orthogonal and Chiral Specialist

Principle of Operation: CE separates ions based on their electrophoretic mobility in an electric field.[2][21] The separation mechanism is fundamentally different from chromatography, as it depends on the analyte's charge-to-size ratio. This makes CE an excellent orthogonal technique to HPLC.

Causality in Method Design: Fluvastatin is a chiral drug, and its enantiomers can have different pharmacological profiles.[2] Regulatory agencies require the control of enantiomeric purity. CE is exceptionally well-suited for this task. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte (BGE), transient diastereomeric complexes are formed with the fluvastatin enantiomers. These complexes have different mobilities, allowing for their separation.[2][22] This is a critical analysis that cannot be readily achieved with standard reversed-phase HPLC.

Experimental Protocol: Chiral Capillary Electrophoresis

  • Instrumentation: A Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 86 cm total length, 58 cm effective length, 75 µm i.d.).[21]

  • Background Electrolyte (BGE): 100 mM Borate buffer containing a chiral selector, such as 30 mg/mL (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD).[2][22]

  • Applied Voltage: Optimized for the specific instrument, typically in the range of 20-30 kV.

  • Detection: UV detection at 239 nm.[21]

  • Sample Preparation: Dissolve the fluvastatin sample in methanol to a concentration within the validated linear range (e.g., 400-700 µg/mL).[2][22]

  • Injection: Hydrodynamic or electrokinetic injection.

Workflow for Chiral CE Analysis

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Processing p1 Prepare Fluvastatin Sample c1 Fill Capillary with BGE p1->c1 p2 Prepare BGE with Chiral Selector p2->c1 c2 Inject Sample c1->c2 c3 Apply High Voltage c2->c3 c4 UV Detection (239 nm) c3->c4 d1 Generate Electropherogram c4->d1 d2 Identify Enantiomer Peaks d1->d2 d3 Calculate Enantiomeric Purity d2->d3 r1 r1 d3->r1 Report % Unwanted Enantiomer

Caption: Workflow for determining the enantiomeric purity of fluvastatin by CE.

Quantitative Comparison and Validation Strategy

A robust analytical control strategy relies on validated methods. According to ICH Q2(R1) guidelines, key validation parameters must be assessed.[6][23] The table below summarizes a comparative overview of these techniques for fluvastatin impurity analysis.

Table 1: Comparison of Analytical Techniques based on ICH Q2(R1) Validation Parameters

Parameter HPLC-UV UPLC-UV/MS Capillary Electrophoresis (CE)
Specificity Good. Demonstrated through forced degradation studies. May have co-elution issues with complex mixtures.[10]Excellent. Superior peak resolution minimizes co-elution. MS provides definitive peak identity.[17][24]Excellent. Orthogonal separation mechanism. Essential for demonstrating chiral specificity.[2]
LOD / LOQ Good. Typically in the µg/mL range. (e.g., LOQ ~0.06 µg/mL).[14]Excellent. Sub-µg/mL to ng/mL range, especially with MS detection.[19]Good. (e.g., LOD ~1.5 µg/mL, LOQ ~2.5 µg/mL for enantiomers).[22]
Linearity & Range Excellent. Typically shows high correlation coefficients (R² > 0.999) over a wide range.[14][25]Excellent. Similar to HPLC, with high correlation over the required range.[17]Good. Linear range may be narrower than HPLC (e.g., 400-700 µg/mL).[22]
Accuracy & Precision Excellent. Low %RSD for repeatability and intermediate precision is routinely achieved.[14][16]Excellent. High precision due to advanced instrumentation.[19]Good. Repeatability CVs typically <1%.[22]
Analysis Time Moderate (e.g., 15-40 minutes).Fast (e.g., 2-10 minutes).Fast (e.g., <10 minutes).[21]
Primary Application Routine QC, stability testing, quantification of known impurities.Complex mixture analysis, high-throughput screening, identification of unknown impurities.Enantiomeric purity testing, orthogonal verification of purity.

Logical Framework for Method Selection

The choice of technique is driven by the analytical objective. A logical approach to building a complete analytical package for fluvastatin would follow this framework.

cluster_goals cluster_methods cluster_outcomes start Analytical Goal for Fluvastatin g1 Routine Quality Control (Known Impurities) g2 Identify Unknown Degradation Product g3 Determine Enantiomeric Purity m1 Use Validated HPLC-UV Method g1->m1 m2 Use UPLC-MS/MS Method g2->m2 m3 Use Chiral CE Method g3->m3 o1 Quantified Impurity Report m1->o1 o2 Structure Elucidation m2->o2 o3 Enantiomeric Ratio Report m3->o3

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion: An Integrated, Cross-Validated Strategy

There is no single "best" technique for the analysis of fluvastatin impurities. Instead, a robust and trustworthy quality control strategy is built upon the intelligent integration of orthogonal methods.

  • HPLC remains the indispensable tool for routine quality control and stability testing due to its reliability and cost-effectiveness.[1][3]

  • UPLC , especially when coupled with MS, provides the speed and resolving power necessary for complex investigations and the definitive identification of unknown structures that may arise during development.[17][18]

  • Capillary Electrophoresis is the essential specialist technique, offering an orthogonal separation mechanism and providing the critical data on enantiomeric purity that chromatographic methods alone cannot.[2][22]

By cross-validating results from these different techniques, drug development professionals can build a comprehensive understanding of the fluvastatin impurity profile. This integrated approach ensures not only compliance with global regulatory standards but also fundamentally guarantees the safety and quality of the final medicinal product.

References

  • Title: Capillary Electrophoresis Method for the Enantiomeric Purity of Fluvastatin Source: Benchchem URL
  • Title: Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis Source: PubMed URL: [Link]

  • Title: A Comparative Guide to Method Validation for the Detection of Trace Impurities in Atorvastatin Ethyl Ester Source: Benchchem URL
  • Title: Forced degradation study of statins: a review Source: SciSpace URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Chiral separation of fluvastatin enantiomers by capillary electrophoresis Source: PubMed URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Review on Forced Degradation Study of Statins Source: ProQuest URL: [Link]

  • Title: Forced degradation study of statins: A review Source: ResearchGate URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: Review on Forced Degradation Study of Statins Source: CoLab URL: [Link]

  • Title: Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium Source: IJNRD URL: [Link]

  • Title: Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate Source: Taylor & Francis Online URL: [Link]

  • Title: Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form Source: ResearchGate URL: [Link]

  • Title: Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and... Source: Open Access Research Journals Publication URL: [Link]

  • Title: VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM Source: Semantic Scholar URL: [Link]

  • Title: Method development and validation of fluvastatin by rp-hplc Source: WJPPS URL: [Link]

  • Title: Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices Source: PubMed URL: [Link]

  • Title: New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard Source: ResearchGate URL: [Link]

  • Title: Structure of fluvastatin sodium Source: ResearchGate URL: [Link]

  • Title: Mass spectrum of Fluvastatin Sodium acid degradate. Source: ResearchGate URL: [Link]

  • Title: A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations Source: MDPI URL: [Link]

  • Title: [The impurity profiling of simvastatin and its tablets by UPLC-MS/MS] Source: ResearchGate URL: [Link]

  • Title: Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: Identification & Confirmation of Structurally Related Degradation Products of Simvastatin Source: SCIEX URL: [Link]

  • Title: Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology Source: NIH National Library of Medicine URL: [Link]

Sources

A Comparative Guide to 3-Keto Fluvastatin and Other Fluvastatin Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3-Keto Fluvastatin and other significant degradation products of Fluvastatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes analytical data and field-proven insights to elucidate the formation, characterization, and control of these critical impurities.

Introduction: The Imperative of Stability in Statin Therapy

Fluvastatin is a first-generation, fully synthetic HMG-CoA reductase inhibitor prescribed to manage hyperlipidemia by lowering cholesterol and lipoprotein levels.[1][2][3] Like all statins, its efficacy and safety are intrinsically linked to its chemical stability. The molecular structure of Fluvastatin, particularly its β,δ-dihydroxy heptenoic acid side chain, renders it susceptible to degradation under various environmental and process-related stresses.[4][5][6][7]

The study of degradation products is not merely an academic exercise; it is a cornerstone of ensuring drug safety and quality as mandated by international regulatory bodies like the ICH.[2][5] Forced degradation studies are intentionally rigorous investigations designed to identify potential degradation products that could arise during manufacturing, storage, or administration, thereby guiding the development of stable formulations and robust, stability-indicating analytical methods.[4][5][6] This guide focuses on a key oxidative impurity, 3-Keto Fluvastatin, and contrasts it with other common degradants to provide a comprehensive understanding of Fluvastatin's stability profile.

Fluvastatin's Degradation Landscape

Fluvastatin's degradation is primarily driven by oxidation, hydrolysis, and photolysis, leading to a variety of structurally related impurities. The specific conditions dictate the predominant degradation pathway. For instance, the presence of oxidative agents can lead to the formation of ketone derivatives, while acidic or basic conditions promote hydrolysis and lactonization.

Below is a generalized overview of the primary degradation pathways.

G Fluvastatin Fluvastatin Oxidation Oxidative Stress (e.g., H₂O₂, atmospheric O₂) Fluvastatin->Oxidation Hydrolysis Hydrolytic Stress (Acidic/Basic/Neutral pH) Fluvastatin->Hydrolysis Photolysis Photolytic Stress (UV/Visible Light) Fluvastatin->Photolysis Keto Keto Derivatives (e.g., 3-Keto Fluvastatin) Oxidation->Keto Hydroxy Hydroxylated Derivatives (e.g., 6-hydroxy fluvastatin) Oxidation->Hydroxy Lactone Fluvastatin Lactone (Intramolecular Ester) Hydrolysis->Lactone Dehydrated Dehydrated Products Hydrolysis->Dehydrated (Acid-catalyzed) Isomers Photoisomers / Diastereomers Photolysis->Isomers

Caption: General Degradation Pathways of Fluvastatin.

Profile of a Key Oxidative Impurity: 3-Keto Fluvastatin

3-Keto Fluvastatin is a significant process-related and degradation impurity that arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain to a ketone.[8][9] This transformation is critical as it alters the molecule's polarity and its potential for hydrogen bonding, which can impact its pharmacological and toxicological profile.

  • IUPAC Name: (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid[8][10]

  • CAS Number: 1331822-02-6 (Free Base)[8][10]

  • Molecular Formula: C₂₄H₂₄FNO₄[10]

  • Formation: Primarily through oxidative stress. Its presence must be carefully controlled through optimized manufacturing steps, such as using inert atmospheres and potentially including antioxidants in the formulation.[8][9]

The introduction of a keto group in place of the hydroxyl group increases the compound's polarity, which has direct consequences for its chromatographic behavior, often leading to different retention times compared to the parent drug.[9]

Comparative Analysis: 3-Keto Fluvastatin vs. Other Degradants

While 3-Keto Fluvastatin is a key oxidative product, other impurities are equally important for a complete stability profile. The table below provides a comparative summary.

Impurity NameCAS NumberMolecular FormulaFormation PathwayKey Structural Difference from Fluvastatin
3-Keto Fluvastatin 1331643-17-4 (Sodium Salt)[1]C₂₄H₂₃FNNaO₄[1]OxidationOxidation of the C3-hydroxyl group to a ketone.[8]
Fluvastatin Lactone 94061-83-3[1]C₂₄H₂₄FNO₃[1]Hydrolysis (Acidic), ThermalIntramolecular cyclization (esterification) between the carboxyl and C5-hydroxyl groups.[11]
Fluvastatin EP Impurity D (3-Hydroxy-5-Keto Fluvastatin)N/AC₂₄H₂₃FNNaO₄[12]OxidationOxidation of the C5-hydroxyl group to a ketone.[13]
Fluvastatin anti-isomer N/AC₂₄H₂₆FNO₄Photolysis, Formulation StressDiastereomer of Fluvastatin, differing in the stereochemistry at C3 and C5.[11]
Acid Degradation Product N/AC₂₄H₂₄FNO₃ (Post-dehydration/lactonization)Acid HydrolysisDehydration of the dihydroxy acid side chain followed by lactonization.[3]
6-hydroxy fluvastatin N/AC₂₄H₂₆FNO₅Metabolism, OxidationHydroxylation on the indole ring system.[2]

Experimental Protocols: Stability-Indicating Analytical Methods

The cornerstone of any degradation product analysis is a validated, stability-indicating analytical method capable of separating all significant impurities from the active pharmaceutical ingredient (API) and each other. Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometric (MS) detection is the industry standard.[14]

UPLC-MS/MS Workflow for Impurity Profiling

The following diagram and protocol outline a typical workflow for conducting forced degradation studies and identifying unknown impurities.

G cluster_stress 1. Forced Degradation cluster_analysis 2. Analytical Characterization cluster_data 3. Data Interpretation Stress_Sample Fluvastatin API or Drug Product Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress_Sample->Oxidation Thermal Thermal Stress (e.g., 105°C) Stress_Sample->Thermal Photo Photostability (ICH Q1B) Stress_Sample->Photo UPLC UPLC Separation (C18 Column) Photo->UPLC PDA PDA Detection (Quantification, Peak Purity) UPLC->PDA MS QTOF-MS (Accurate Mass) PDA->MS MSMS MS/MS Fragmentation (Structure Elucidation) MS->MSMS Identification Impurity Identification (Mass & Fragment Analysis) Pathway Degradation Pathway Elucidation Identification->Pathway Quantification Impurity Quantification (% Area vs. Standard) Quantification->Pathway

Caption: UPLC-MS/MS Workflow for Fluvastatin Impurity Profiling.

Step-by-Step Protocol: Stability-Indicating UPLC Method

This protocol is a representative method synthesized from established practices for statin analysis.[15][16]

  • Preparation of Solutions:

    • Diluent: Prepare a mixture of methanol and water (e.g., 80:20 v/v).[15]

    • Mobile Phase A: 20mM Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Sample Preparation: Accurately weigh and dissolve the Fluvastatin sample (stressed or unstressed) in the diluent to a final concentration of approximately 0.5 mg/mL.[17]

  • Chromatographic Conditions:

    • Column: A high-resolution reversed-phase C18 column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: Photodiode Array (PDA) detector monitoring at 235 nm and 305 nm.[3][16]

    • Injection Volume: 2 µL.

    • Gradient Elution:

      • Start with 70% Mobile Phase A / 30% Mobile Phase B.

      • Linearly increase to 80% Mobile Phase B over 10 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes. (Note: This gradient is illustrative and must be optimized for the specific column and impurity profile.)

  • Mass Spectrometry Conditions (for identification):

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) mode where full scan MS spectra trigger the acquisition of MS/MS fragmentation spectra for abundant ions.[14] This allows for the characterization of both expected and unexpected degradation products.

  • Data Analysis and Validation:

    • Specificity: The method's specificity is demonstrated by its ability to separate all degradation product peaks from the main Fluvastatin peak and from each other.[5][17]

    • Linearity, Accuracy, Precision: The method must be validated according to ICH Q2(R1) guidelines.

    • Impurity Identification: The structure of unknown impurities like 3-Keto Fluvastatin is confirmed by matching the accurate mass measurement (from MS) with the elemental formula and interpreting the MS/MS fragmentation pattern.[14][18]

Toxicological and Regulatory Considerations

The formation of degradation products is a critical safety concern. A change in structure, such as the oxidation of a hydroxyl to a keto group, can alter the molecule's interaction with metabolic enzymes and therapeutic targets, potentially leading to reduced efficacy or unforeseen toxicity.[14] While some metabolites of Fluvastatin have been shown to possess antioxidant properties, it is not guaranteed that degradation products will retain these benefits.[19][20]

Regulatory guidelines, such as ICH Q3A/B, set strict limits for the qualification and control of impurities.[2] Typically, any unspecified impurity above 0.10% requires identification, and higher thresholds trigger the need for toxicological evaluation.[2] Pharmacopoeias like the USP and BP provide reference standards for known impurities to ensure accurate quantification.

Control strategies are therefore paramount and include:

  • Optimizing synthesis and purification steps to minimize process-related impurities.[8][9]

  • Handling and storing the API and drug product under controlled conditions (e.g., inert atmosphere, protection from light, controlled temperature and humidity).[5][8]

  • Selecting appropriate packaging to protect against environmental factors.[5]

Conclusion

3-Keto Fluvastatin represents a key oxidative degradation product in the impurity profile of Fluvastatin. Its formation, driven by oxidative stress, underscores the necessity of rigorous control throughout the drug lifecycle. A thorough understanding of its chemical properties, contrasted with other hydrolytic and photolytic degradants like Fluvastatin Lactone and various isomers, is essential for developing robust and stable drug products. The application of advanced analytical techniques, particularly UPLC-MS/MS, provides the necessary specificity and sensitivity to detect, identify, and quantify these impurities, ensuring that Fluvastatin-based therapies meet the highest standards of safety, quality, and efficacy.

References

  • Forced degradation study of statins: a review. (n.d.). SciSpace.
  • Muchtaridi, M., Sopyan, I., & El-Kherby, M. (2018). Forced degradation study of statins: A review. ResearchGate.
  • Fluvastatin-impurities. (n.d.). Pharmaffiliates.
  • Fluvastatin Impurities and Related Compound. (n.d.). Veeprho.
  • Fluvastatin Degradation Product (diastereomeric mixture). (n.d.). Axios Research.
  • Review on Forced Degradation Study of Statins. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Review on Forced Degradation Study of Statins. (n.d.). ProQuest.
  • Mass spectrum of Fluvastatin Sodium acid degradate. (n.d.). ResearchGate.
  • Fluvastatin impurity F British Pharmacopoeia (BP) Reference Standard. (n.d.). Millipore Sigma.
  • fluvastatin impurity F. (n.d.). British Pharmacopoeia.
  • Fluvastatin Degradation Product (diastereomeric mixture). (n.d.). ChemicalBook.
  • Fluvastatin Degradation Product (diastereomeric mixture). (n.d.). ChemicalBook.
  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research.
  • 3-Keto fluvastatin. (n.d.). PubChem.
  • Fluvastatin. (n.d.). PubChem.
  • Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. (2024). International Journal of Novel Research and Development.
  • 3-Keto Fluvastatin (Free Base). (n.d.). Veeprho.
  • 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. (n.d.). precisionFDA.
  • Saminathan, J., Sankar, A., et al. (n.d.). VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM. Semantic Scholar.
  • Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis. (2001). PubMed.
  • Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. (2009). PubMed.
  • Fluvastatin sodium United States Pharmacopeia (USP) Reference Standard. (n.d.). Millipore Sigma.
  • 3-Keto Fluvastatin (Sodium Salt). (n.d.). Veeprho.
  • Chemical Name : 3-Hydroxy-5-Keto Fluvastatin Sodium| Product Name : Fluvastatin Sodium - Impurity D (Sodium Salt). (n.d.). Pharmaffiliates.
  • Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. (2025). ResearchGate.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation.
  • 3-Keto Fluvastatin Sodium. (n.d.). Clearsynth.
  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. (n.d.). PubMed Central.
  • Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. (n.d.). SCIEX.
  • NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. (n.d.). National Institutes of Health.
  • [Antioxidative effects of fluvastatin, and its major metabolites]. (n.d.). PubMed.
  • Optimization of UPLC Method for Simultaneous Determination of Rosuvastatin and Rosuvastatin Degradation Products. (n.d.). ResearchGate.

Sources

Inter-laboratory comparison of 3-Keto Fluvastatin analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison of 3-Keto Fluvastatin Analysis in Human Plasma: A Technical Guide for Researchers

Abstract

This guide provides a comprehensive overview of a designed inter-laboratory comparison (ILC) for the quantification of 3-Keto Fluvastatin, a critical process- and degradation-related impurity of Fluvastatin, in human plasma.[1][2] As a Senior Application Scientist, this document outlines the causality behind the experimental design, provides detailed protocols, and presents a comparative analysis of hypothetical results from multiple laboratories. The objective is to establish a robust and reproducible bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring data integrity and consistency across different research and quality control environments. The principles outlined are grounded in the latest regulatory guidelines on bioanalytical method validation.[3][4]

Introduction: The Rationale for an Inter-laboratory Comparison

Fluvastatin is a widely prescribed lipid-lowering agent that inhibits HMG-CoA reductase.[5] The presence of impurities, such as 3-Keto Fluvastatin, can impact the purity, stability, and potentially the safety and efficacy of the active pharmaceutical ingredient (API).[1][2] Consequently, the accurate and precise quantification of this impurity in biological matrices is paramount during drug development and for post-market surveillance.

An inter-laboratory comparison is the most rigorous method to assess the reproducibility and robustness of an analytical method. It challenges the method's performance across different laboratories, equipment, and analysts, thereby providing a true measure of its transferability and reliability. This guide is designed to walk researchers and drug development professionals through the critical aspects of establishing and evaluating such a comparison for 3-Keto Fluvastatin.

Study Design and Rationale

The design of this ILC is rooted in established principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][6][7]

The Analytical Target Profile (ATP)

Before any validation, the objective of the analytical procedure must be clearly defined. The ATP for this study is:

  • Analyte: 3-Keto Fluvastatin

  • Matrix: Human Plasma (K2EDTA)

  • Quantification Range: 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 50 ng/mL (Upper Limit of Quantification, ULOQ)

  • Intended Use: To support pharmacokinetic and toxicokinetic studies by providing accurate and precise concentration data.

  • Technology: LC-MS/MS

This ATP serves as the foundational requirement against which the method's performance will be judged.

ILC Participation and Sample Distribution

For this hypothetical study, five independent laboratories (designated Lab A through Lab E) were selected to participate. Each laboratory received an identical set of samples, including:

  • Calibration Standards: A full set of 8 non-zero standards prepared in blank human plasma.

  • Quality Control (QC) Samples: Prepared at four concentration levels:

    • LLOQ: 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 20 ng/mL

    • High QC (HQC): 40 ng/mL

  • Blinded Samples: Three sets of samples at unknown concentrations within the calibration range.

This distribution allows for a comprehensive assessment of each laboratory's ability to generate a valid calibration curve and accurately quantify unknown samples.

The Standardized Analytical Protocol

To ensure a valid comparison, all participating laboratories were required to adhere to a standardized protocol. This eliminates variability arising from different methodologies and isolates the performance of the laboratory and the inherent robustness of the method itself.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE was chosen for its ability to provide high recovery and excellent sample cleanup, minimizing matrix effects which can be a significant challenge in bioanalysis. A mixed-mode cation exchange polymer was selected to leverage the chemical properties of 3-Keto Fluvastatin for optimal retention and elution.

Protocol:

  • Sample Thawing: Thaw plasma samples at room temperature, followed by vortexing for 15 seconds.

  • Aliquoting: Pipette 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (Fluvastatin-d7, 100 ng/mL) to all samples except blanks.

  • Acidification: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds.

  • SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the SPE plate.

  • Washing: Wash the wells with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Parameters

Rationale: A reversed-phase C18 column was selected for its proven utility in separating small molecules of moderate polarity like 3-Keto Fluvastatin.[5] Tandem mass spectrometry provides the high selectivity and sensitivity required to achieve the target LLOQ of 0.1 ng/mL.

  • LC System: Standard UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • 3-Keto Fluvastatin: 410.2 -> 292.1 (Quantifier), 410.2 -> 248.1 (Qualifier)

    • Fluvastatin-d7 (IS): 419.2 -> 268.2

Inter-laboratory Performance Evaluation

The performance of each laboratory was evaluated based on internationally recognized acceptance criteria for bioanalytical method validation.[8][9]

System Suitability

Before each analytical run, laboratories performed a system suitability test by injecting the MQC sample five times. The peak area and retention time were evaluated.

Acceptance Criteria:

  • Peak Area %RSD (Relative Standard Deviation) ≤ 15%

  • Retention Time %RSD ≤ 5%

All five laboratories met the system suitability criteria before proceeding with the sample analysis.

Calibration Curve Performance

The linearity of the method was assessed using a weighted (1/x²) linear regression model.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99

  • Back-calculated concentrations of calibrators must be within ±15% of the nominal value (±20% for LLOQ).

G DataProc DataProc Accuracy Accuracy DataProc->Accuracy Precision Precision DataProc->Precision Linearity Linearity DataProc->Linearity Robustness Robustness Accuracy->Robustness Precision->Robustness Linearity->Robustness LabA LabA SamplePrep SamplePrep LabB LabB LabC LabC LabD LabD LabE LabE

Table 1: Summary of Calibration Curve Performance

LaboratoryCorrelation Coefficient (r²)Calibrators Meeting Criteria
Lab A 0.99818 out of 8
Lab B 0.99758 out of 8
Lab C 0.99597 out of 8 (One point at 5% deviation)
Lab D 0.98916 out of 8 (High-end deviation)
Lab E 0.99908 out of 8

All laboratories produced acceptable linearity, though Lab D showed slightly higher variability at the upper end of the curve.

Accuracy and Precision

The core of the ILC is the assessment of accuracy (closeness to the nominal value) and precision (reproducibility of measurements). This was determined from the analysis of the QC samples in triplicate on three separate occasions.

Acceptance Criteria:

  • Accuracy: Mean concentration must be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: %RSD must not exceed 15% (20% for LLOQ).

G Protocol Protocol Lab1 Lab1 Protocol->Lab1 Lab2 Lab2 Protocol->Lab2 Lab3 Lab3 Protocol->Lab3 Samples Samples Samples->Lab1 Samples->Lab2 Samples->Lab3 Criteria Criteria Criteria->Lab1 Criteria->Lab2 Criteria->Lab3 Stats Stats Lab1->Stats Lab2->Stats Lab3->Stats Performance Performance Stats->Performance MethodRobustness MethodRobustness Performance->MethodRobustness

Table 2: Inter-laboratory Accuracy (% Bias) Summary

QC LevelNominal (ng/mL)Lab ALab BLab CLab DLab E
LLOQ 0.1-8.5%-12.1%5.2%-18.9%-3.4%
LQC 0.3-4.2%-6.8%2.1%-11.5%1.5%
MQC 201.1%-3.5%0.5%-9.8%2.3%
HQC 403.4%1.2%-2.3%-14.1%4.1%

Table 3: Inter-laboratory Precision (%RSD) Summary

QC LevelNominal (ng/mL)Lab ALab BLab CLab DLab E
LLOQ 0.111.2%14.5%9.8%18.7%8.5%
LQC 0.37.8%9.1%6.5%13.4%5.9%
MQC 204.1%5.5%3.8%10.2%3.1%
HQC 403.5%4.2%2.9%11.8%2.5%
Statistical Evaluation using Z-Scores

To provide a standardized measure of performance, Z-scores were calculated for each laboratory's mean result at the MQC level.[10][11] The consensus value was determined using a robust statistical algorithm to minimize the influence of outliers.[12]

Z-score = (Lab Mean - Consensus Mean) / Standard Deviation for Proficiency Assessment

Acceptance Criteria:

  • |Z| ≤ 2: Satisfactory

  • 2 < |Z| < 3: Questionable

  • |Z| ≥ 3: Unsatisfactory

Table 4: Z-Score Analysis for MQC (20 ng/mL)

LaboratoryMean MQC Result (ng/mL)Z-ScorePerformance
Lab A 20.220.31Satisfactory
Lab B 19.30-1.15Satisfactory
Lab C 20.100.09Satisfactory
Lab D 18.04-3.18Unsatisfactory
Lab E 20.460.70Satisfactory
(Consensus Mean: 20.02 ng/mL; Standard Deviation: 0.62)

Discussion and Interpretation

The results of this ILC demonstrate that the standardized LC-MS/MS method for 3-Keto Fluvastatin is robust and reproducible in four out of the five participating laboratories. Labs A, B, C, and E consistently met all acceptance criteria for linearity, accuracy, and precision, indicating successful method transfer and execution.

Laboratory D's Performance: Lab D exhibited a clear negative bias across all QC levels and failed to meet the acceptance criteria for accuracy and precision at the LLOQ and HQC levels. Their Z-score of -3.18 at the MQC level is a significant flag for a systematic issue.[11] An investigation would be warranted, focusing on potential root causes such as:

  • Pipetting or Dilution Errors: Inaccurate preparation of calibration standards or QCs.

  • Instrumental Issues: A poorly optimized mass spectrometer or inconsistent LC performance.

  • Internal Standard Handling: Errors in the addition of the internal standard.

  • Integration Parameters: Inconsistent peak integration during data processing.

Conclusion: A Framework for Confidence in Bioanalysis

This inter-laboratory comparison guide provides a blueprint for assessing the reliability of an analytical method for 3-Keto Fluvastatin in a real-world setting. The successful performance of the majority of participating laboratories validates the standardized protocol as robust, transferable, and fit for its intended purpose in supporting regulatory submissions.[13] The inclusion of statistical tools like Z-scores provides an objective and powerful way to benchmark laboratory performance and identify areas for improvement.[10] By adhering to the principles of scientific integrity and authoritative guidelines, this approach ensures the generation of high-quality, reproducible data essential for modern drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]

  • Cuadros-Rodríguez, L., et al. (2016). Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance, 21(3), 215-224. [Link]

  • SP Technical Research Institute of Sweden. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • Cox, M. G. (2002). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 39(5), 589. [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Keto fluvastatin. PubChem. [Link]

  • Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt). [Link]

  • IJNRD. (2024). Development & validation of stability indicating HPLC method for the determination of chromatographic purity of fluvastatin sodium. [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. [Link]

Sources

A Comparative Guide to the Qualification of 3-Keto Fluvastatin Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the essential qualification parameters for a 3-Keto Fluvastatin reference standard. It is intended for researchers, scientists, and drug development professionals who rely on highly characterized reference materials for accurate analytical measurements. This document moves beyond a simple checklist of tests, delving into the scientific rationale behind the qualification process to ensure the integrity and reliability of analytical data in a regulated environment.

The Critical Role of a Qualified Reference Standard

3-Keto Fluvastatin is recognized as a process-related impurity and an oxidative degradation product of Fluvastatin, a widely used cholesterol-lowering medication.[1][2] Its presence and quantity in the final drug product are critical quality attributes that must be carefully monitored to ensure safety and efficacy. An accurately characterized 3-Keto Fluvastatin reference standard is therefore indispensable for:

  • Method Validation: Establishing the specificity, linearity, and accuracy of analytical methods designed to detect and quantify this impurity.

  • Quality Control: Serving as a benchmark for routine testing of raw materials, in-process samples, and finished drug products.

  • Stability Studies: Accurately assessing the degradation profile of Fluvastatin under various stress conditions.

The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[3] This guide outlines a comprehensive strategy to meet and exceed these requirements.

Qualification Workflow: A Multi-faceted Approach

The qualification of a 3-Keto Fluvastatin reference standard is not a single experiment but a holistic process. It involves a battery of orthogonal analytical techniques to confirm its identity, purity, and potency. The workflow is designed to be a self-validating system, where results from different methods corroborate each other.

Reference_Standard_Qualification_Workflow Figure 1: Qualification Workflow for 3-Keto Fluvastatin Reference Standard cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) NMR->MS Confirms Molecular Ion & Fragmentation IR Infrared Spectroscopy (FTIR) MS->IR Provides Functional Group Information UV UV-Vis Spectroscopy IR->UV Confirms Chromophore HPLC HPLC-UV (Purity & Assay) UV->HPLC Provides Basis for Detection Wavelength TGA Thermogravimetric Analysis (Water/Solvent Content) HPLC->TGA Quantifies Non-Volatile Impurities MassBalance Mass Balance Calculation (Purity Assignment) HPLC->MassBalance ResidualSolvents GC-HS (Residual Solvents) TGA->ResidualSolvents Quantifies Volatile Impurities TGA->MassBalance ResidualSolvents->MassBalance CoA Certificate of Analysis (Documentation) MassBalance->CoA

Caption: Qualification Workflow for 3-Keto Fluvastatin Reference Standard.

Comparative Analysis of Qualification Techniques

This section details the key analytical techniques and provides a comparative analysis of a candidate reference standard against a hypothetical, lower-quality alternative.

Identity Confirmation

The first and most critical step is the unambiguous confirmation of the chemical structure of 3-Keto Fluvastatin.

Rationale: NMR provides the most definitive structural information, detailing the connectivity of atoms within the molecule. For 3-Keto Fluvastatin, ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the presence and environment of all protons, carbons, and the fluorine atom, respectively.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the 3-Keto Fluvastatin candidate standard.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a ≥400 MHz spectrometer.

  • Process the data and compare the chemical shifts, coupling constants, and integration values with the expected structure.

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. This technique is crucial for confirming the molecular formula.[4]

Experimental Protocol:

  • Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Compare the measured exact mass with the theoretical mass of 3-Keto Fluvastatin (C₂₄H₂₄FNO₄ for the free acid).[2][5]

Table 1: Comparison of Identity Confirmation Data

TestParameterHigh-Quality Candidate RSLower-Quality AlternativeRationale for Acceptance/Rejection
¹H NMR Spectral DataCorrelates with the proposed structure of 3-Keto Fluvastatin.Shows unexpected signals or incorrect integration values.Inconsistent spectral data indicates the presence of impurities or an incorrect structure.
HRMS Measured Mass (m/z)Within 5 ppm of the theoretical mass.Significant deviation (>10 ppm) from the theoretical mass.A large mass error suggests an incorrect elemental composition.
FTIR Key AbsorptionsShows characteristic peaks for C=O (keto and acid), O-H, C-F, and aromatic C-H bonds.Missing or shifted characteristic peaks.Indicates the absence of key functional groups or a different molecular structure.
Purity Assessment and Assay

Determining the purity of the reference standard is paramount for its use in quantitative analysis. A mass balance approach is typically employed, which involves summing the contributions of all impurities (organic, inorganic, and residual solvents) and subtracting from 100%.

Rationale: HPLC with UV detection is the workhorse for assessing the purity of pharmaceutical compounds.[4] It separates the main component from its organic impurities. A stability-indicating method should be used or developed to ensure all potential degradation products are resolved.

Experimental Protocol (Example):

  • Mobile Phase: A gradient of methanol and water/acetonitrile with a suitable buffer.[6][7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at a suitable wavelength (e.g., 235 nm or 305 nm).[7][9]

  • Sample Preparation: Dissolve the candidate standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and perform area percent analysis of all observed peaks.

Rationale: TGA measures changes in mass as a function of temperature. It is used to determine the water content and residual non-volatile solvents.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the candidate standard into a TGA pan.

  • Heat the sample under a nitrogen atmosphere from ambient temperature to ~200°C at a rate of 10°C/min.

  • The weight loss observed corresponds to the water and residual solvent content.

Rationale: This technique is used to identify and quantify any residual volatile organic solvents from the synthesis process. The limits for these solvents are defined by ICH Q3C guidelines.

Experimental Protocol:

  • Accurately weigh a sample of the candidate standard into a headspace vial.

  • Add a suitable dissolution solvent (e.g., DMSO).

  • Heat the vial to equilibrate the volatile solvents between the liquid and gas phases.

  • Inject an aliquot of the headspace into a GC equipped with a suitable column and FID detector.

  • Quantify the solvents against a calibrated standard.

Table 2: Comparative Purity and Assay Data

TestParameterHigh-Quality Candidate RSLower-Quality AlternativeRationale for Acceptance/Rejection
HPLC Purity Area %≥ 99.5%< 98.0%Lower purity compromises the accuracy of quantitative analyses.
Water Content (TGA) % w/w≤ 0.5%> 2.0%High water content affects the assigned potency and stability.
Residual Solvents ppmComplies with ICH Q3C limits.Exceeds ICH Q3C limits for one or more solvents.Non-compliance with regulatory guidelines for residual solvents is a critical failure.
Assigned Purity (Mass Balance) %≥ 99.0%< 97.0%The assigned purity, calculated by subtracting all impurities from 100%, must be high for a primary reference standard.

The Certificate of Analysis: A Comprehensive Summary

The culmination of the qualification process is the Certificate of Analysis (CoA). This document provides a complete summary of all the tests performed, the methods used, and the results obtained. It should also include the assigned purity, storage conditions, and a re-test date.

Certificate_of_Analysis_Components Figure 2: Key Components of a Certificate of Analysis cluster_details Figure 2: Key Components of a Certificate of Analysis CoA Certificate of Analysis Product Information (Name, Lot #, CAS #) Identity Confirmation (NMR, MS, IR) Purity & Assay (HPLC, TGA, Residual Solvents) Assigned Purity (Mass Balance) Storage Conditions & Re-test Date Authorized Signature ProductInfo 3-Keto Fluvastatin Lot: XYZ-123 CAS: 1331643-17-4 CoA:f0->ProductInfo Identity Spectra consistent with structure CoA:f1->Identity Purity HPLC: 99.7% Water: 0.2% Solvents: <0.1% CoA:f2->Purity AssignedPurity 99.4% CoA:f3->AssignedPurity Storage Store at 2-8°C, protect from light CoA:f4->Storage Signature Dr. Jane Doe, QA Manager CoA:f5->Signature

Caption: Key Components of a Certificate of Analysis.

Conclusion

The qualification of a 3-Keto Fluvastatin reference standard is a rigorous, multi-step process that underpins the reliability of pharmaceutical quality control. A high-quality reference standard, characterized by a comprehensive suite of orthogonal analytical techniques, provides a solid foundation for accurate impurity profiling and ensures compliance with global regulatory expectations.[10] In contrast, a poorly characterized standard introduces significant uncertainty into the analytical workflow, potentially leading to costly delays in drug development and regulatory submissions. Therefore, investing in a thoroughly qualified reference standard is a critical step in ensuring the safety and quality of the final drug product.

References

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Fluvastatin Sodium. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, August 8). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Fluvastatin Capsules. Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2012). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society, 57(4), 1379-1385. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • ICH. (1999, October 27). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 3-Hydroxy-5-Keto Fluvastatin Sodium| Product Name : Fluvastatin Sodium - Impurity D (Sodium Salt). Retrieved from [Link]

  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Ashour, S., & Kattan, N. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26. Retrieved from [Link]

  • Saminathan, J., Sankar, A., Suneetha, A., & Vetrichelvan, T. (2011). VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 125-127. Retrieved from [Link]

  • G-SRS. (n.d.). 3-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

  • Veeprho. (n.d.). Fluvastatin Impurities and Related Compound. Retrieved from [Link]

  • G-SRS. (n.d.). 3-KETO FLUVASTATIN. Retrieved from [Link]

Sources

Comparative stability of fluvastatin and 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of Fluvastatin and its Oxidative Metabolite, 3-Keto Fluvastatin

Introduction

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and stability. During its synthesis, formulation, and storage, fluvastatin can degrade, leading to the formation of various impurities. One of the key process-related and degradation impurities is 3-Keto Fluvastatin, which arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.[2][3]

This guide provides a comprehensive comparison of the chemical stability of fluvastatin and 3-Keto Fluvastatin. Understanding the relative stability of the parent drug and its primary oxidative degradant is crucial for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry. It informs strategies for manufacturing, storage, and the development of stability-indicating analytical methods. While direct comparative stability studies are not extensively available in published literature, this guide synthesizes existing data on fluvastatin's degradation and the nature of its impurities to provide a scientifically grounded comparison and a proposed experimental framework for direct evaluation.

Chemical Structures and Physicochemical Properties

The stability of a molecule is fundamentally dictated by its structure. Fluvastatin is a racemate of two erythro enantiomers, with the 3R,5S enantiomer being the pharmacologically active form.[4][5]

Fluvastatin possesses two secondary hydroxyl groups at the C3 and C5 positions of the heptenoic acid chain. These functional groups are susceptible to oxidation and dehydration. The molecule is also lipophilic and is metabolized in the liver by multiple cytochrome P450 isozymes.[1][6]

3-Keto Fluvastatin is characterized by the oxidation of the C3 hydroxyl group to a ketone.[2] This structural modification significantly alters the electronic and steric properties of the side chain, which is expected to influence its reactivity and degradation pathways.

PropertyFluvastatin3-Keto Fluvastatin (Sodium Salt)
Molecular Formula C24H26FNO4C24H23FNNaO4
Molecular Weight 411.5 g/mol 431.43 g/mol
Key Functional Groups 3,5-dihydroxy heptenoic acid, indole ring5-hydroxy-3-keto heptenoic acid, indole ring
Nature Parent DrugProcess and degradation-related impurity

Theoretical Framework for Comparative Stability

The conversion of a secondary alcohol to a ketone, as seen in the formation of 3-Keto Fluvastatin from fluvastatin, introduces a carbonyl group. This change has several implications for the molecule's stability:

  • Susceptibility to Further Oxidation: The presence of the ketone group in 3-Keto Fluvastatin might render the adjacent methylene group (C4) more susceptible to further oxidation compared to the corresponding position in fluvastatin.

  • Altered Hydrolytic Stability: The electronic landscape of the side chain is different in 3-Keto Fluvastatin, which could influence the stability of the ester linkage in potential lactone forms.

  • Photostability: The introduction of an additional chromophore (the ketone group) could alter the molecule's absorption of UV/Vis light, potentially leading to different photolytic degradation pathways.

The following diagram illustrates the relationship between fluvastatin and 3-Keto Fluvastatin.

G Fluvastatin Fluvastatin (3,5-dihydroxy) Keto_Fluvastatin 3-Keto Fluvastatin (5-hydroxy-3-keto) Fluvastatin->Keto_Fluvastatin Oxidation Degradation_Products Other Degradation Products (e.g., Lactones) Fluvastatin->Degradation_Products Acid/Heat (Dehydration/Lactonization)

Caption: Formation of 3-Keto Fluvastatin from Fluvastatin via oxidation.

Fluvastatin Degradation Pathways

Forced degradation studies have shown that fluvastatin is susceptible to degradation under various stress conditions.[7][8]

  • Acidic Conditions: In the presence of acid, fluvastatin undergoes dehydration and lactonization.[9][10]

  • Basic Conditions: Statins, in general, are susceptible to hydrolysis under basic conditions.[11]

  • Oxidative Conditions: Oxidation is a key degradation pathway, leading to the formation of hydroxylated and keto-impurities, including 3-Keto Fluvastatin.[2]

  • Thermal Stress: High temperatures can accelerate both hydrolytic and oxidative degradation.[12][13]

  • Photolytic Stress: Exposure to light can lead to the cleavage of C-C, C-N, and C=C bonds, resulting in a complex mixture of degradation products.[12]

Proposed Experimental Protocol for Comparative Stability Assessment

To definitively compare the stability of fluvastatin and 3-Keto Fluvastatin, a forced degradation study should be conducted in parallel. This protocol outlines the necessary steps.

Materials and Methods
  • Test Compounds: Fluvastatin sodium and 3-Keto Fluvastatin sodium reference standards.

  • Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC-grade methanol, acetonitrile, and water, and appropriate buffer salts.

  • Instrumentation: Stability chambers (thermal and photolytic), pH meter, and a validated stability-indicating HPLC method with a UV or MS detector capable of separating both compounds from their degradants.[14]

Experimental Workflow

The following diagram outlines the workflow for the comparative forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Prep_Fluva Prepare Fluvastatin Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep_Fluva->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Prep_Fluva->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep_Fluva->Oxidation Thermal Thermal Stress (e.g., 80°C, dry heat) Prep_Fluva->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep_Fluva->Photo Prep_Keto Prepare 3-Keto Fluvastatin Stock Solution Prep_Keto->Acid Prep_Keto->Base Prep_Keto->Oxidation Prep_Keto->Thermal Prep_Keto->Photo Analysis HPLC Analysis (Quantify parent & degradants at various time points) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Comparison Comparative Data Analysis (Degradation kinetics, pathway identification) Analysis->Comparison

Caption: Workflow for the comparative forced degradation study of Fluvastatin and 3-Keto Fluvastatin.

Stress Conditions

Solutions of fluvastatin and 3-Keto Fluvastatin should be subjected to the following conditions, with samples taken at appropriate time intervals:

  • Acid Hydrolysis: 0.1 N HCl at 60°C.

  • Base Hydrolysis: 0.1 N NaOH at 60°C.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: 80°C in a dry heat oven.

  • Photostability: Exposure to light as per ICH Q1B guidelines.

Analytical Monitoring

A stability-indicating HPLC method is crucial for this study. The method must be validated to demonstrate specificity for fluvastatin, 3-Keto Fluvastatin, and all potential degradation products.[14] The percentage of degradation for each compound under each stress condition should be calculated at each time point.

Data Interpretation

The degradation profiles of fluvastatin and 3-Keto Fluvastatin should be compared. This includes:

  • Degradation Kinetics: Determine the rate of degradation for each compound under each condition.

  • Degradation Product Profiling: Identify and, where possible, quantify the major degradation products for each compound.

  • Pathway Elucidation: Propose degradation pathways for both molecules based on the identified products.

Expected Outcomes and Conclusion

Based on the chemical structures, it is hypothesized that 3-Keto Fluvastatin may exhibit different stability characteristics compared to fluvastatin. The presence of the keto group could potentially increase its susceptibility to certain degradation pathways while possibly conferring stability against others.

This comparative guide highlights the importance of understanding the stability of not only the active pharmaceutical ingredient but also its significant impurities. While fluvastatin's degradation has been studied, a direct comparative investigation with 3-Keto Fluvastatin is a necessary step for a complete stability profile. The proposed experimental protocol provides a robust framework for generating this critical data, which will ultimately contribute to the development of safer and more effective fluvastatin-based therapies.

References

  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 1-8. Available at: [Link]

  • Zhang, Y., et al. (2019). A comparison of the photolytic and photocatalytic degradation of fluvastatin. Chemosphere, 227, 389-396. Available at: [Link]

  • Shaikh, S., et al. (2022). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis, 12(2), 99-109. Available at: [Link]

  • Singh, S., & Bakshi, M. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88. Available at: [Link]

  • Kashyap, N., et al. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 9(8), b222-c233. Available at: [Link]

  • PharmaCompass. (n.d.). Fluvastatin. Retrieved from [Link]

  • Al-Jenoobi, F. I., et al. (2019). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Systematic Reviews in Pharmacy, 10(1), 38-46. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. Retrieved from [Link]

  • Wynn, R. L., & O'Donnell, J. A. (2023). Fluvastatin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluvastatin. Retrieved from [Link]

  • de Campos, D. P., et al. (2014). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Journal of Pharmaceutical Sciences, 103(11), 3589-3597. Available at: [Link]

  • Nanaki, S., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery, 6(2), 204-214. Available at: [Link]

  • El-Gindy, A., et al. (2005). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Il Farmaco, 60(11-12), 923-931. Available at: [Link]

  • Reddy, G. S., et al. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and pharmaceutical dosage forms. Open Access Research Journal of Life Sciences, 2(1), 15-22. Available at: [Link]

  • El-Gindy, A., et al. (2005). Mass spectrum of Fluvastatin Sodium acid degradate. ResearchGate. Available at: [Link]

  • Nakashima, A., et al. (1999). [Antioxidative effects of fluvastatin, and its major metabolites]. Yakugaku Zasshi, 119(1), 93-99. Available at: [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base). Retrieved from [Link]

  • Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Fluvastatin and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fluvastatin and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships that govern the absorption, distribution, metabolism, and excretion (ADME) of this first-generation synthetic statin. We will explore the pivotal role of its metabolic pathway, the resulting pharmacokinetic characteristics, and the analytical methodologies required for accurate quantification.

Introduction: The Unique Profile of a Synthetic Statin

Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor developed for the management of hypercholesterolemia.[1] Unlike statins derived from fungal fermentation, its distinct chemical structure dictates a unique pharmacokinetic and metabolic profile. This guide dissects this profile, focusing on the parent drug and its subsequent metabolites, to provide a comprehensive understanding for researchers in pharmacology and drug development. The core of fluvastatin's disposition is its extensive and rapid hepatic metabolism, a characteristic that shapes its systemic exposure, efficacy, and safety profile.

Section 1: Fluvastatin Metabolism: The Central Axis of its Pharmacokinetic Fate

The clinical pharmacokinetics of fluvastatin are fundamentally governed by its extensive first-pass metabolism in the liver, the primary site of cholesterol synthesis.[2] This rapid biotransformation is the principal reason for its low systemic bioavailability and short half-life.

Enzymatic Pathways and Key Metabolites

Fluvastatin is metabolized almost exclusively by the liver, with multiple cytochrome P450 (CYP) isozymes involved.[3][4] The primary enzyme responsible is CYP2C9 , which accounts for approximately 75% of its metabolism.[3] Other contributing enzymes include CYP3A4 (~20%) and CYP2C8 (~5%).[3]

This metabolism results in three main metabolites:

  • 5-Hydroxyfluvastatin

  • 6-Hydroxyfluvastatin (the most abundant)[4]

  • N-desisopropylfluvastatin

Crucially, these metabolites are considered pharmacologically inactive or markedly less active than the parent compound.[2] Furthermore, they do not accumulate in the blood, being rapidly cleared.[1] This is a key differentiator; the pharmacokinetic discussion revolves around the efficient conversion to these metabolites rather than their own systemic exposure profiles. After oral administration, approximately 60% of the dose is recovered in the feces as these three metabolites.[1][5]

Fluvastatin Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversions of fluvastatin.

Fluvastatin_Metabolism cluster_enzymes Metabolizing Enzymes CYP2C9 CYP2C9 (Major, ~75%) Fluvastatin Fluvastatin (Parent Drug) CYP2C9->Fluvastatin Hydroxylation & N-deisopropylation CYP3A4 CYP3A4 (~20%) CYP3A4->Fluvastatin Hydroxylation CYP2C8 CYP2C8 (~5%) CYP2C8->Fluvastatin Hydroxylation M1 5-Hydroxyfluvastatin Fluvastatin->M1 M2 6-Hydroxyfluvastatin (Most Abundant) Fluvastatin->M2 M3 N-desisopropylfluvastatin Fluvastatin->M3

Caption: Metabolic pathways of fluvastatin mediated by CYP450 enzymes.

Section 2: Comparative Pharmacokinetic Profiles

Due to the rapid clearance and low systemic presence of its metabolites, a direct pharmacokinetic parameter comparison is less clinically relevant than a thorough characterization of the parent drug itself. The properties of the metabolites are best understood as the result of the parent drug's disposition.

Fluvastatin (Parent Drug)
  • Absorption: Fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract (98%).[2] However, due to extensive first-pass metabolism, its absolute bioavailability is low, ranging from 24% for immediate-release capsules to 29% for extended-release tablets.[3]

  • Distribution: It is highly bound to plasma proteins (>98%) and has a small volume of distribution (Vd) of approximately 0.35-0.42 L/kg.[2][3] This, combined with its hydrophilic nature, results in minimal concentrations in extrahepatic tissues, which is a key factor in its favorable safety profile regarding muscle-related side effects.[1][6]

  • Metabolism: As detailed above, it is extensively metabolized in the liver, primarily by CYP2C9.[3] This metabolic pathway distinguishes it from many other statins (e.g., atorvastatin, simvastatin) that are primarily metabolized by CYP3A4, reducing the potential for certain drug-drug interactions.[6][7]

  • Excretion: The primary route of elimination is through the bile, with about 95% of a dose recovered in the feces and only 5-6% in the urine.[2][3] Less than 2% is excreted as the unchanged parent drug.[2][8] The elimination half-life is short, averaging around 1.2 hours.[2]

Fluvastatin Metabolites

As previously stated, the hydroxylated and N-desisopropyl metabolites do not accumulate in the blood.[1] While the 5-hydroxy and 6-hydroxy metabolites show some in-vitro inhibitory activity against HMG-CoA reductase, their rapid biliary excretion means the parent drug, fluvastatin, is considered the only pharmacologically active species in systemic circulation.[2] The pharmacokinetic profile is therefore characterized by the rapid disappearance of the parent drug and the appearance of metabolites destined for swift fecal elimination.

Summary of Fluvastatin Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for different formulations of fluvastatin. This highlights how formulation engineering is used to modulate the drug's short intrinsic half-life.

ParameterImmediate-Release (IR) Capsule (40 mg BID)Extended-Release (ER) Tablet (80 mg QD)Source(s)
Bioavailability ~24%~29%[3]
Tmax (h) ~0.8~2.5[5]
Cmax (ng/mL) 283 - 38261 - 64[5]
AUC₀₋₂₄ (ng·h/mL) 720 - 917242 - 253[5]
Half-life (t½) (h) ~0.5 - 1.0(Mean Residence Time ~5 h)[5][8]
Protein Binding >98%>98%[3]

Data presented as ranges or means from studies in healthy volunteers. Values can vary between studies.

The data clearly demonstrates the intended effect of the ER formulation: a lower peak plasma concentration (Cmax) and a delayed time to peak (Tmax), providing a smoother and more sustained systemic exposure over a 24-hour period compared to the IR formulation.[5]

Section 3: Analytical Methodologies for Pharmacokinetic Assessment

Accurate pharmacokinetic analysis relies on robust and sensitive bioanalytical methods. For fluvastatin and its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high selectivity and sensitivity.

Experimental Protocol: Fluvastatin Quantification in Human Plasma via LC-MS/MS

This protocol provides a self-validating framework for the precise measurement of fluvastatin. The choice of a stable isotope-labeled internal standard is critical for correcting analytical variability.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is chosen to efficiently remove plasma proteins and phospholipids that can interfere with ionization (matrix effects) and to concentrate the analyte, thereby improving sensitivity.
  • Steps:
  • Thaw human plasma samples (e.g., 200 µL) on ice.
  • Spike with an internal standard (IS), such as [¹⁸O₂]-fluvastatin, to a known concentration.[9]
  • Pre-condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute fluvastatin and the IS from the cartridge using an appropriate elution solvent (e.g., methanol with 5% formic acid).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Rationale: Reversed-phase chromatography separates fluvastatin from potential endogenous interferences before it enters the mass spectrometer. Tandem mass spectrometry provides exquisite selectivity by monitoring a specific precursor-to-product ion transition.
  • Chromatographic Conditions:
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry Conditions:
  • Ionization: Electrospray Ionization (ESI), negative or positive mode.[10][11]
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (example):
  • Fluvastatin: Q1 m/z 410 → Q3 m/z 348[11]
  • Rosuvastatin (as IS): Q1 m/z 480 → Q3 m/z 418[10]

3. Data Analysis:

  • Integrate the peak areas for fluvastatin and the IS.
  • Calculate the peak area ratio (Fluvastatin/IS).
  • Quantify the concentration in unknown samples by interpolating their peak area ratios against a standard curve prepared in the same biological matrix.
Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample Collection P2 Internal Standard Spiking P1->P2 P3 Solid-Phase Extraction (SPE) P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 LC-MS/MS Injection P4->A1 Transfer A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Peak Integration A3->D1 Raw Data D2 Ratio Calculation (Analyte/IS) D1->D2 D3 Quantification via Calibration Curve D2->D3 Result Final Concentration (ng/mL) D3->Result

Caption: Standard bioanalytical workflow for fluvastatin quantification.

Section 4: Key Factors Influencing Fluvastatin Pharmacokinetics

Pharmacogenetics

Given the primary role of CYP2C9 in fluvastatin metabolism, genetic variations (polymorphisms) in the CYP2C9 gene can significantly alter its pharmacokinetics.[4] Individuals with reduced-function alleles, such as CYP2C92 and CYP2C93, exhibit decreased clearance and consequently higher systemic exposure (AUC) to fluvastatin.[4][12] This can increase the risk of adverse effects.[13] Similarly, polymorphisms in the gene SLCO1B1, which encodes a hepatic uptake transporter, can also influence fluvastatin plasma concentrations.[13][14]

Drug-Drug Interactions (DDIs)

Fluvastatin's reliance on CYP2C9 rather than CYP3A4 is a significant clinical advantage.[6] Many drugs are inhibitors or inducers of CYP3A4, leading to numerous DDIs with other statins. Fluvastatin has a lower potential for such interactions.[1] However, co-administration with strong inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) can increase fluvastatin levels and requires caution.[15]

Conclusion

The pharmacokinetic profile of fluvastatin is uniquely defined by its rapid and extensive first-pass hepatic metabolism, primarily mediated by CYP2C9. This results in low systemic bioavailability, a short half-life, and the formation of inactive metabolites that are efficiently cleared via the biliary route. This profile contributes to its low potential for systemic accumulation and muscle-related side effects. Understanding this metabolic dominance is critical for interpreting its clinical efficacy, safety, and DDI potential. Furthermore, formulation strategies, such as extended-release tablets, are essential for modulating its pharmacokinetic parameters to achieve sustained therapeutic effects. Accurate assessment of these parameters is achievable through robust bioanalytical methods like LC-MS/MS, providing the precise data needed for both clinical research and drug development.

References

  • Title: Fluvastatin - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Clinical pharmacokinetics of fluvastatin Source: PubMed URL: [Link]

  • Title: (PDF) Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics of Fluvastatin and Specific Drug Interactions Source: American Journal of Hypertension URL: [Link]

  • Title: The Difference in Pharmacokinetics and Pharmacodynamics between Extended-Release Fluvastatin and Immediate-Release Fluvastatin in Healthy Chinese Subjects Source: PMC - NIH URL: [Link]

  • Title: Fluvastatin Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Fluvastatin (Lescol XL) – SLCO1B1 and CYP2C9 Source: MyDrugGenome URL: [Link]

  • Title: Co-administration of Fluvastatin and CYP3A4 and CYP2C8 Inhibitors May Increase the Exposure to Fluvastatin in Carriers of CYP2C9 Genetic Variants Source: PubMed URL: [Link]

  • Title: Lescol, Lescol XL (fluvastatin) dosing, indications, interactions, adverse effects, and more Source: Medscape Reference URL: [Link]

  • Title: What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations Source: A&A Medical Journal URL: [Link]

  • Title: Recommendations for Management of Clinically Significant Drug-Drug Interactions With Statins and Select Agents Used in Patients With Cardiovascular Disease: A Scientific Statement From the American Heart Association Source: Circulation - AHA/ASA Journals URL: [Link]

  • Title: Co-administration of Fluvastatin and CYP3A4 and CYP2C8 Inhibitors May Increase the Exposure to Fluvastatin in Carriers of CYP2C9 Genetic Variants Source: J-Stage URL: [Link]

  • Title: Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2] Source: PubMed URL: [Link]

  • Title: (PDF) Clinical Pharmacokinetics of Fluvastatin Source: ResearchGate URL: [Link]

  • Title: High-performance liquid chromatographic method for the determination of fluvastatin in human plasma Source: PubMed URL: [Link]

  • Title: Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring Source: PubMed URL: [Link]

  • Title: Summary of pharmacokinetic parameters of fluvastatin after the first... Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics of fluvastatin after single and multiple doses in normal volunteers Source: PubMed URL: [Link]

  • Title: Determination of fluvastatin in human plasma by LC-MS method Source: ResearchGate URL: [Link]

  • Title: Metabolism of fluvastatin[16] Source: ResearchGate URL: [Link]

  • Title: Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard Source: ResearchGate URL: [Link]

Sources

A Comparative In Silico Toxicological Assessment of 3-Keto Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the early identification of potential toxicities is paramount to de-risk drug candidates and ensure patient safety. This guide provides a comprehensive in silico toxicological evaluation of 3-Keto Fluvastatin, a known process and degradation impurity of the widely prescribed cholesterol-lowering drug, Fluvastatin.

Leveraging established computational toxicology methodologies, this document serves as a practical comparison of the predicted toxicity profile of 3-Keto Fluvastatin against its parent drug and other commonly used statins, including Atorvastatin, Simvastatin, Rosuvastatin, and Pravastatin. By simulating a rigorous in silico assessment, this guide offers field-proven insights into the application and interpretation of predictive toxicology models in a real-world drug development context.

The Imperative of In Silico Toxicity Prediction in Drug Development

The journey of a drug from discovery to market is fraught with challenges, with a significant portion of candidates failing in late-stage development due to unforeseen toxicity.[1] In silico toxicology offers a powerful, cost-effective, and ethical alternative to early-stage animal testing, enabling the rapid screening of compounds for potential liabilities before significant resources are invested.[2] By employing sophisticated computational models, researchers can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, based on the chemical structure of a molecule.[3]

The International Council for Harmonisation (ICH) M7 guideline, in particular, has formalized the use of in silico (Q)SAR models for the assessment of mutagenic impurities in pharmaceuticals, underscoring the regulatory acceptance and importance of these methods.[4][5] This guideline advocates for a two-pronged approach, utilizing both an expert rule-based and a statistical-based (Q)SAR model to provide a comprehensive and robust assessment.[6]

This guide will walk through a hypothetical, yet methodologically sound, in silico assessment of 3-Keto Fluvastatin, adhering to the principles outlined in the ICH M7 guideline and employing a weight-of-evidence approach to interpret the predictive data.

Comparative Toxicity Landscape: Fluvastatin and Other Marketed Statins

To establish a baseline for our in silico analysis of 3-Keto Fluvastatin, it is crucial to understand the known toxicological profiles of its parent drug, Fluvastatin, and other widely used statins. This comparative context will allow for a more informed interpretation of the predicted toxicities of the impurity.

Statin Primary Metabolism Known Major Toxicities Supporting Evidence
Fluvastatin CYP2C9[7]Hepatotoxicity (mild, transient aminotransferase elevations), Myopathy[8]Clinical trial data and post-marketing surveillance have shown instances of liver enzyme elevation and muscle-related adverse effects.[8]
Atorvastatin CYP3A4[7]Hepatotoxicity, Myopathy, Rhabdomyolysis[9][10][11][12]Associated with a risk of muscle-related side effects, particularly at higher doses, and rare instances of severe liver injury.[9][10][11][12]
Simvastatin CYP3A4[7]Myopathy (dose-related), Rhabdomyolysis, Hepatotoxicity[13][14][15]Higher doses of simvastatin have been linked to an increased risk of myopathy.[14] It also has a known potential for drug-drug interactions that can exacerbate toxicity.[13][15]
Rosuvastatin Minimal CYP metabolism[16]Myopathy, Rhabdomyolysis, Proteinuria, Nephropathy[17][18][19][20]While generally well-tolerated, post-marketing data has raised some concerns about a higher rate of certain adverse events compared to other statins.[17]
Pravastatin Not extensively metabolized by CYP enzymes[21]Myopathy, Hepatotoxicity (rare)[21][22][23][24]Considered to have a lower risk of muscle-related side effects and drug-drug interactions due to its hydrophilic nature and metabolic pathway.[7][21]

A Simulated In Silico Toxicity Assessment of 3-Keto Fluvastatin

Given the absence of publicly available experimental toxicity data for 3-Keto Fluvastatin, this section outlines a detailed, hypothetical workflow for its in silico toxicological assessment. This process mirrors the rigorous evaluation that a senior application scientist would undertake in a pharmaceutical setting.

Molecular Input and Software Selection

The first step is to obtain the simplified molecular-input line-entry system (SMILES) string for 3-Keto Fluvastatin. This canonical representation of the molecule's structure serves as the input for the various in silico prediction platforms.

To adhere to the ICH M7 guideline, a combination of an expert rule-based and a statistical-based (Q)SAR model will be utilized for mutagenicity assessment. For other toxicity endpoints, a selection of well-regarded predictive models will be employed.

  • Expert Rule-Based Systems: DEREK Nexus

  • Statistical-Based Systems: Sarah Nexus

  • General Toxicity and Endpoint-Specific Models: Toxtree, and other relevant (Q)SAR models for hepatotoxicity and cardiotoxicity.

In_Silico_Toxicity_Workflow cluster_Input 1. Input cluster_Prediction 2. In Silico Prediction cluster_Endpoints 3. Toxicity Endpoints Assessed cluster_Output 4. Analysis & Reporting SMILES 3-Keto Fluvastatin SMILES String DEREK DEREK Nexus (Expert Rule-Based) SMILES->DEREK SARAH Sarah Nexus (Statistical-Based) SMILES->SARAH TOXTREE Toxtree (General & Specific Endpoints) SMILES->TOXTREE Mutagenicity Mutagenicity (Ames Test) DEREK->Mutagenicity Carcinogenicity Carcinogenicity DEREK->Carcinogenicity SARAH->Mutagenicity TOXTREE->Carcinogenicity Hepatotoxicity Hepatotoxicity TOXTREE->Hepatotoxicity Cardiotoxicity Cardiotoxicity TOXTREE->Cardiotoxicity Analysis Weight-of-Evidence Analysis Mutagenicity->Analysis Carcinogenicity->Analysis Hepatotoxicity->Analysis Cardiotoxicity->Analysis Report Toxicity Profile Report Analysis->Report

A generalized workflow for the in silico toxicity assessment of a small molecule.
Step-by-Step Predictive Protocol

Protocol 1: Mutagenicity Assessment (ICH M7 Compliance)

  • Input: The SMILES string for 3-Keto Fluvastatin is input into both DEREK Nexus and Sarah Nexus.[25]

  • DEREK Nexus Analysis: The software cross-references the chemical structure against its knowledge base of structural alerts known to be associated with mutagenicity.[14][26]

    • Hypothetical Outcome: DEREK Nexus may flag the α,β-unsaturated ketone moiety present in the 3-Keto Fluvastatin structure as a potential Michael acceptor, which is a structural alert for DNA reactivity and potential mutagenicity. The prediction would likely be "plausible" or "probable" for mutagenicity.

  • Sarah Nexus Analysis: The statistical model analyzes the input structure, breaking it down into fragments and comparing their prevalence in its extensive training dataset of mutagenic and non-mutagenic compounds.[27]

    • Hypothetical Outcome: Sarah Nexus would provide a statistical probability of mutagenicity. Given the presence of the α,β-unsaturated ketone, the model might predict a "positive" or "equivocal" result for the Ames test.

Protocol 2: Carcinogenicity, Hepatotoxicity, and Cardiotoxicity Assessment

  • Input: The SMILES string for 3-Keto Fluvastatin is input into Toxtree and other relevant (Q)SAR models.[9][29]

  • Toxtree Analysis (Benigni/Bossa Rulebase and Cramer classification):

    • Carcinogenicity: The Benigni/Bossa rulebase within Toxtree would be applied to identify structural alerts for carcinogenicity.[30] The α,β-unsaturated ketone might again be flagged.

    • General Toxicity (Cramer Classification): Toxtree would apply the Cramer decision tree to classify the compound into one of three classes of toxicological concern.[9] Given its structure, 3-Keto Fluvastatin would likely fall into Cramer Class III, suggesting a significant potential for toxicity.

  • Hepatotoxicity Prediction: Specialized (Q)SAR models for hepatotoxicity would be used.[10][16][31][32][33] These models are trained on large datasets of compounds with known liver toxicity data.

    • Hypothetical Outcome: Given that the parent drug, Fluvastatin, is associated with hepatotoxicity, and the structural modifications in 3-Keto Fluvastatin, the models might predict a moderate to high probability of hepatotoxicity.

    • Hypothetical Outcome: The prediction for cardiotoxicity is less certain without specific structural alerts. The model might return an "equivocal" or "low probability" prediction, but this would still warrant careful consideration in a full risk assessment.

Interpretation and Comparative Analysis

The hypothetical in silico assessment suggests that 3-Keto Fluvastatin may present a toxicological profile of concern, particularly regarding mutagenicity and hepatotoxicity.

Toxicity_Comparison cluster_Compounds Compounds cluster_Toxicity Toxicity Endpoints Fluvastatin Fluvastatin (Parent Drug) Hepatotoxicity Hepatotoxicity Fluvastatin->Hepatotoxicity Known Risk Myotoxicity Myotoxicity Fluvastatin->Myotoxicity Known Risk KetoFluvastatin 3-Keto Fluvastatin (Impurity) Mutagenicity Mutagenicity KetoFluvastatin->Mutagenicity Predicted Risk (Hypothetical) KetoFluvastatin->Hepatotoxicity Predicted Risk (Hypothetical) KetoFluvastatin->Myotoxicity Predicted Risk (Hypothetical) OtherStatins Other Statins (Atorvastatin, Simvastatin, etc.) OtherStatins->Hepatotoxicity Known Risk OtherStatins->Myotoxicity Known Risk

A conceptual comparison of known and predicted toxicities.

Comparative Summary of Predicted vs. Known Toxicities:

Toxicity Endpoint 3-Keto Fluvastatin (Predicted) Fluvastatin (Known) Other Statins (Known) Rationale for Comparison
Mutagenicity Potential Concern (Based on structural alerts)Low Concern Generally Low Concern The introduction of the keto group creates a potential for DNA reactivity not present in the parent drug.
Hepatotoxicity Probable Concern Known, generally mild Varies, but a known class effect The structural similarity to Fluvastatin and the potential for reactive metabolite formation suggest a continued or possibly enhanced risk of liver injury.
Cardiotoxicity Equivocal Low Concern Low Concern While not a primary concern for statins, the structural change warrants a precautionary assessment.
Myotoxicity Probable Concern Known Risk Known Class Effect As a metabolite of a statin, the potential for muscle-related toxicity should be considered a likely carry-over risk.

Discussion and Future Directions

This in silico assessment of 3-Keto Fluvastatin, while hypothetical, provides a robust framework for evaluating the potential toxicities of pharmaceutical impurities. The predictions highlight a potential for mutagenicity and a likely continuation of the hepatotoxic and myotoxic risks associated with the parent drug.

It is crucial to emphasize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for prioritization and risk assessment.[1] The findings from this hypothetical study would strongly recommend the following actions in a real-world drug development program:

  • Synthesis and In Vitro Testing: Synthesis of an analytical standard of 3-Keto Fluvastatin to perform an in vitro Ames test to confirm or refute the mutagenicity prediction.

  • In Vitro Hepatotoxicity Assays: Conduct assays using primary hepatocytes or other relevant cell lines to assess the potential for liver cell injury.

  • Comparative In Vitro Studies: Directly compare the in vitro toxicity of 3-Keto Fluvastatin to that of Fluvastatin to understand the impact of the structural modification.

By integrating in silico predictions with targeted in vitro and in vivo studies, a comprehensive understanding of the toxicological profile of 3-Keto Fluvastatin can be achieved, ensuring the safety and quality of the final drug product.

References

  • Alsheikh-Ali, A. A., Ambrose, M. S., Kuvin, J. T., & Karas, R. H. (2005). The safety of rosuvastatin as used in common clinical practice: a postmarketing analysis.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. In Handbook of Mutagenicity Test Procedures (pp. 1-17). Elsevier.
  • Atorvastatin. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature reviews Drug discovery, 10(3), 197–208.
  • Raunio, H. (2011). In silico toxicology–non-testing methods. Frontiers in pharmacology, 2, 33.
  • Richard, A. M., & Williams, C. R. (2002). Public sources of carcinogenicity and mutagenicity data: a screen of 2500 chemicals. Toxicology, 174(3), 245–262.
  • Pravastatin. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Low, Y., Uehara, T., Minowa, Y., & Yamada, H. (2011). Predicting drug-induced hepatotoxicity using QSAR and toxicogenomics approaches. Chemical research in toxicology, 24(8), 1251–1262.
  • Rosuvastatin. (2023). In StatPearls.
  • Luvai, A., Mbagaya, W., Hall, A. S., & Barth, J. H. (2012). Rosuvastatin: a review of the pharmacology and clinical effectiveness in managing dyslipidaemia. Clinical medicine insights. Cardiology, 6, CMC-S8353.
  • Toxtree v3.1.0. (n.d.). Ideaconsult Ltd. Retrieved from [Link]

  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). European Medicines Agency.
  • Zhu, X., & Kruhlak, N. L. (2014).
  • Stavitskaya, L., Racz, R., Chakravarti, S., & Valerio, L. G. (2021). Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. Chemical Research in Toxicology, 34(11), 2329–2341.
  • ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2014). European Medicines Agency.
  • Naci, H., Brugts, J., & Ades, T. (2013). Comparative tolerability and harms of individual statins: a study-level network meta-analysis of 246 955 participants from 135 randomized, controlled trials. Circulation: Cardiovascular Quality and Outcomes, 6(4), 390-399.
  • Simvastatin. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Atorvastatin. (2023). In StatPearls.
  • Sarah Nexus. (n.d.). Lhasa Limited. Retrieved from [Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Pravastatin. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Jones, P., Kafonek, S., Laurora, I., & Hunninghake, D. (2003). Comparative dose efficacy study of rosuvastatin versus atorvastatin, simvastatin, and pravastatin in patients with hypercholesterolemia (the STELLAR Trial). The American journal of cardiology, 92(2), 152–160.
  • Toxtree - Toxic Hazard Estimation by decision tree approach. (n.d.). Retrieved from [Link]

  • Rosuvastatin: Uses, Dosage, Side Effects, Warnings. (2023). Drugs.com.
  • The Safety of Rosuvastatin as Used in Common Clinical Practice: A Postmarketing Analysis. (2005).
  • Atorvastatin: Package Insert / Prescribing Inform
  • Atorvast
  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
  • Pravastatin. (2023). In StatPearls.
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. (n.d.). IntuitionLabs.
  • 10 Frequently Asked Questions About Derek Nexus, Answered. (2024). Lhasa Limited.
  • Myatt, G. J., Ahlberg, E., Akahori, Y., Allen, D., Amberg, A., Anger, L. T., ... & Zwickl, C. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.
  • Derek Nexus for toxicity prediction – What package is right for me? (n.d.). Optibrium.
  • Valerio, L. G., Jr. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Human genomics, 3(3), 289–292.
  • Derek Nexus Toxicology Software. (n.d.). Optibrium.
  • Fluvastatin. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Tomaszewski, M., Stępień, K. M., Tomaszewska, J., & Stępień, A. (2011). Statin-induced myopathies. Pharmacological reports, 63(4), 859–866.
  • Pravachol (Pravastatin Sodium) Drug Label. (2012). U.S.
  • In Silico Mutagenicity Assessment. (n.d.). Lhasa Limited.
  • StarDrop - Derek Nexus (Interactive). (2013, June 11). YouTube.
  • The importance of expert review to clarify ambiguous situations for (Q)SAR predictions under ICH M7. (2020).
  • Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. (2024). Chemical Research in Toxicology.
  • Millions on statins warned not to e
  • Statin Toxicity. (2019).
  • How To Make Mutagenicity Assessment A Simpler Task. (2021). Lhasa Limited.
  • Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2017). Food and Chemical Toxicology.
  • St
  • AI Model To Predict Drug-Induced Cardiotoxicity. (2025). Stanford Medicine.

Sources

A Comparative Analysis of Fluvastatin and Lovastatin on Lipid Profile Modulation: Efficacy, Mechanism, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two widely prescribed statins, fluvastatin and lovastatin, focusing on their respective impacts on plasma lipid levels. Moving beyond a simple recitation of facts, this document synthesizes clinical data with pharmacological principles to offer a nuanced understanding of their differential efficacy, metabolic pathways, and the experimental methodologies required for their rigorous evaluation.

Introduction: The Statin Revolution and the Imperative for Comparative Efficacy Data

Hypercholesterolemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a cornerstone risk factor for atherosclerotic cardiovascular disease (ASCVD).[1] The advent of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, or statins, revolutionized lipid management and cardiovascular risk reduction.[2] Statins competitively inhibit the rate-limiting step in cholesterol biosynthesis, leading to a decrease in intracellular cholesterol, which in turn upregulates LDL receptor expression on hepatocytes and increases the clearance of LDL-C from circulation.

While all statins share this fundamental mechanism, they are not a homogenous class.[3] Differences in their chemical structure, origin (fungal-derived vs. synthetic), and pharmacokinetic profiles result in varied clinical efficacy and safety profiles.[3][4] Lovastatin, a naturally derived statin, and fluvastatin, the first entirely synthetic statin, represent two distinct options within this class.[4] Understanding their relative performance is critical for informed clinical decision-making and for guiding future drug development efforts. This guide provides a direct comparison based on published experimental data.

Pharmacological Distinction: Mechanism, Metabolism, and Bioavailability

The clinical performance of a statin is intrinsically linked to its pharmacology. Key differences in metabolism between lovastatin and fluvastatin are a primary determinant of their drug-drug interaction potential.

Mechanism of Action

Both fluvastatin and lovastatin are competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. By blocking this step, statins reduce the endogenous production of cholesterol, primarily in the liver.

HMG_CoA_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Statin Inhibition cluster_cellular_response Cellular Response HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMG_CoA_Reductase->Mevalonate Catalyzes Statins Fluvastatin Lovastatin Inhibition Statins->Inhibition Inhibition->HMG_CoA_Reductase Decreased_Cholesterol Decreased Intracellular Cholesterol Inhibition->Decreased_Cholesterol LDL_Receptors LDL Receptors (Upregulated) Increased_LDL_Clearance Increased Plasma LDL-C Clearance LDL_Receptors->Increased_LDL_Clearance Decreased_Cholesterol->LDL_Receptors

Figure 1: Mechanism of Statin Action.
Pharmacokinetics and Metabolism: A Tale of Two CYPs

The most significant pharmacological distinction lies in their metabolic pathways.

  • Lovastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6][7] This is a critical consideration, as CYP3A4 is responsible for the metabolism of numerous other drugs. Co-administration with potent CYP3A4 inhibitors (e.g., certain antibiotics, antifungals, protease inhibitors) can dramatically increase lovastatin plasma concentrations, elevating the risk of adverse effects like myopathy and rhabdomyolysis.[5][8]

  • Fluvastatin , in contrast, is metabolized mainly by CYP2C9.[5][6][9] This metabolic route confers a lower susceptibility to the drug-drug interactions that affect CYP3A4-metabolized statins.[9] While interactions with CYP2C9 inhibitors are possible, they are generally less pronounced.[10]

This metabolic divergence is a key factor in drug selection, particularly for patients on complex polypharmacy regimens. On a pharmacokinetic basis, fluvastatin may present a safer profile regarding drug-drug interactions.[11]

Fluvastatin's absorption is rapid and nearly complete, but it undergoes a significant first-pass metabolism in the liver, resulting in a low systemic bioavailability of about 24% and a short plasma half-life of approximately 1.2 hours.[4][12]

Head-to-Head Efficacy on Lipid Parameters: A Data-Driven Comparison

Multiple randomized clinical trials have directly compared the lipid-lowering efficacy of fluvastatin and lovastatin. The consensus from these studies indicates that, on a milligram-to-milligram basis, lovastatin is more potent in reducing LDL-C and Total Cholesterol (TC).

A randomized, open-label study directly comparing 20 mg daily doses of each drug over 6 weeks found that lovastatin was significantly more effective at lowering both TC (-19.5% for lovastatin vs. -12.8% for fluvastatin) and LDL-C (-27.6% vs. -18.2%).[13] Changes in high-density lipoprotein cholesterol (HDL-C) and triglycerides (TG) were comparable between the two groups.[13] Another randomized crossover study comparing equal doses (20 mg and 40 mg) also reported that lovastatin produced statistically significant greater reductions in TC and LDL-C.[14]

Further research involving 120 hypercholesterolemic patients over 12 weeks provided more nuanced results. While the reduction in TC and LDL-C was similar after the first 6 weeks, lovastatin (20 mg) demonstrated greater efficacy over the full 12-week period compared to fluvastatin (40 mg).[1] Specifically, the lovastatin group achieved a 22% decrease in TC and a 28.5% decrease in LDL-C, compared to an 18.7% and 26% decrease, respectively, in the fluvastatin group.[1]

The following table summarizes the quantitative findings from key comparative trials:

Study / DosageParameter% Change with Lovastatin% Change with FluvastatinSignificance
Berger et al. (1996) [13]LDL-C-27.6%-18.2%P < 0.001
20 mg vs 20 mgTotal Cholesterol-19.5%-12.8%P < 0.001
HDL-C / TGComparableComparableNS
Iranian Study (1998) [1]LDL-C-28.5%-26.0%Lovastatin more effective at 12 weeks
20 mg vs 40 mgTotal Cholesterol-22.0%-18.7%Lovastatin more effective at 12 weeks
HDL-C+4.8%+4.8%NS
TG-3.5%-12.8%Fluvastatin borderline significant (P=0.068)
Hilleman et al. (2000) [14]LDL-CStatistically greater reduction-P = 0.006
20/40 mg vs 20/40 mgTotal CholesterolStatistically greater reduction-P = 0.002

NS = Not Significant

Interestingly, a large network meta-analysis of 50 randomized trials ranked fluvastatin first in HDL-C-increasing efficacy, while lovastatin ranked first for lowering TC and TG.[15] This suggests that while lovastatin may be superior for LDL-C and TC reduction, fluvastatin may have a more favorable effect on HDL-C, a parameter of growing therapeutic interest.

Safety and Tolerability Profile

Both lovastatin and fluvastatin are generally well-tolerated by patients.[2][13] Most reported adverse events are mild to moderate and include myalgia, abdominal pain, and diarrhea.[16] However, some studies suggest potential differences. One trial noted that lovastatin was tolerated better and had fewer adverse effects than fluvastatin.[1] The primary safety concern, as with all statins, is the risk of myopathy, which is dose-dependent and exacerbated by drug-drug interactions. Given lovastatin's reliance on the CYP3A4 pathway, it carries a theoretically higher risk of clinically significant interactions compared to fluvastatin.[5][8]

Experimental Protocols for Comparative Assessment

To ensure the trustworthiness and reproducibility of comparative efficacy data, studies must adhere to rigorous, standardized protocols. The following sections detail the essential methodologies for designing and executing a clinical trial comparing fluvastatin and lovastatin.

Study Design and Workflow

A randomized, open-label or double-blind, parallel-group study is the gold standard for a head-to-head comparison.[3][13] The workflow should include a diet lead-in and washout period to establish a stable baseline and eliminate the confounding effects of prior medications.

Clinical_Trial_Workflow cluster_setup Phase 1: Patient Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_arms Phase 2: Intervention cluster_analysis Phase 3: Analysis Screening Patient Screening (Primary Hypercholesterolemia, LDL-C ≥160 mg/dL) Washout Diet Lead-in & Washout (4-6 weeks, NCEP Step I Diet) Screening->Washout Baseline Baseline Lipid Profile (Fasting or Non-Fasting) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Lovastatin (e.g., 20 mg/day) Randomization->GroupA GroupB Group B: Fluvastatin (e.g., 40 mg/day) Randomization->GroupB Treatment Treatment Period (6-12 Weeks) GroupA->Treatment GroupB->Treatment FollowUp End-of-Study Lipid Profile Treatment->FollowUp Analysis Data Analysis (% Change from Baseline, Statistical Comparison) FollowUp->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Figure 2: Experimental Workflow for a Comparative Statin Trial.
Protocol for Lipid Profile Measurement

Accurate and standardized lipid measurement is paramount for reliable data.

1. Patient Preparation and Sample Collection:

  • Fasting Status: While historically fasting for 8-12 hours was required, recent guidelines endorse non-fasting samples for initial cardiovascular risk assessment.[17][18] However, a fasting sample is required if non-fasting triglyceride levels are >400 mg/dL.[18] For consistency within a clinical trial, a uniform approach (preferably fasting) should be adopted for all baseline and follow-up measurements.

  • Blood Draw: Collect whole blood via venipuncture into a serum separator tube (SST) or an EDTA tube for plasma.

  • Processing: Allow blood in SST to clot for 30 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes. For plasma, centrifuge the EDTA tube immediately. Aspirate the serum or plasma for analysis.

2. Analytical Methods:

  • Standardization: All laboratory measurements should be performed in a certified laboratory that follows standardization programs, such as those traceable to the Centers for Disease Control and Prevention (CDC) or the National Institute of Standards and Technology (NIST).[19][20]

  • Total Cholesterol (TC) and Triglycerides (TG): These are typically measured using automated enzymatic assays.[21][22] For TC, cholesterol esterase and cholesterol oxidase are used to produce a detectable byproduct (e.g., hydrogen peroxide), which is then measured colorimetrically or fluorometrically.[20]

  • High-Density Lipoprotein Cholesterol (HDL-C): This requires a multi-step method involving the precipitation of non-HDL lipoproteins (LDL and VLDL) followed by the enzymatic measurement of cholesterol in the remaining HDL fraction.

  • Low-Density Lipoprotein Cholesterol (LDL-C):

    • Calculation (Standard Practice): LDL-C is most commonly calculated, as direct measurement is complex.[23]

      • Friedewald Equation: LDL-C = TC - HDL-C - (TG/5). This equation is widely used but is inaccurate when triglycerides are >400 mg/dL or LDL-C is very low.[23][24]

      • Martin/Hopkins or Sampson Equation: These newer equations provide more accurate LDL-C estimates, especially at low LDL-C and high TG levels, and are recommended by recent guidelines.[24]

    • Direct Measurement: Direct homogenous assays for LDL-C are available and can be used when triglyceride levels are high, but calculation remains the standard for most clinical trials.

3. Data Reporting:

  • The basic lipid profile report should include TC, HDL-C, TG, calculated LDL-C, and non-HDL-C (calculated as TC - HDL-C).[25]

  • Apolipoprotein B (ApoB) measurement can also be included as it reflects the total number of atherogenic particles and may be a better risk marker than LDL-C alone.[25]

Conclusion and Future Directions

The body of evidence from direct comparative trials indicates that lovastatin is a more potent agent for lowering LDL-C and total cholesterol than fluvastatin on a per-milligram basis.[3][13][14] However, fluvastatin exhibits a potentially superior safety profile due to its metabolism via CYP2C9, which reduces the risk of significant drug-drug interactions compared to the CYP3A4-dependent lovastatin.[9] Furthermore, some evidence suggests fluvastatin may have a more beneficial effect on raising HDL-C levels.[15]

The choice between these agents is a classic example of balancing efficacy with safety and tolerability. For patients with significant hypercholesterolemia and no complex co-medications, lovastatin may offer a more robust LDL-C reduction. Conversely, for patients on multiple medications metabolized by CYP3A4, fluvastatin presents a safer, albeit less potent, alternative.

Future research should focus on long-term cardiovascular outcomes to determine if the observed differences in lipid modulation translate into differential impacts on morbidity and mortality. Additionally, pharmacogenomic studies exploring the impact of CYP2C9 polymorphisms on fluvastatin efficacy could further refine personalized treatment strategies.[9]

References

  • Berger, M.L., Wilson, H.M., & Liss, C.L. (1996). A Comparison of the Tolerability and Efficacy of Lovastatin 20 mg and Fluvastatin 20 mg in the Treatment of Primary Hypercholesterolemia. Journal of Cardiovascular Pharmacology and Therapeutics.
  • Hilleman, D. (2000). Comparative Cost-Effectiveness of Fluvastatin and Lovastatin in Patients with Hypercholesterolemia. Journal of Managed Care & Specialty Pharmacy.
  • Anonymous. (1998). A comparison between fluvastatin and lovastatin effects in iranian patients with hypercholesterolemia. Acta Medica Iranica.
  • Jacobson, T.A. (2003). A multicenter, randomized, double-blind clinical trial comparing the low-density lipoprotein cholesterol-lowering ability of lovastatin 10, 20, and 40 mg/d with fluvastatin 20 and 40 mg/d. Clinical Therapeutics.
  • Feldman, R.L. (1996).
  • Neuvonen, P.J., Niemi, M., & Backman, J.T. (2008).
  • Anonymous. (2021). Spotlight on Standardization Programs for Blood Cholesterol Testing. Today's Clinical Lab.
  • Rifai, N., & Warnick, G.R. (2018).
  • Berger, M.L., Wilson, H.M., & Liss, C.L. (1996). A Comparison of the Tolerability and Efficacy of Lovastatin 20 mg and Fluvastatin 20 mg in the Treatment of Primary Hypercholesterolemia.
  • Neuvonen, P.J., Niemi, M., & Backman, J.T. (2008). Pharmacokinetic Comparison of the Potential Over-the-Counter Statins Simvastatin, Lovastatin, Fluvastatin and Pravastatin.
  • Zhang, X., et al. (2021). Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials. Frontiers in Pharmacology.
  • Desager, J.P., & Horsmans, Y. (1995). Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors.
  • Kurdova, A., et al. (2013).
  • Saleh, A., & Al-Bahrani, H. (2023). A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods. MDPI.
  • Anonymous. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?. Dr.Oracle.
  • Atkin, G.M., & White, C.M. (1995).
  • PhenX Toolkit. (2009). Protocol - Lipid Profile. PhenX Toolkit.
  • Hilleman, D.E., et al. (2000). Comparative Cost-Effectiveness of Fluvastatin and Lovastatin in Patients with Hypercholesterolemia. Journal of Managed Care Pharmacy.
  • Jones, P., et al. (1998). Comparative dose efficacy study of atorvastatin versus simvastatin, pravastatin, lovastatin, and fluvastatin in patients with hypercholesterolemia (the CURVES study). The American Journal of Cardiology.
  • Jones, P.H., et al. (1998). Comparative Dose Efficacy Study of Atorvastatin Versus Simvastatin, Pravastatin, Lovastatin, and Fluvastatin in Patients With Hypercholesterolemia. Dr. Surendra Khanna.
  • Medscape. (2025). Lipid Management Guidelines: Risk Algorithms, Screening, Management. Medscape.
  • NIST. (2025). How Do You Measure Cholesterol in Blood Tests?. NIST.
  • Medsafe. (2014).
  • Wang, J.S., et al. (1995). Comparison of cytochrome P-450-dependent metabolism and drug interactions of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitors lovastatin and pravastatin in the liver. Drug Metabolism and Disposition.
  • Scripture, C.D., & Pieper, J.A. (1998). Clinical Pharmacokinetics of Fluvastatin.
  • Johns Hopkins Medicine. (n.d.). Calculating Your Cholesterol. Johns Hopkins Medicine.
  • ADLM. (2024). The new lipid panel playbook. myadlm.org.
  • Pérez-Calahorra, S., et al. (2022). Consensus document for lipid profile testing and reporting in Spanish clinical laboratories. Clínica e Investigación en Arteriosclerosis.
  • Jialal, I., & Singh, G. (2024). Laboratory evaluation of lipid parameters in clinical practice. Indian Journal of Clinical Biochemistry.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Keto Fluvastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous handling of research compounds extends to their entire lifecycle, including the final, critical step of disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Keto Fluvastatin Sodium Salt, a process-related impurity and metabolite of Fluvastatin.[1] Given that this compound is primarily for research and may not have extensive, standardized safety data, we will proceed with a conservative approach grounded in established principles of chemical and pharmaceutical waste management.

Part 1: Hazard Assessment and Waste Classification

Before any disposal actions are taken, a thorough hazard assessment is mandatory. This initial step dictates the entire disposal pathway.

1.1. Known Information:

  • Parent Compound: Fluvastatin Sodium. An SDS for the parent compound indicates it can cause skin, eye, and respiratory irritation.[5] It is also suspected of damaging fertility or the unborn child.[6]

  • Chemical Nature: this compound is a process-related and oxidative degradation impurity of Fluvastatin.[1] As a research compound, its toxicological properties have not been fully investigated.[7]

  • Cytotoxicity: Studies have shown that Fluvastatin exhibits cytotoxic activity against various tumor cell lines.[2][3][4] While this data is for the parent drug, it is prudent to assume the keto-derivative may possess similar properties until proven otherwise.

1.2. Waste Classification:

Based on the available information and in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the Environmental Protection Agency (EPA), we will classify this compound waste. Pharmaceutical waste is generally categorized as hazardous or non-hazardous.[8]

Given the lack of specific data for the keto-derivative and the cytotoxic potential of the parent compound, it is strongly recommended to manage this compound as a hazardous pharmaceutical waste . This conservative classification ensures the highest level of safety and regulatory compliance.

This waste stream would not typically fall under the P or U lists of hazardous wastes, as these are for specific commercial chemical products.[9][10] However, as an investigational compound with potential toxicity, it should be handled with the same level of care as other hazardous chemical wastes in a laboratory setting.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in solid form or in solution.

Item Specification Rationale
Gloves Nitrile, double-glovedPrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles or splashes.
Lab Coat Standard, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation.

Spill Management:

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or granules.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the disposal of this compound.

Step 1: Segregation of Waste Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible waste streams and to ensure proper disposal.[11]

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Labware: Pipette tips, vials, and other disposable materials that have come into direct contact with the compound.

Step 2: Waste Containerization and Labeling Use only approved, leak-proof, and clearly labeled containers for hazardous waste.

  • Containers: For solid and contaminated labware, use a designated, sealable hazardous waste container. For liquid waste, use a compatible, screw-cap waste bottle.

  • Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation started

    • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: On-Site Accumulation Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

Step 4: Disposal Pathway The recommended and most common disposal method for investigational and hazardous pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[12][13]

  • DO NOT dispose of this compound down the drain. The EPA has banned the sewering of hazardous pharmaceutical waste to prevent contamination of waterways.[14]

  • DO NOT dispose of in regular trash.

Step 5: Scheduling a Pickup Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.

Experimental Workflow for Disposal:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Vendor Procedures Start Generation of 3-Keto Fluvastatin Sodium Salt Waste Segregate Segregate Waste (Solid, Liquid, Contaminated) Start->Segregate Containerize Containerize and Label as Hazardous Waste Segregate->Containerize Accumulate Store in Satellite Accumulation Area Containerize->Accumulate Schedule Schedule Waste Pickup with EHS Accumulate->Schedule Transport Licensed Vendor Transports Waste Schedule->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate

Caption: Disposal workflow for this compound.

Part 4: Causality and Trustworthiness

This protocol is designed as a self-validating system by adhering to the most conservative and protective disposal standards. By treating an investigational compound with unknown long-term effects as hazardous waste, we build in a margin of safety that protects both laboratory personnel and the environment. The choice of incineration is deliberate; it is the most effective method for destroying active pharmaceutical ingredients, ensuring they do not persist in the environment. This approach aligns with the "cradle-to-grave" responsibility for hazardous waste management under RCRA.

References

  • Classifying Pharmaceutical Waste. (n.d.).
  • Department of Pharmacy Services STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. (n.d.).
  • Waste & Debris Fact Sheets | I-WASTE DST | US EPA. (n.d.). Retrieved from [Link]

  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. (n.d.).
  • SUP-002-02 Investigational Product Disposal and Destruction - UI Health Care. (n.d.).
  • EPA Hazardous Pharmaceutical Waste Management Overview!! (2026, January 7). Secure Waste. Retrieved from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011).
  • Department Policy and Procedure Manual Accountability and Destruction of Investigational Drugs. (2019, September 1). Stanley Manne Children's Research Institute.
  • I. PURPOSE A. This Investigational Drug Service (IDS) SOP describes investigational product (IP) disposal, return, and destructi - Stanford Health Care. (n.d.).
  • Cytotoxic evaluation of fluvastatin and rosuvastatin and effect of fluvastatin in the hela cell cycle. (n.d.). Academic Journals. Retrieved from [Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. (2019, April 25). Quarles. Retrieved from [Link]

  • Fluvastatin. (2021, December 1). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Cytotoxic effect of fluvastatin on MCF-7 cells possibly through a reduction of the mRNA expression levels of SGK1 and CAV1. (2014). PubMed. Retrieved from [Link]

  • Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates. (n.d.). NIH. Retrieved from [Link]

  • What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. (n.d.).
  • 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. (n.d.). Veeprho. Retrieved from [Link]

  • Fluvastatin sodium salt - SAFETY DATA SHEET. (2014, September 29). Retrieved from [Link]

  • Safety Data Sheet Fluvastatin sodium 1. Identification Product name. (n.d.). metasci. Retrieved from [Link]

  • Chemical Name : 3-Hydroxy-5-Keto Fluvastatin Sodium| Product Name : Fluvastatin Sodium - Impurity D (Sodium Salt) | Pharmaffiliates. (n.d.).
  • Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved from [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]

  • Laboratory waste - KI Staff portal. (2025, May 28). Retrieved from [Link]

  • Regulated Medical Waste Disposal Guide for Laboratories. (n.d.).

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Keto Fluvastatin Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) when handling 3-Keto Fluvastatin Sodium Salt. This compound, a process-related impurity and degradation product of Fluvastatin, must be handled with the utmost care.[1][2] Due to the absence of specific occupational exposure limit (OEL) data, we will adopt a conservative approach, treating it as a potent pharmaceutical compound where exposure must be minimized to a level that is "as low as reasonably achievable" (ALARA).

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and trust in your laboratory operations.

Hazard Assessment: The Foundation of Safety

Understanding the potential risks is the critical first step in defining your safety protocols. While specific toxicological data for this compound is limited, we can extrapolate from the data for its parent compound, Fluvastatin Sodium, and related impurities. The primary hazards demand a robust PPE strategy.[3][4][5]

Key Hazards Associated with Fluvastatin and Related Compounds:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Serious Eye Damage: Poses a risk of serious, potentially irreversible eye damage.[3]

  • Reproductive Toxicity: The parent compound is suspected of damaging fertility or the unborn child.[4]

  • Inhalation Hazard: As a solid powder, it can be aerosolized during handling, creating an inhalation risk.[4][6]

Hazard IDCategoryRationale & Implication for PPE
Eye Damage SeriousRequires full-seal chemical splash goggles at a minimum; face shield for splash risks. Standard safety glasses are insufficient.[3][7]
Skin Contact IrritantMandates the use of chemical-resistant gloves and a lab coat to prevent direct contact and irritation.[3][8]
Ingestion HarmfulStrict administrative controls (no eating/drinking in the lab) and proper glove removal technique are critical to prevent accidental ingestion.[3][9]
Inhalation PotentialAll handling of the solid powder must occur within a certified engineering control (e.g., chemical fume hood) to prevent aerosolization.[4][9]
Reproductive SuspectedHeightens the need for stringent containment and PPE to minimize any level of exposure, particularly for personnel of reproductive age.[4]

The Core PPE Ensemble: A Multi-Layered Defense

Effective protection relies on an integrated PPE strategy where each component serves a specific purpose. The selection of PPE must be matched to the task being performed.

Eye and Face Protection: The Non-Negotiable Barrier

The risk of serious eye damage necessitates robust protection.[3]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles that provide a full seal around the eyes. This is crucial to protect against airborne powder and liquid splashes.[7]

  • Enhanced Protection (Required for Splash Risks): When handling solutions in larger volumes (>50 mL) or during procedures with a high splash potential (e.g., preparing a corrosive bath), a full-face shield must be worn in addition to the chemical splash goggles.[7][8] The goggles provide the primary seal, while the shield protects the rest of the face.

Skin and Body Protection: Shielding from Contact
  • Laboratory Coat: A clean, buttoned lab coat, preferably with knit cuffs to ensure a snug fit around the wrist, is mandatory. This protects your skin and personal clothing from contamination.[7][8]

  • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[7][10] This is a fundamental safety practice that protects against spills and dropped objects.

Hand Protection: The Primary Point of Contact

Your hands are most likely to come into direct contact with the chemical.

  • Glove Selection: Use chemical-resistant disposable gloves. Nitrile gloves are a suitable minimum standard for incidental contact.[7] Always verify the manufacturer's glove compatibility chart for the specific solvents you are using to prepare solutions.

  • Double Gloving: For tasks involving higher risk, such as weighing out the powder or handling concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.[7] This provides an additional layer of protection against tears and rapid permeation.

  • Protocol: Gloves must be inspected for any defects before use.[11] If a glove becomes contaminated, it must be removed immediately using a technique that avoids skin contact, followed by hand washing before donning a new glove.

Respiratory Protection: Managing Inhalation Risks

The primary method for controlling inhalation exposure is through engineering controls, not respirators.

  • Primary Control: All procedures that involve handling the solid, powdered form of this compound (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[9] This engineering control is designed to capture and exhaust airborne contaminants, protecting the user.

  • When Respirators are Required: A NIOSH-approved respirator is necessary only in situations where engineering controls are not available, have failed, or during a significant spill cleanup.[3][4] In such an event, a minimum of an N95-rated respirator for particulates is required. For significant spills, a full-face respirator with appropriate cartridges provides a higher level of protection for both respiration and the face.

TaskEye/Face ProtectionHand ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesNot required if performed in a fume hood.
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesNot required if performed in a fume hood.
Large Volume Transfer (>50mL) Goggles + Face ShieldDouble Nitrile GlovesNot required if performed in a fume hood.
Spill Cleanup Goggles + Face ShieldHeavy-duty Nitrile GlovesNIOSH-approved respirator (N95 minimum)

Operational and Disposal Plans

Proper PPE use is part of a larger workflow designed to ensure safety from the start of an experiment to the final disposal of waste.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the lab coat and fasten it completely.

  • Put on the first pair of gloves.

  • Put on the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Put on eye and face protection.

  • If required, perform a fit-check for your respirator.

Doffing (Taking Off) Sequence:

  • Remove the outer pair of gloves first, peeling them off without touching the outside surface.

  • Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Remove eye and face protection.

  • Wash hands thoroughly.

  • Remove the inner pair of gloves.

  • Wash hands again with soap and water.

Safe Handling Workflow

The following workflow illustrates the integration of PPE and engineering controls throughout the handling process.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Review SDS & SOPs don_ppe 2. Don Full PPE prep->don_ppe Proceed weigh 3. Weigh Solid Compound (Use anti-static weigh boat) don_ppe->weigh Enter Hood dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decon 6. Decontaminate Workspace & Equipment experiment->decon Complete dispose 7. Dispose of Waste (Contaminated PPE, materials) decon->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Spill Management Protocol
  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: If the spill is large or involves highly concentrated material, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Small Spill Cleanup:

    • Ensure you are wearing the appropriate PPE, including a respirator if the spill is outside a fume hood.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently collect the absorbed material and contaminated items (e.g., plastic-backed paper) using forceps or a scoop.[9]

    • Place all contaminated materials into a designated, sealed hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by water.

Waste Disposal Plan

Improper disposal can harm the environment and public health.[12][13]

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated absorbent pads, must be considered hazardous chemical waste.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and non-reactive containers. Never dispose of this material in the regular trash or down the drain.[3]

  • Final Disposal: The sealed waste container must be disposed of through your institution's official hazardous waste management program or a licensed disposal company.[4][5]

By integrating this comprehensive PPE and operational plan into your standard operating procedures, you establish a self-validating system of safety. This approach not only protects researchers but also ensures the integrity of your work, building a foundation of trust and scientific excellence.

References

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • Occupational Safety and Health Administration.
  • ASPR.
  • Binghamton University.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • ECHEMI.
  • Cayman Chemical. Fluvastatin (sodium salt)
  • University of Nevada, Reno Environmental Health and Safety.
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Fisher Scientific. (2014, September 29).
  • Pharmaffiliates.
  • Centers for Disease Control and Prevention.
  • Angene Chemical. (2025, September 8).
  • US Pharmacopeia (USP). Hazardous Drugs—Handling in Healthcare Settings.
  • National Institutes of Health. Fluvastatin | C24H26FNO4 | CID 1548972. PubChem.
  • The Organic Chemistry Tutor. (2024, June 7). Personal Protective Equipment (PPE)
  • Fuenfschilling, P. C., et al. (2007). An Improved Manufacturing Process for Fluvastatin.
  • University of Washington Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE)
  • Auburn University Business and Administr
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Veeprho.
  • Reddy, et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.
  • University of Rochester Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3.
  • LKT Laboratories, Inc.
  • Pharmacy Purchasing & Products Magazine. Ensure Safe HD Handling.
  • Global Substance Registration System.
  • Alentris Research Pvt. Ltd.
  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • Pfizer. How to Dispose of Unused Medicine Responsibly to Protect the Environment.
  • Therapeutic Goods Administration (TGA). (2025, February 26). Safe disposal of unwanted medicines.
  • Drug Enforcement Administration. How to Properly Dispose of Your Unused Medicines.
  • CVS Health. (2023, April 20).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.